(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(3-chloropropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJIILRCPRVUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657450 | |
| Record name | {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-10-5 | |
| Record name | {3-[(3-Chloropropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Guide to the Synthesis of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid: A Bifunctional Linker for Advanced Applications
Executive Summary
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a key bifunctional molecule of significant interest to researchers in drug discovery, chemical biology, and materials science. Its architecture, featuring a reactive chloropropyl group and a versatile boronic acid moiety, makes it an ideal building block for constructing complex molecular systems such as Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery conjugates, and specialized biosensors. This guide provides an in-depth, field-proven methodology for its synthesis, focusing on a robust and efficient route via the coupling of 3-Aminophenylboronic acid and 3-Chloropropyl isocyanate. The narrative emphasizes the causal reasoning behind experimental choices, self-validating protocols for ensuring reproducibility, and authoritative grounding through comprehensive references.
Strategic Overview & Retrosynthetic Analysis
The successful synthesis of a target molecule relies on a strategic approach that prioritizes efficiency, yield, and purity. For this compound, the most logical retrosynthetic disconnection is at the urea linkage, as this bond can be formed reliably and under mild conditions.
This analysis reveals two primary starting materials:
-
3-Aminophenylboronic acid: Provides the core phenylboronic acid structure.
-
3-Chloropropyl isocyanate: Acts as the electrophilic partner to install the chloropropylcarbamoyl side chain.
This route is superior to alternatives, such as coupling with 3-chloropropionyl chloride, as it avoids the generation of acidic byproducts (HCl) that could potentially degrade the boronic acid moiety. The reaction between an amine and an isocyanate is highly specific, typically requires no catalyst, and proceeds with high atom economy.
An In-depth Technical Guide to (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid (CAS No. 874288-10-5) is a bifunctional molecule of significant interest to researchers in chemical biology and drug development.[1][2] It uniquely combines the versatile reactivity of an arylboronic acid with the targeted covalent modification potential of an alkyl chloride. The boronic acid moiety serves as a potent pharmacophore capable of forming reversible covalent interactions with active site serines or threonines in enzymes, a mechanism utilized by several FDA-approved drugs.[3][4] Simultaneously, the terminal chloride on the propyl amide chain acts as an electrophilic "warhead," enabling irreversible covalent bond formation with nucleophilic residues. This guide provides a comprehensive overview of its chemical properties, a robust and plausible synthetic protocol, its dual-mode reactivity, and critical safety information for its application in the laboratory.
Introduction: The Strategic Value of Boronic Acids in Research
Boronic acids have emerged from being primarily synthetic intermediates to becoming central players in medicinal chemistry.[4] Their stability, low toxicity, and versatile reactivity make them invaluable building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[4]
Beyond synthesis, the boron atom's unique electronic properties—specifically its empty p-orbital—allow it to act as a Lewis acid and form stable, yet reversible, covalent bonds with diols. In a biological context, this translates to the ability to interact with serine, threonine, or even cis-diol-containing saccharide moieties, making boronic acids a privileged scaffold for enzyme inhibitors and biosensors.[3] The clinical success of drugs like Bortezomib (Velcade®) and Ixazomib (Ninlaro®) for treating multiple myeloma has firmly established the boronic acid group as a validated pharmacophore.[3][4]
This compound capitalizes on this foundation by introducing a second, distinct reactive center. The chloropropyl group provides an electrophilic site for covalent alkylation of protein targets, offering a pathway to irreversible inhibition or permanent labeling. This dual-functionality makes it a highly strategic tool for developing targeted covalent inhibitors, activity-based probes, and other advanced chemical biology reagents.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While exhaustive experimental spectra are not publicly available, an anticipated spectroscopic profile can be derived from its structure and data from analogous compounds.
Core Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 874288-10-5 | [5][6] |
| Molecular Formula | C₁₀H₁₃BClNO₃ | [5] |
| Molecular Weight | 241.48 g/mol | [5][6] |
| Melting Point | 218-220 °C | |
| IUPAC Name | 3-{[(3-chloropropyl)amino]carbonyl}phenylboronic acid | [2][5][6] |
| MDL Number | MFCD08436014 | [5] |
| InChI Code | 1S/C10H13BClNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | [5] |
Anticipated Spectroscopic Profile
A scientist skilled in the art would anticipate the following spectroscopic characteristics:
-
¹H NMR: The spectrum would feature distinct regions. Aromatic protons would appear as complex multiplets between approximately 7.5 and 8.2 ppm. The methylene protons of the propyl chain would be visible in the aliphatic region, with the CH₂ adjacent to the chlorine being the most downfield (approx. 3.6-3.8 ppm), the CH₂ adjacent to the amide nitrogen slightly upfield (approx. 3.3-3.5 ppm), and the central CH₂ appearing as a multiplet (approx. 2.0-2.2 ppm). Broad, exchangeable singlets corresponding to the amide N-H (approx. 8.0-8.5 ppm) and the two boronic acid O-H protons (a very broad signal that can vary widely) would also be present.
-
¹³C NMR: The spectrum would show the amide carbonyl carbon around 165-170 ppm. Aromatic carbons would be found in the 125-140 ppm range, with the carbon atom bonded to the boron being characteristically broad or sometimes unobserved due to quadrupolar relaxation.[7] The three aliphatic carbons of the propyl chain would be expected in the 30-45 ppm range.
-
¹¹B NMR: This is a definitive technique for boron-containing compounds. A single, broad resonance is expected in the range of δ 28-32 ppm, characteristic of a trigonal planar arylboronic acid.[7][8][9]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide at ~1640 cm⁻¹, N-H stretching at ~3300 cm⁻¹, broad O-H stretching from the boronic acid from ~3200-3500 cm⁻¹, and a strong B-O stretching band around 1350 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 242.07 and an [M+Na]⁺ ion at m/z 264.05, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl).
Synthesis and Purification
While multiple synthetic routes are conceivable, the most direct and industrially scalable approach involves the amide coupling of a commercially available boronic acid precursor with 3-chloro-1-propanamine. This strategy is efficient and avoids the manipulation of more sensitive organometallic intermediates.
Proposed Synthetic Workflow
The recommended synthesis is a standard amide coupling reaction. This choice is based on the high yields and clean conversions typically associated with modern peptide coupling reagents, which minimizes complex purification steps.
Caption: Proposed synthesis of the target compound via amide coupling.
Detailed Experimental Protocol
This protocol represents a robust, self-validating method based on well-established chemical principles.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Carboxyphenylboronic acid (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Amine Addition: Add 3-chloro-1-propanamine hydrochloride (1.1 eq) to the solution, followed by the addition of a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the hydrochloride salt and facilitate the coupling.
-
Activator Addition: Cool the flask to 0 °C in an ice bath. Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq), portion-wise while stirring. Causality Note: HATU is selected for its high reactivity and efficiency in forming amide bonds, even with moderately reactive starting materials. Cooling to 0 °C controls the initial exotherm of the activation step.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acidic wash removes excess amine base (DIPEA), while the basic wash removes unreacted carboxylic acid and byproducts from the coupling reagent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a solid.
Chemical Reactivity and Applications
The utility of this molecule stems from its two distinct functional groups, which can be addressed under different conditions.
The Dual-Functionality Paradigm
The molecule's design allows for a two-stage interaction with biological targets. The boronic acid can first guide the molecule to an enzyme's active site for reversible binding, after which the tethered alkyl chloride can react with a nearby nucleophile for permanent, irreversible modification.
Caption: Dual-mode interaction of the molecule with an enzyme target.
Reactivity of the Boronic Acid Moiety
-
Reversible Covalent Inhibition: The primary application in drug discovery is its function as a transition-state analog inhibitor for serine and threonine proteases. The boron atom is attacked by the hydroxyl group of the active site serine/threonine, forming a tetrahedral boronate adduct that mimics the enzymatic transition state, leading to potent inhibition.[3]
-
Suzuki-Miyaura Cross-Coupling: As a classic arylboronic acid, this compound is a competent substrate for palladium-catalyzed Suzuki-Miyaura reactions.[10][11] This allows for the synthesis of more complex biaryl structures, potentially tethering the chloropropyl amide warhead to different recognition scaffolds.
Reactivity of the 3-Chloropropyl Moiety
-
Targeted Covalent Modification: The terminal alkyl chloride is a moderately reactive electrophile. When the boronic acid has positioned the molecule within a protein's binding pocket, this "warhead" can undergo an Sₙ2 reaction with a suitably positioned nucleophilic amino acid residue (e.g., Cysteine, Histidine, or Lysine). This forms a permanent covalent bond, leading to irreversible inhibition of the target.
-
Bioconjugation Handle: The alkyl chloride can be used to conjugate the molecule to other chemical entities. For example, it can be reacted with thiols, amines, or azides (after conversion to an alkyl azide) to attach fluorophores, biotin tags for pull-down experiments, or to serve as a linker in more complex constructs like Proteolysis-Targeting Chimeras (PROTACs).
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 3-chlorophenylboronic acid and (3-carbamoylphenyl)boronic acid allow for a reliable assessment of its hazards.[12][13][14]
Hazard Identification
Based on analogous structures, the compound should be treated as hazardous.
| Hazard Class | GHS Classification | Precautionary Statement(s) | Reference(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [14] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [12][14][15] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [12][14][15] |
Recommended Procedures
-
Engineering Controls: All handling of the solid powder or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[13][16]
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or OSHA (US) standards.[12][13]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[12][13]
-
First Aid:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
This compound is a sophisticated chemical tool designed for modern drug discovery and chemical biology. Its value lies not in a single property, but in the synergistic combination of a proven, reversible binding element (the boronic acid) and a reactive handle for permanent modification (the alkyl chloride). This dual-reactivity paradigm provides researchers with a powerful molecule for investigating enzyme function, developing potent covalent inhibitors, and constructing complex biological probes. Proper understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.
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(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid CAS number lookup
An In-Depth Technical Guide to (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key bifunctional reagent in modern medicinal chemistry. As a molecule incorporating both a reactive boronic acid and a versatile chloropropyl-amide linker, it offers significant utility in the synthesis of complex pharmaceutical candidates, particularly in targeted therapies and bioconjugation. This document will delve into its chemical properties, a detailed synthesis protocol, and a practical application workflow, grounded in established chemical principles.
Compound Identification and Physicochemical Properties
This compound is a specialized organic compound valued for its dual reactivity. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the chloropropyl tail allows for subsequent covalent modification.
| Property | Value | Source(s) |
| CAS Number | 874288-10-5 | [1][2] |
| Molecular Formula | C₁₀H₁₃BClNO₃ | [1] |
| Molecular Weight | 241.48 g/mol | [3] |
| IUPAC Name | (3-{[(3-chloropropyl)amino]carbonyl}phenyl)boronic acid | [3] |
| Melting Point | 218-220°C | |
| Appearance | White to off-white powder/solid | [4] |
| SMILES Code | O=C(C1=CC(B(O)O)=CC=C1)NCCCCl |
Strategic Importance in Drug Discovery
The utility of this molecule stems from the distinct yet complementary functionalities of its two key moieties: the phenylboronic acid and the chloropropyl-amide.
-
Phenylboronic Acid Moiety : This group is a cornerstone of modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This allows for the precise and efficient formation of a carbon-carbon bond between the phenyl ring and another organic fragment (an aryl or vinyl halide/triflate), which is fundamental for constructing the core scaffolds of many drug candidates.[5] Furthermore, boronic acids themselves are recognized pharmacophores, capable of forming reversible covalent bonds with diols present in biological targets like enzymes or saccharides, a property exploited in drugs like bortezomib (Velcade®).[6][7][8]
-
Chloropropyl-Amide Moiety : The terminal alkyl chloride provides a reactive electrophilic site. This "handle" is ideal for nucleophilic substitution reactions, enabling covalent linkage to proteins (e.g., cysteine or lysine residues), linker molecules, or other pharmacophores. The amide bond provides structural rigidity and defined geometry to the linker.
This dual-functionality makes the compound an excellent building block for creating bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or targeted covalent inhibitors.
Caption: Dual functionality of the title compound.
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently achieved via a two-step process starting from commercially available 3-aminophenylboronic acid. This approach ensures the boronic acid moiety is in place before the formation of the more robust amide bond.
Experimental Protocol
Step 1: Synthesis of 3-Acrylamidophenylboronic Acid
This intermediate is formed by reacting 3-aminophenylboronic acid with acryloyl chloride. This method is adapted from patented procedures for creating acrylamido-phenylboronic acid polymers.[8]
-
Reagent Preparation : Dissolve 3-aminophenylboronic acid (1.0 eq) in a suitable aprotic solvent like anhydrous Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[9] Add a non-nucleophilic base such as triethylamine (1.5 eq) to act as an acid scavenger.
-
Reaction : Cool the mixture to 0°C in an ice bath. Add acryloyl chloride (1.1 eq) dropwise via a syringe while stirring vigorously. The cooling is critical to control the exothermic reaction and prevent side reactions.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride.[9] Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the intermediate.
Step 2: Amide Formation with 3-Chloropropylamine
The final product is formed by coupling the boronic acid precursor with 3-chloropropylamine hydrochloride.
-
Reagent Preparation : Dissolve 3-carboxyphenylboronic acid (1.0 eq) (an alternative starting material) and 3-chloropropylamine hydrochloride (1.1 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Coupling Agents : Add a peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 eq) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[10] Add a base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.[10]
-
Reaction : Stir the mixture at room temperature overnight (12-18 hours).
-
Workup and Purification : Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.
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(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid molecular weight
An In-Depth Technical Guide to (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Abstract
This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. As a derivative of phenylboronic acid, it incorporates the unique chemical properties of the boronic acid moiety, including the ability to form reversible covalent bonds with diols and act as a serine protease inhibitor. The addition of a reactive 3-chloropropyl carbamoyl side chain provides a versatile handle for further chemical modification, making it an ideal scaffold for the development of targeted therapies, chemical probes, and complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a robust synthetic protocol, analytical characterization methods, and discusses its potential applications in modern drug discovery.
Physicochemical and Structural Properties
This compound is a solid organic compound at room temperature. Its key properties are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Molecular Weight | 241.48 g/mol | [1][2] |
| Molecular Formula | C₁₀H₁₃BClNO₃ | [1] |
| CAS Number | 874288-10-5 | [1][3] |
| IUPAC Name | 3-{[(3-chloropropyl)amino]carbonyl}phenylboronic acid | [1][2] |
| Melting Point | 218-220°C | |
| Appearance | White to off-white powder or crystals | |
| SMILES String | O=C(C1=CC(B(O)O)=CC=C1)NCCCCl |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be efficiently achieved via a standard amide coupling reaction. This approach is favored due to the high commercial availability of the starting materials and the reliability and typically high yield of amide bond formation.
The chosen synthetic pathway involves the reaction of a commercially available boronic acid precursor, 3-Carboxyphenylboronic acid, with 3-chloro-1-propanamine. To facilitate the reaction, the carboxylic acid is first activated, often by converting it to an acyl chloride, which is highly reactive towards the amine.
Experimental Protocol: Synthesis via Amide Coupling
Step 1: Activation of 3-Carboxyphenylboronic acid
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Carboxyphenylboronic acid (1 equivalent).
-
Suspend the acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add thionyl chloride (SOCl₂) (approx. 1.2 equivalents) dropwise at 0°C. Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides, proceeding with the evolution of SO₂ and HCl gas.
-
Allow the reaction to stir at room temperature for 2-3 hours or until the reaction is complete, which can be monitored by TLC or the cessation of gas evolution.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield crude (3-(chlorocarbonyl)phenyl)boronic acid[4], which is often used directly in the next step.
Step 2: Amide Coupling with 3-chloro-1-propanamine
-
Dissolve the crude acyl chloride from Step 1 in a fresh portion of dry DCM.
-
In a separate flask, dissolve 3-chloro-1-propanamine hydrochloride (1 equivalent) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (approx. 2.2 equivalents), in dry DCM. Rationale: The base is required to neutralize the hydrochloride salt of the amine and the HCl generated during the amide coupling reaction, driving the reaction to completion.
-
Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound as a pure solid.
Sources
A Guide to the Structural Elucidation of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid: An Analysis of Predicted NMR and Mass Spectrometry Data
For Immediate Release
Compound Overview
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid (CAS 874288-10-5) is a bifunctional molecule featuring a phenylboronic acid moiety and a chloroalkyl amide side chain.[3][4][5] Such structures are valuable in drug discovery and development, often serving as intermediates in the synthesis of more complex molecules or as pharmacologically active agents themselves. The boronic acid group can form reversible covalent bonds with diols, a property exploited in various therapeutic and diagnostic applications.[1] Accurate structural confirmation via spectroscopic methods is a critical step in its synthesis and application.
Compound Details:
| Property | Value |
| Molecular Formula | C₁₀H₁₃BClNO₃ |
| Molecular Weight | 241.48 g/mol |
| CAS Number | 874288-10-5 |
| Melting Point | 218-220°C |
Below is a diagram illustrating the molecular structure and atom numbering scheme that will be used for the spectral analysis.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments. The analysis below is based on established chemical shift ranges and coupling patterns. The spectrum would typically be recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the exchangeable protons of the boronic acid and amide groups.
Expected ¹H NMR Data (Predicted for DMSO-d₆):
| Atom | Multiplicity | Chemical Shift (δ, ppm) | Integration | Rationale |
| B(OH)₂ | Broad Singlet | ~8.0 | 2H | The acidic protons of the boronic acid group are typically deshielded and appear as a broad singlet due to exchange with residual water in the solvent. |
| NH | Triplet | ~8.5 | 1H | The amide proton is expected to be a triplet due to coupling with the adjacent CH₂ group (C8). Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group. |
| Aromatic H | Multiplet | 7.4 - 8.2 | 4H | The four protons on the benzene ring will exhibit complex splitting patterns (multiplet) in the aromatic region. The exact shifts will depend on the electronic effects of the boronic acid and carbamoyl substituents. |
| C8-H₂ | Quartet | ~3.4 | 2H | These protons are adjacent to the nitrogen of the amide and the C9 methylene group, leading to a quartet. |
| C9-H₂ | Quintet | ~2.0 | 2H | This central methylene group in the propyl chain is coupled to two adjacent CH₂ groups (C8 and C10), resulting in a quintet. |
| C10-H₂ | Triplet | ~3.7 | 2H | The protons on the carbon bearing the chlorine atom are deshielded and will appear as a triplet due to coupling with the C9 methylene group. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each carbon.
Expected ¹³C NMR Data (Predicted for DMSO-d₆):
| Atom | Chemical Shift (δ, ppm) | Rationale |
| C=O | ~165 | The carbonyl carbon of the amide group is significantly deshielded and appears far downfield. |
| Aromatic C | 125 - 135 | The six carbons of the benzene ring will appear in this region. The carbon attached to the boron (ipso-carbon) may be difficult to observe due to quadrupolar relaxation. |
| C10 | ~45 | The carbon atom bonded to the electronegative chlorine atom is shifted downfield. |
| C8 | ~40 | The carbon adjacent to the amide nitrogen. |
| C9 | ~30 | The central carbon of the propyl chain. |
Mass Spectrometry Analysis
Electrospray ionization (ESI) mass spectrometry in positive ion mode is a suitable technique for analyzing this compound. The analysis would likely reveal the protonated molecular ion [M+H]⁺ and potentially other adducts or fragments.
Expected Mass Spectrometry Data (ESI+):
| m/z (amu) | Ion | Rationale |
| 242.08 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (¹⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 242 and 244. |
| 224.07 | [M-H₂O+H]⁺ | Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway. |
| 166.05 | [M-C₃H₆Cl+H]⁺ | Cleavage of the bond between the amide nitrogen and the propyl chain. |
| 122.05 | [C₆H₄B(OH)₂]⁺ | Fragmentation resulting in the phenylboronic acid portion of the molecule. |
Below is a diagram illustrating the predicted fragmentation pathway.
Caption: Predicted ESI-MS fragmentation of this compound.
Experimental Protocols
The following are standard, detailed methodologies for acquiring NMR and mass spectrometry data for a compound of this nature.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum using broadband proton decoupling.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.
The workflow for the characterization process is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This guide provides a robust framework for understanding the expected NMR and mass spectrometry data for this compound. By combining theoretical predictions with established analytical protocols, researchers can confidently approach the synthesis and characterization of this and similar molecules. The structural insights gained from these spectroscopic techniques are indispensable for ensuring the purity, identity, and quality of compounds used in drug discovery and development.
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Singh, J., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(21), 5196. [Link]
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solubility of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document extrapolates solubility behaviors based on established principles and data from structurally analogous arylboronic acids. It offers a detailed examination of the physicochemical factors governing solubility, presents robust experimental protocols for empirical determination, and discusses the critical aspect of boronic acid stability. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this and similar boronic acid derivatives.
Introduction: The Significance of Boronic Acids and Their Solubility
Boronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends into medicinal chemistry, where the boronic acid moiety serves as a key pharmacophore in approved drugs like bortezomib (Velcade®).[3][4] The compound this compound, with its functionalized side chain, represents a versatile building block for the synthesis of complex molecules and potential pharmaceutical candidates.
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences every stage of the drug development pipeline, from reaction kinetics and purification to formulation and bioavailability.[5] A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its effective application.
Physicochemical Properties and Predicted Solubility Profile
The solubility of this compound is governed by its molecular structure, which features a polar boronic acid group, a relatively nonpolar phenyl ring, and a moderately polar carbamoyl and chloropropyl side chain. This amphiphilic nature suggests a nuanced solubility profile across different organic solvents.
Factors Influencing Solubility
Several key factors will dictate the solubility of this specific boronic acid:
-
Solvent Polarity: Generally, the solubility of arylboronic acids correlates with the polarity of the solvent.[6] Polar aprotic solvents are often effective at solvating both the boronic acid group and the amide linkage.
-
Hydrogen Bonding: The boronic acid and carbamoyl groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit good solubility, though this can also promote side reactions.
-
Temperature: The solubility of solid solutes in liquid solvents typically increases with temperature, as the dissolution process is often endothermic.[7]
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound will significantly impact its solubility. Polymorphism can also lead to variations in solubility.
-
Formation of Boroxines: A well-documented characteristic of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[2][6] Boroxines often have different solubility profiles than their corresponding monomeric acids, which can lead to inconsistencies in solubility measurements if not controlled.[6]
Predicted Solubility in Common Organic Solvents
Based on studies of phenylboronic acid and its substituted analogs, we can predict the solubility of this compound in a range of common organic solvents.[2][6][8][9][10]
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Dioxane, 2-Methyl-THF | High | Ethers are good solvents for Suzuki-Miyaura reactions and can solvate the aryl portion while the oxygen can interact with the boronic acid.[6][11] |
| Ketones | Acetone, 3-Pentanone | High | Ketones are polar aprotic solvents that can effectively solvate the molecule. Phenylboronic acid shows high solubility in ketones.[6][9] |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | These are highly polar aprotic solvents capable of disrupting the crystal lattice and solvating the polar functional groups. |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can form hydrogen bonds with the solute. Methanol has been shown to be a good solvent for Suzuki-Miyaura coupling.[12] However, esterification with the boronic acid is a potential side reaction. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | These solvents offer a balance of polarity and are considered "greener" alternatives in some applications.[13][14] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | While the phenyl ring is compatible, the overall polarity of the molecule will limit solubility in nonpolar aromatic solvents.[1] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid esters show high solubility in chloroform, suggesting the parent acid will have moderate solubility.[6] |
| Aliphatic Hydrocarbons | Hexane, Methylcyclohexane | Very Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. Phenylboronic acid has very low solubility in methylcyclohexane.[6][9] |
Experimental Determination of Solubility
To obtain precise and reliable data, experimental determination of solubility is essential. Two primary types of solubility are typically measured: thermodynamic and kinetic.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.[15][16]
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. Preliminary experiments are recommended to determine the required equilibration time.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The experiment should be performed in triplicate.[18]
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (typically in DMSO).[19] This method is high-throughput and often used in early drug discovery.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
Precipitation Induction: The addition of the test solvent, in which the compound is less soluble, will induce precipitation.
-
Detection: The point of precipitation can be detected by various methods, such as nephelometry (light scattering), turbidimetry, or UV-Vis spectroscopy.[19]
-
Solubility Value: The kinetic solubility is the concentration of the compound in the well just before precipitation is observed.
Caption: Kinetic Solubility Workflow.
Stability Considerations
The stability of boronic acids in solution is a critical factor that can affect experimental results and the utility of the compound.
-
Hydrolytic Stability: While generally stable, boronic esters can be susceptible to hydrolysis, regenerating the boronic acid.[20] For the parent acid, this is less of a concern, but it's important if derivatives are being used.
-
Oxidative Stability: Boronic acids can undergo oxidation, particularly at physiological pH, converting the boronic acid to an alcohol.[21] While this is a greater concern in biological contexts, the choice of solvent and storage conditions should aim to minimize exposure to oxidants.
-
Boroxine Formation: As previously mentioned, the equilibrium between the boronic acid and its boroxine anhydride in solution is solvent-dependent.[6] For quantitative studies, it is crucial to ensure that the analytical method can distinguish between or quantify both species, or that conditions are chosen to favor one form.
Conclusion and Future Perspectives
The is a key parameter for its successful application in research and development. This guide has provided a framework for predicting its solubility based on the behavior of analogous compounds and has detailed robust protocols for its experimental determination. Researchers should expect high solubility in polar aprotic solvents like THF, acetone, and DMF, with moderate solubility in esters and alcohols, and low solubility in hydrocarbons.
Future work should focus on generating precise quantitative solubility data for this compound in a wide range of pharmaceutically relevant solvents at various temperatures. This empirical data will be invaluable for optimizing reaction conditions, developing purification strategies, and enabling the formulation of potential drug candidates derived from this versatile building block.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
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García-Melchor, M., & Organ, M. G. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 235-243. Retrieved from [Link]
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Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4506. Retrieved from [Link]
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Shields, J. D., Ahn, J., Gower, N. J., & Organ, M. G. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 15(1), 148-151. Retrieved from [Link]
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Ganesan, D. (2015). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]
- Halliwell, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In D. G. Hall (Ed.)
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Wang, L., He, W., & Yu, Z. (2013). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. Journal of Chemistry, 2013, 1-5. Retrieved from [Link]
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Pop-Georgievski, O., & Stella, V. J. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
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Zhang, H., Wang, J., & Wang, J. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(1), 441-447. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]
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Gillis, E. P., Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. Retrieved from [Link]
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Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ResearchGate. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]
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Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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Varma, M. V. S., & Ambler, C. M. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(3), 159-178. Retrieved from [Link]
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Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. Savannah River National Laboratory. Retrieved from [Link]
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Li, M., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020793118. Retrieved from [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]
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Kumar, P., & Kumar, A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
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D'hooghe, M., & De Kimpe, N. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, 2009(13), 2079-2082. Retrieved from [Link]
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Fernandes, C., Pereira, C. V., & Moreira, R. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2667. Retrieved from [Link]
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World Health Organization. (2012). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. Retrieved from [Link]
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A Technical Guide to (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid: A Versatile Reagent for Covalent Ligand Discovery and Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid, CAS 874288-10-5, is a bifunctional chemical reagent with significant potential in drug discovery and chemical biology. Its unique structure, incorporating both a boronic acid moiety and a reactive chloropropyl group, positions it as a valuable tool for the development of covalent inhibitors and as a probe for affinity-based protein profiling (AfBPP). This guide provides an in-depth overview of its chemical properties, commercial availability, and a comprehensive, field-proven framework for its application in identifying and validating novel protein targets. We will explore the mechanistic basis for its reactivity and provide detailed, step-by-step protocols for its use in experimental workflows, enabling researchers to leverage this molecule for accelerated drug development.
Introduction: The Power of Covalent Modifiers in Drug Discovery
The paradigm of drug discovery has evolved beyond reversible inhibitors to embrace the therapeutic potential of covalent drugs. Covalent inhibitors can offer enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Boronic acids, in particular, have emerged as a privileged class of reversible covalent inhibitors, with their electrophilic boron atom capable of forming stable yet reversible adducts with nucleophilic residues in protein active sites.[1] The success of bortezomib, a boronic acid-containing proteasome inhibitor, has paved the way for the exploration of other boronic acid-based therapeutics.[1]
This compound is a strategically designed molecule that capitalizes on this reactivity. The phenylboronic acid core serves as a reversible covalent warhead, while the 3-chloropropyl tail provides a secondary, irreversible covalent modification site. This dual-reactivity profile makes it an ideal candidate for fragment-based ligand discovery and for use as a chemical probe in affinity-based protein profiling (AfBPP), a powerful technique for identifying the cellular targets of small molecules.[2][3][4]
Chemical Properties and Commercial Availability
Physicochemical Data
| Property | Value |
| CAS Number | 874288-10-5 |
| Molecular Formula | C₁₀H₁₃BClNO₃ |
| Molecular Weight | 241.48 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 218-220 °C |
| SMILES | O=C(C1=CC(B(O)O)=CC=C1)NCCCCl |
Commercial Suppliers
This reagent is available from several reputable chemical suppliers, ensuring its accessibility for research purposes. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to verify purity and identity.
| Supplier | Website |
| Sigma-Aldrich | |
| BLDpharm | |
| Crysdot LLC | [Link] |
Proposed Application: Affinity-Based Protein Profiling (AfBPP)
The structure of this compound makes it an excellent candidate for use as a chemical probe in an AfBPP workflow to identify novel protein targets. The underlying principle is that the boronic acid will guide the molecule to proteins with which it has an affinity, and the chloropropyl group will then form an irreversible covalent bond with a nearby nucleophilic residue, effectively "tagging" the protein for subsequent identification.
Experimental Workflow
The following is a detailed, step-by-step protocol for a hypothetical AfBPP experiment using this compound.
Caption: A generalized workflow for an Affinity-Based Protein Profiling (AfBPP) experiment.
Detailed Protocol
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
In-gel digestion kit (with trypsin)
-
LC-MS/MS compatible solvents
Procedure:
-
Cell Lysate Preparation:
-
Culture cells of interest to the desired confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Probe Incubation:
-
Dilute the cell lysate to a working concentration (e.g., 1-2 mg/mL).
-
Add this compound to the lysate at various concentrations (e.g., 1, 10, 100 µM). Include a DMSO vehicle control.
-
Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37 °C) to allow for covalent bond formation.
-
-
Protein Separation and Visualization:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands using a total protein stain (e.g., Coomassie Blue).
-
-
In-Gel Digestion:
-
Excise protein bands of interest or the entire lane for a global analysis.
-
Perform in-gel digestion using trypsin to generate peptides.
-
-
LC-MS/MS Analysis:
-
Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify proteins that are significantly enriched in the probe-treated samples compared to the control.
-
The identified proteins are potential targets of this compound.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for handling boronic acids and alkyl chlorides should be followed. Based on the SDS for the related compound 3-Chlorophenylboronic acid, the following hazards should be considered[5]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Skin and Eye Irritation: Causes skin and eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound represents a powerful and versatile tool for chemical biologists and drug discovery scientists. Its dual-reactivity profile, combining a reversible covalent boronic acid warhead with an irreversible chloropropyl electrophile, makes it an ideal probe for the discovery of novel protein targets through affinity-based protein profiling. The experimental framework provided in this guide offers a robust starting point for researchers to unlock the full potential of this reagent in their quest for new therapeutic interventions.
References
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This compound - Benzene Compounds - Crysdot LLC. [Link]
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874288-10-5 | this compound. [Link]
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Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PubMed Central. [Link]
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Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. National Institutes of Health. [Link]
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CAS NO. 874288-10-5 | (3-((3-Chloropropyl)carbamoyl)phenyl... Arctom. [Link]
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Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. PubMed. [Link]
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Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PubMed Central. [Link]
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Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. ResearchGate. [Link]
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Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. PubMed. [Link]
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Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology. [Link]
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Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]
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Proteomic Profiling of Antimalarial Plasmodione Using 3‐Benz(o)ylmenadione Affinity‐Based Probes. Malaria World. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols, coupled with their utility in powerful cross-coupling reactions like the Suzuki-Miyaura coupling, has cemented their role as key building blocks for novel therapeutics.[1][2][3] (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid is a bifunctional molecule of significant interest, possessing both a reactive boronic acid moiety for potential covalent interactions or further synthetic elaboration, and a chloropropyl carbamoyl side chain that can serve as a linker or a reactive handle for bioconjugation.
The very reactivity that makes boronic acids so valuable, however, also renders them susceptible to various degradation pathways.[4][5] Ensuring the chemical integrity of this compound from synthesis through to its application is paramount for reproducible experimental results and the ultimate success of a drug development program. This guide provides an in-depth exploration of the stability and optimal storage conditions for this compound, grounded in the fundamental principles of boronic acid chemistry and pharmaceutical best practices.
I. Fundamental Chemical Stability of Arylboronic Acids
The stability of an arylboronic acid is not an absolute property but rather a dynamic interplay of its inherent structure with its environment. Several key factors, including moisture, temperature, pH, light, and oxygen, can influence its degradation. Understanding the primary degradation pathways is the first step in devising effective storage and handling strategies.
Key Degradation Pathways
Three principal degradation pathways are of concern for this compound:
-
Dehydration to Boroxines (Anhydride Formation): In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[5] This is a reversible equilibrium, and the presence of water will hydrolyze the boroxine back to the monomeric boronic acid.[6] While boroxine formation is not strictly degradation in the sense of irreversible decomposition, it can affect the material's physical properties, solubility, and reactivity. The equilibrium between the boronic acid and its boroxine is a critical consideration in both storage and analytical characterization.[6]
-
Oxidative Degradation (Protodeboronation): The carbon-boron bond is susceptible to cleavage, particularly through oxidation.[4][5][7] This process, often termed protodeboronation or deboronation, results in the replacement of the boronic acid group with a hydroxyl group, yielding the corresponding phenol.[7] This is an irreversible degradation pathway that leads to a loss of the desired compound. The presence of reactive oxygen species (ROS) can accelerate this process, making it a significant concern in biological systems or when exposed to oxidizing agents.[4][7] The rate of oxidation can be influenced by the electronic properties of substituents on the phenyl ring and the pH of the environment.[4][8][9]
-
Hydrolytic Instability of the Carbamoyl Linkage: While the amide bond in the carbamoyl group is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. This would lead to the formation of 3-boronobenzoic acid and 3-chloropropan-1-amine.
The interplay of these degradation pathways can be visualized in the following diagram:
Caption: Primary degradation pathways for this compound.
II. Recommended Storage and Handling Conditions
Based on the inherent chemical properties of arylboronic acids, the following conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C | Lower temperatures slow down the rates of all chemical degradation pathways, including dehydration and oxidation. For long-term storage, -20°C is preferred. For routine laboratory use, storage in a refrigerator at 2-8°C is acceptable. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To minimize oxidative degradation, the compound should be stored under an inert atmosphere. This is particularly crucial for long-term storage or for samples that will be used in sensitive applications. |
| Moisture | Store in a desiccated environment | The presence of moisture can facilitate hydrolytic degradation of the carbamoyl linkage and influence the equilibrium between the boronic acid and its boroxine.[6] Use of a desiccator is highly recommended. |
| Light | Protect from light | While specific photostability data for this compound is not available, many organic molecules are light-sensitive. Storage in an amber vial or in a light-proof container is a prudent precautionary measure to prevent potential photolytic degradation. |
| Container | Tightly sealed, appropriate material | The container should be well-sealed to prevent the ingress of moisture and oxygen. Glass vials with PTFE-lined caps are generally suitable. |
Incompatible Materials
To prevent accelerated degradation or hazardous reactions, avoid storing this compound with the following classes of compounds:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, chlorates) can aggressively promote oxidative deboronation.[10]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can catalyze the hydrolysis of the carbamoyl group and may also affect the stability of the boronic acid moiety.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can also promote the hydrolysis of the carbamoyl group.[10]
-
Reactive Metals: (e.g., alkali metals) can react with the hydroxyl groups of the boronic acid.
III. Experimental Protocols for Stability Assessment
A robust understanding of a compound's stability profile requires empirical data. The following section outlines key experimental workflows for assessing the stability of this compound.
A. Forced Degradation (Stress Testing)
Forced degradation studies are a cornerstone of pharmaceutical stability testing, designed to intentionally degrade the compound under more severe conditions than it would typically encounter.[11] These studies help to identify potential degradation products, elucidate degradation pathways, and establish the specificity of the analytical method.[11][12][13]
Objective: To identify the likely degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Workflow for Forced Degradation Studies:
Caption: Workflow for forced degradation studies.
B. Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12][14] The key feature of such a method is its ability to separate the intact API from its degradation products and any process-related impurities.[14]
Protocol for Method Development:
-
Column and Mobile Phase Screening:
-
Start with a reversed-phase C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate). The pH of the mobile phase can significantly affect the retention and peak shape of boronic acids.[15]
-
-
Gradient Optimization:
-
Develop a gradient elution method to ensure the separation of both polar and non-polar impurities. A typical starting gradient might be 5% to 95% organic solvent over 20-30 minutes.
-
-
Wavelength Selection:
-
Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the parent compound and all degradation products.
-
-
Method Specificity Demonstration:
-
Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the parent peak is free from any co-eluting impurities.
-
-
Integration with Mass Spectrometry (LC-MS):
-
Couple the HPLC method to a mass spectrometer to aid in the identification of the degradation products observed during the forced degradation studies.
-
C. Long-Term and Accelerated Stability Studies
Once a stability-indicating method is in place, formal stability studies can be initiated according to ICH guidelines (Q1A R2).[16]
Protocol Outline:
-
Batch Selection: Use at least one representative batch of this compound.
-
Storage Conditions:
-
Testing Time Points:
-
Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Typically 0, 3, and 6 months.[16]
-
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.
IV. Conclusion: A Proactive Approach to Ensuring Compound Integrity
This compound is a valuable research tool with significant potential in drug discovery. However, its utility is intrinsically linked to its chemical stability. A thorough understanding of its potential degradation pathways—dehydration, oxidation, and hydrolysis—is essential for all researchers handling this compound.
By implementing the recommended storage and handling procedures, such as storing the compound at low temperatures under an inert atmosphere and protected from light and moisture, its shelf-life can be maximized. Furthermore, the application of systematic stability testing, including forced degradation studies and the development of a stability-indicating analytical method, provides the necessary empirical evidence to ensure the quality and integrity of the material. This proactive approach to stability management is not merely a matter of good laboratory practice; it is a critical component of robust and reproducible scientific research in the journey of drug development.
V. References
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Adamczyk-Woźniak, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. Available at: [Link]
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Al-Gizi, D. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem Technical Support.
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Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]
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Chapman University. (n.d.). Guidelines for Chemical Storage. Chapman University. Available at: [Link]
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Coombs, J. R., et al. (2025). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC NIH.
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Coombs, J. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC NIH. Available at: [Link]
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Dong, J., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Available at: [Link]
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Dong, J., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC NIH. Available at: [Link]
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Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. EPA. Available at: [Link]
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Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC PubMed Central. Available at: [Link]
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International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD.
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Jeon, I., et al. (2021). Boronic acid- and boronate ester-based self-healing polymers. Materials Chemistry A. Available at: [Link]
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Knape, M. J., & Van der Kamp, M. W. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science.
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Li, Z., et al. (2014). Tribological study of a highly hydrolytically stable phenylboronic acid ester containing benzothiazolyl in mineral oil. Applied Surface Science.
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MedCrave. (2016). Forced Degradation Studies. MedCrave.
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M-L. G. de la Puente, et al. (2007). (4-Carbamoylphenyl)boronic acid. PMC PubMed Central. Available at: [Link]
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New York University. (2007). BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE. NYU.
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Plausible reaction mechanism for oxidation of phenyl boronic acid under... (n.d.). ResearchGate. Available at: [Link]
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Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. QLaboratories.
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ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. Available at: [Link]
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Sci-Hub. (2014). Tribological study of a highly hydrolytically stable phenylboronic acid ester containing benzothiazolyl in mineral oil. Sci-Hub.
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SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace.
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Snyder, L. R., et al. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate. Available at: [Link]
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Stephenson, G. R., & Landon, P. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences.
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Thermo Fisher Scientific.
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Wang, B., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
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Yang, W., et al. (2003). Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews.
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Zha, D., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals.
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Zha, D., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
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Zhang, T. Y. (2000). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.
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The Versatility of Functionality: A Technical Guide to Phenylboronic Acid Applications
In the landscape of modern chemical and biomedical research, few molecules offer the breadth of utility and elegant reactivity as functionalized phenylboronic acids (PBAs). Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols has positioned them as a cornerstone in the development of sophisticated sensors, targeted drug delivery systems, and highly specific separation methodologies.[1][2][3][4] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles and practical applications of functionalized PBAs, moving beyond a mere listing of possibilities to elucidate the underlying chemical rationale and experimental considerations that drive innovation in this field.
The Chemistry at the Core: Understanding Phenylboronic Acid Reactivity
The remarkable versatility of PBAs stems from the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid.[3][] This property facilitates a reversible esterification reaction with molecules containing cis-diol functionalities, such as saccharides, glycoproteins, and catechols, to form stable five- or six-membered cyclic boronate esters.[4][6] This interaction is highly dependent on the pH of the surrounding environment. In aqueous solutions, an equilibrium exists between the neutral, trigonal planar form of the boronic acid and the anionic, tetrahedral boronate species. The tetrahedral form exhibits a significantly higher affinity for diols.[7][8] This pH-dependent binding and release mechanism is the bedrock of many PBA-based technologies.
Furthermore, the phenyl ring of PBA can be readily modified with various functional groups to tune its properties. For instance, the introduction of electron-withdrawing groups can lower the pKa of the boronic acid, enabling efficient diol binding at physiological pH.[9] This strategic functionalization is a key experimental choice that dictates the performance of PBA-based systems in biological applications.
Sensing and Diagnostics: From Glucose Monitoring to Cancer Cell Detection
The ability of PBAs to selectively bind with saccharides has been extensively exploited in the development of sensors, particularly for glucose monitoring in diabetic patients.[4]
Glucose Sensing Mechanisms
PBA-based glucose sensors operate on the principle that the binding of glucose, a diol-containing molecule, induces a measurable change in the physical or chemical properties of the sensor.[10][11] This can manifest as a change in fluorescence, color, or the volume of a hydrogel matrix.[10][11][12]
A common approach involves the use of fluorescent probes functionalized with a PBA moiety.[13] In the absence of glucose, the fluorophore may be in a quenched state. Upon binding to glucose, a conformational change can occur, leading to an increase in fluorescence intensity that is proportional to the glucose concentration.[6][13][14]
Experimental Protocol: Synthesis of a PBA-Functionalized Fluorescent Probe
This protocol outlines a general procedure for the synthesis of a simple PBA-functionalized fluorescent probe.
-
Selection of Fluorophore and PBA Derivative: Choose a fluorophore with suitable excitation and emission wavelengths and a reactive functional group (e.g., amine or carboxylic acid). Select a PBA derivative with a complementary reactive group (e.g., N-hydroxysuccinimide ester or amine).
-
Coupling Reaction: Dissolve the fluorophore and an equimolar amount of the PBA derivative in an appropriate anhydrous solvent (e.g., dimethylformamide). Add a coupling agent (e.g., EDC/NHS for carboxylic acid-amine coupling) and a base (e.g., triethylamine) to catalyze the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography or high-performance liquid chromatography (HPLC).
-
Purification: Once the reaction is complete, purify the product using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the structure and purity of the synthesized probe using techniques such as NMR spectroscopy and mass spectrometry.
The choice of linker between the fluorophore and the PBA moiety is critical as it can influence the binding affinity and the fluorescence response.[6]
Cancer Cell Targeting and Imaging
Cancer cells often overexpress sialic acid residues on their surface glycoproteins.[15][16][17] Sialic acid contains a cis-diol moiety, making it a target for PBA-functionalized probes. This specific interaction allows for the targeted imaging and diagnosis of cancer.[15][17][18][19][20] Fluorescently labeled PBA-nanoparticles can selectively accumulate in tumor tissues, enabling their visualization through various imaging modalities.[21]
Targeted Drug Delivery: A Smart Approach to Therapy
The ability of PBAs to respond to specific biological cues, such as pH and the presence of certain molecules, makes them ideal candidates for the construction of "smart" drug delivery systems.[22][23][24]
pH-Responsive Drug Release in the Tumor Microenvironment
The microenvironment of solid tumors is typically more acidic (pH ~6.5) than that of healthy tissues (pH 7.4).[15][17] This pH differential can be exploited for targeted drug release. PBA-based drug carriers can be designed to be stable at physiological pH but to release their therapeutic payload in the acidic tumor microenvironment. This is because the binding affinity of PBA for diols is reduced at lower pH, leading to the dissociation of the drug-carrier complex.[25]
Glucose-Responsive Insulin Delivery
For diabetic patients, PBA-functionalized hydrogels or nanoparticles can be engineered to release insulin in response to high glucose levels.[26][27][28] In this self-regulating system, the hydrogel swells and releases encapsulated insulin when glucose binds to the PBA moieties.[12][29] As glucose levels decrease, the insulin release is attenuated, mimicking the function of a healthy pancreas.[26][28]
| System Component | Function | Rationale |
| PBA-functionalized Polymer | Glucose recognition and hydrogel network formation | Reversible binding to glucose induces changes in the hydrogel volume. |
| Encapsulated Insulin | Therapeutic agent | Released upon hydrogel swelling in the presence of high glucose. |
| Cross-linker | Maintains hydrogel integrity | Ensures the stability of the delivery system. |
Targeting Sialic Acid on Cancer Cells for Enhanced Efficacy
PBA-modified nanoparticles can be used to deliver chemotherapeutic agents directly to cancer cells.[22][24] The PBA ligands on the nanoparticle surface bind to the overexpressed sialic acid on cancer cells, leading to enhanced cellular uptake of the drug-loaded nanoparticles and improved therapeutic efficacy with reduced systemic toxicity.[15][16][17][22][30]
Boronate Affinity Chromatography: A Powerful Separation Technique
Boronate affinity chromatography is a powerful technique for the selective separation and purification of molecules containing cis-diol groups, such as glycoproteins, nucleotides, and catechols.[31][32][33]
Principle of Separation
The stationary phase in boronate affinity chromatography consists of a solid support (e.g., silica or agarose) functionalized with phenylboronic acid.[31] When a mixture of molecules is passed through the column at an alkaline pH, molecules with cis-diol groups will bind to the immobilized PBA.[31] Non-binding molecules will pass through the column. The bound molecules can then be eluted by lowering the pH or by using a competing diol-containing molecule.[31]
Experimental Workflow: Glycoprotein Purification
Methodology:
-
Column Preparation: Pack a chromatography column with a commercially available boronate affinity resin or a custom-synthesized PBA-functionalized support.
-
Equilibration: Equilibrate the column with a binding buffer of a suitable alkaline pH (typically pH 8-9). The choice of pH is critical to ensure the boronic acid is in its anionic, high-affinity state.[31]
-
Sample Loading: Dissolve the sample containing the target glycoprotein in the binding buffer and load it onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove all unbound components. Monitor the column effluent using a UV detector.
-
Elution: Elute the bound glycoprotein by applying an elution buffer with a lower pH (e.g., pH 4-6) or a buffer containing a high concentration of a competing diol such as sorbitol.
-
Analysis: Analyze the collected fractions using SDS-PAGE or other relevant techniques to confirm the purity of the isolated glycoprotein.
Role in Catalysis: Facilitating Carbon-Carbon Bond Formation
Phenylboronic acid and its derivatives are indispensable reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[2][4][34] In this reaction, a phenylboronic acid reacts with an organohalide in the presence of a palladium catalyst and a base to form a new C-C bond.[2][34] This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[34]
The Chan-Lam Coupling Reaction
The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, using boronic acids as the aryl source. This reaction is typically catalyzed by copper and is an important tool for the synthesis of anilines, phenols, and their derivatives.[34]
Conclusion
Functionalized phenylboronic acids represent a powerful and adaptable platform for a myriad of applications in science and technology. Their unique and tunable reactivity with diols, coupled with their responsiveness to environmental stimuli, has paved the way for significant advancements in diagnostics, therapeutics, and separations. The continued exploration of novel PBA derivatives and their integration into advanced materials will undoubtedly unlock even more innovative solutions to complex scientific challenges. As researchers and drug development professionals, a deep understanding of the fundamental principles governing PBA chemistry is paramount to harnessing their full potential and driving future discoveries.
References
- Theranostics. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis.
- PubMed. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis.
- PubMed Central. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis.
- RSC Publishing. (n.d.).
- ACS Publications. (n.d.).
- University of Bath. (n.d.). Selective Boronic Acid Fluorescent Sensors for Saccharide Detection.
- SciEngine. (n.d.).
- Sparrow Chemical. (2025).
- MDPI. (n.d.).
- International Journal of Nanomedicine. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a.
- ACS Publications. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery.
- PubMed Central. (n.d.).
- MDPI. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels.
- MDPI. (n.d.). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis.
- Trinity Biotech. (n.d.).
- ACS Publications. (2016). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid.
- PubMed. (n.d.). Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions.
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An In-Depth Technical Guide to Bifunctional Cross-Coupling Reagents
Introduction: The Power of "Molecular Stitching"
In the intricate worlds of pharmaceutical development and materials science, the ability to construct complex molecular architectures with precision is paramount. Traditional cross-coupling reactions, celebrated with the 2010 Nobel Prize in Chemistry, have revolutionized how chemists form carbon-carbon and carbon-heteroatom bonds, effectively acting as a "molecular glue".[1] However, the synthesis of highly complex molecules often requires multiple, sequential steps, which can be time-consuming and inefficient. Bifunctional cross-coupling reagents have emerged as a powerful solution, offering a more streamlined approach to molecular construction.[2]
These sophisticated reagents possess two distinct reactive sites within a single molecule, allowing for two separate and controlled coupling reactions. This "two-headed" approach enables chemists to "stitch" together different molecular fragments in a pre-defined order, opening up new avenues for creating novel drugs, advanced materials, and complex natural products.[3][4] This guide provides a deep dive into the core principles, classifications, and practical applications of these versatile tools, tailored for researchers and drug development professionals.
Fundamentals and Classification
At its core, a bifunctional cross-coupling reagent is a molecule that contains two functional groups capable of participating in distinct metal-catalyzed cross-coupling reactions. The key to their utility lies in the concept of orthogonality , where one reactive site can be addressed chemically without disturbing the other.[5][6][7] This selective reactivity is often achieved by pairing functional groups with different reactivity profiles or by using catalyst systems that are specific to one type of coupling.[4][8][9]
Bifunctional reagents can be broadly categorized into two main classes:
-
Homobifunctional Reagents: These possess two identical reactive groups (e.g., two boronic esters or two organohalides). They are primarily used in polymerization reactions to create long-chain molecules.
-
Heterobifunctional Reagents: These are the workhorses of complex molecule synthesis, featuring two different reactive groups (e.g., a boronic ester and a silyl group, or an organozinc moiety and a halide).[10][11][12][13] The differential reactivity of these groups is the cornerstone of sequential, one-pot coupling strategies.[4]
Key Classes of Heterobifunctional Reagents
| Reagent Class | Reactive Group 1 | Reactive Group 2 | Typical Coupling Reactions | Key Advantages |
| Silylboranes | Silyl (e.g., -SiMe₃) | Boryl (e.g., -Bpin) | Suzuki-Miyaura, Hiyama | High functional group tolerance, tunable reactivity.[14][15] |
| Organozinc Halides | Organozinc (-ZnX) | Halide (-Br, -I) | Negishi, Suzuki-Miyaura | High reactivity, functional group tolerance.[16][17] |
| Stannylboranes | Stannyl (-SnR₃) | Boryl (-Bpin) | Stille, Suzuki-Miyaura | Well-established reactivity, predictable outcomes. |
| Boryl Halides | Boryl (-Bpin) | Halide (-Br, -I) | Suzuki-Miyaura, Sonogashira | Commercially available, diverse applications. |
Mechanistic Principles: The Art of Orthogonal Coupling
The success of a sequential cross-coupling reaction hinges on the precise control of the catalytic cycle. The generally accepted mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][18][19]
In a process utilizing a heterobifunctional reagent, such as a silylborane, two distinct catalytic cycles are employed in sequence. The first cycle selectively activates the more reactive functional group (typically the boronic ester in a Suzuki-Miyaura coupling), leaving the second group (the silyl moiety) untouched.[14][20][21] Once the first coupling is complete, a change in reaction conditions (e.g., addition of a fluoride activator for the silyl group) initiates the second catalytic cycle for the Hiyama coupling.[4][22]
The ability to control this sequence is dictated by the choice of catalyst, ligands, and additives, which modulate the reactivity of the palladium center and the bifunctional reagent itself.[23]
Figure 1: A workflow illustrating a two-step sequential cross-coupling using a heterobifunctional reagent.
Practical Guide to Application and Protocol Design
As a Senior Application Scientist, the key to success is not just knowing the reaction, but understanding the causality behind each experimental choice.
Choosing the Right Reagent and Catalyst System
The selection of the bifunctional reagent and corresponding catalyst system is critical and depends on several factors:
-
Functional Group Tolerance: Organozinc and organoboron reagents are known for their excellent tolerance of sensitive functional groups like esters, amides, and nitriles, making them ideal for late-stage functionalization in drug discovery.[16]
-
Reactivity and Stability: The choice between different boron protecting groups (e.g., pinacol vs. MIDA) can significantly alter the stability and reactivity of the reagent, allowing for fine-tuning of the reaction sequence.[24]
-
Catalyst and Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[23] Bulky, electron-rich phosphine ligands are often required for coupling less reactive substrates like aryl chlorides.[4] Pre-catalysts, which generate the active Pd(0) species in situ, are often preferred for their stability and ease of handling.
A Step-by-Step Experimental Protocol: Sequential Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a one-pot, two-step sequential cross-coupling using a hypothetical bromo-arylboronic ester.
Materials:
-
4-bromo-phenylboronic acid pinacol ester (Bifunctional Reagent)
-
Aryl Iodide 1 (Coupling Partner 1)
-
Aryl Boronic Acid 2 (Coupling Partner 2)
-
Pd(PPh₃)₄ (Palladium Catalyst)
-
SPhos (Ligand for second step)
-
K₂CO₃ (Base)
-
1,4-Dioxane (Solvent)
-
Water
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the bifunctional reagent (1.0 equiv.), Aryl Iodide 1 (1.05 equiv.), Pd(PPh₃)₄ (2 mol %), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times. This is crucial to prevent catalyst oxidation.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.
-
First Coupling: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The higher reactivity of the aryl iodide ensures it couples preferentially with the boronic ester.[4]
-
Second Coupling Setup: Once the first reaction is complete, cool the mixture to room temperature. Add Aryl Boronic Acid 2 (1.2 equiv.), additional K₂CO₃ (2.0 equiv.), and SPhos (4 mol %).
-
Second Coupling Reaction: Heat the reaction to 100-110 °C. The more forcing conditions and the use of a more active ligand (SPhos) are necessary to activate the less reactive aryl bromide for the second Suzuki-Miyaura coupling.[4]
-
Workup and Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Choices:
-
Why Aryl Iodide first? Aryl iodides undergo oxidative addition to Pd(0) much faster than aryl bromides, providing the necessary chemoselectivity for the first step.[4]
-
Why change ligands? The initial Pd(PPh₃)₄ is sufficient for the reactive aryl iodide. The second step involving the less reactive aryl bromide requires a more electron-rich and bulky ligand like SPhos to promote oxidative addition and achieve a good yield.[4]
-
Why degas solvents? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote unwanted homocoupling of the boronic acids.
Applications in Drug Discovery and Materials Science
The ability to rapidly assemble molecular libraries with diverse functionalities makes bifunctional cross-coupling reagents invaluable in drug discovery.[25] They are used to synthesize complex scaffolds, modify lead compounds, and create novel chemical entities. For example, PROTACs (Proteolysis Targeting Chimeras), a new class of drugs, are bifunctional molecules designed to bring a target protein and an E3 ligase into proximity, leading to the degradation of the target protein.[26]
In materials science, these reagents are instrumental in the synthesis of conjugated polymers for organic electronics, such as OLEDs and organic photovoltaics. The controlled, sequential introduction of different aromatic units allows for the precise tuning of the material's electronic and photophysical properties.
Conclusion and Future Outlook
Bifunctional cross-coupling reagents represent a significant advancement in synthetic chemistry, providing a powerful platform for the efficient and controlled construction of complex molecules. By leveraging the principles of orthogonal reactivity, chemists can design elegant, one-pot sequential reactions that minimize steps and maximize efficiency. As new reagents and more sophisticated catalyst systems are developed, the scope and utility of this methodology will continue to expand, enabling the synthesis of next-generation pharmaceuticals, advanced materials, and other high-value chemical products.
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Hartwig, J. F., & Surry, D. S. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Rueping, M. (2021). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society. [Link]
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Engle, K. M. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Journal of the American Chemical Society. [Link]
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Arunan, E. (2023). Designing of Bifunctional Ligand for Effective Cu(I)-Catalyzed C–N Cross-Coupling in Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering. [Link]
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Reddy, R. E., et al. (2005). An efficient synthesis of a heterobifunctional coupling agent. Bioconjugate Chemistry. [Link]
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Hucho, F. (2010). Cross-linking with bifunctional reagents and its application to the study of the molecular symmetry and the arrangement of subunits in hexameric protein oligomers. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
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Methodological & Application
Harnessing Bifunctional Reactivity: (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid as a Versatile Chemical Probe Linker
Introduction: A Tale of Two Moieties
In the intricate landscape of chemical biology and drug development, the ability to selectively link molecules to proteins is paramount. Bifunctional linkers, possessing two distinct reactive groups, have emerged as powerful tools for creating novel bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated chemical probes for target identification and validation.[1] This application note delves into the unique capabilities of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid , a hetero-bifunctional linker designed for a two-pronged approach to protein modification.
This remarkable molecule synergistically combines the selective, reversible covalent targeting of boronic acids with the robust, irreversible alkylation afforded by a chloropropyl group. The boronic acid moiety is well-established for its ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are characteristic features of glycoproteins.[2][3] Furthermore, boronic acids can interact with the active site serine residues of certain enzymes.[4] This reversible interaction can be exploited for targeted delivery or enrichment of specific protein classes.
Complementing this is the 3-chloropropyl carbamoyl tail, which acts as a potent alkylating agent. This group can form stable, irreversible covalent bonds with nucleophilic amino acid residues on a protein's surface, such as the thiol group of cysteine or the epsilon-amino group of lysine. This dual reactivity profile opens up a wide array of applications, from capturing elusive binding partners to creating targeted therapeutic agents.
Mechanism of Action: A Two-Step Molecular Handshake
The utility of this compound lies in its capacity for a sequential or simultaneous two-step engagement with a protein of interest.
-
Initial Recognition and Binding (The Boronic Acid Handshake): The phenylboronic acid group can initiate a reversible interaction with a biological target. This is particularly effective for glycoproteins, where the boronic acid forms a cyclic boronate ester with the cis-diol functionalities of sugar moieties.[2][5] This interaction is typically favored in a slightly basic aqueous environment. This initial, reversible binding can serve to increase the local concentration of the linker around the target protein.
-
Irreversible Covalent Capture (The Chloropropyl Lock-in): Once in proximity to the protein surface, the chloropropyl group can react with a nearby nucleophilic amino acid residue. This SN2 reaction results in the formation of a stable, irreversible covalent bond, effectively "locking" the probe onto its target.
This two-stage mechanism can enhance the specificity of labeling, as the initial reversible binding event enriches the linker in the vicinity of the target protein before the irreversible reaction occurs.
Data Presentation
| Property | Value | Source |
| CAS Number | 874288-10-5 | |
| Molecular Formula | C₁₀H₁₃BClNO₃ | |
| Molecular Weight | 241.48 g/mol | |
| Melting Point | 218-220°C | |
| Appearance | White to light yellow-green crystalline powder | [6] |
| Solubility | Slightly soluble in water; soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, methanol. | [6] |
Experimental Protocols
Herein, we provide detailed protocols for two key applications of this compound: selective labeling of a glycoprotein and its use in a pull-down experiment to identify interacting partners.
Protocol 1: Selective Labeling of a Glycoprotein
This protocol describes the general procedure for labeling a purified glycoprotein with this compound.
Materials:
-
Purified glycoprotein (e.g., Horseradish Peroxidase, HRP)
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.2
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) system for purification.[7][8][9][10][11]
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the glycoprotein in the Labeling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the protein for reaction with the linker.
-
-
Linker Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
To the glycoprotein solution, add the linker stock solution to achieve a final molar excess of 10- to 50-fold of the linker over the protein. The optimal ratio should be determined empirically for each specific protein.
-
Note: The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. For sensitive proteins, the incubation can be performed at 4°C for 12-16 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted linker.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
Protocol 2: Pull-Down of Interacting Proteins
This protocol outlines a workflow for using the linker-conjugated protein as bait to capture and identify interacting partners from a complex biological lysate.
Materials:
-
Linker-conjugated bait protein (from Protocol 1)
-
Cell or tissue lysate
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 100 mM glycine, pH 2.5 or 8 M Urea
-
Affinity resin (e.g., Streptavidin beads if the linker is biotinylated in a subsequent step, or anti-bait protein antibody-conjugated beads)
-
SDS-PAGE gels and reagents
-
Mass spectrometry-compatible silver or Coomassie stain
Procedure:
-
Lysate Preparation:
-
Prepare a clarified cell or tissue lysate according to standard protocols. Determine the total protein concentration.
-
-
Bait Immobilization (if necessary):
-
If not using a direct antibody-based capture, the linker can be further modified with a reporter tag (e.g., biotin) for immobilization. This would require a version of the linker with an additional functional handle or subsequent modification of the conjugated protein. For this protocol, we will assume an antibody-based capture.
-
-
Incubation of Bait with Lysate:
-
Add the linker-conjugated bait protein to the lysate at a predetermined optimal concentration.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein-protein complexes.
-
-
Capture of Protein Complexes:
-
Add antibody-conjugated beads specific for the bait protein to the lysate-bait mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the captured proteins from the beads using the Elution Buffer. Neutralize the eluate immediately with 1 M Tris-HCl, pH 8.5 if using an acidic elution buffer.
-
-
Analysis by SDS-PAGE and Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain.
-
Excise the protein bands of interest and identify the proteins by in-gel digestion followed by LC-MS/MS analysis.
-
Visualization of Workflows
Caption: Experimental workflows for glycoprotein labeling and pull-down assays.
Caption: Dual-mode binding mechanism of the bifunctional linker.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through a series of checkpoints.
-
Successful Conjugation: The success of the labeling protocol is directly assessed by high-resolution mass spectrometry, providing unambiguous evidence of the covalent modification of the target protein and the degree of labeling.
-
Specificity of Interaction: In the pull-down experiment, the specificity of the interaction can be validated by running a parallel control experiment with an unconjugated bait protein or a mock-conjugated protein where the linker has been quenched prior to incubation with the lysate. The absence of captured interactors in the control experiment would validate the specificity of the linker-mediated interaction.
-
Integrity of the Bait Protein: The purification of the conjugated protein via size-exclusion chromatography helps to ensure that the protein has not aggregated or denatured during the labeling process.
Conclusion: A Powerful Tool for Chemical Biology
This compound represents a sophisticated chemical tool that offers a unique combination of reversible and irreversible chemistries for protein modification. Its dual-action mechanism allows for enhanced specificity and opens up a wide range of applications in target identification, drug delivery, and the development of novel bioconjugates. The protocols provided herein serve as a starting point for researchers to explore the vast potential of this versatile linker in their own experimental systems.
References
-
Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]
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Zhang, Y., et al. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Methods in Molecular Biology, 1022, 331-340. [Link]
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Wang, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors (Basel), 13(10), 13597-13617. [Link]
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Paige, J. S., et al. (2018). Mapping the Small Molecule Interactome by Mass Spectrometry. Biochemistry, 57(3), 247-258. [Link]
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Li, Z., et al. (2020). OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Biochemistry, 59(2), 175-178. [Link]
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Gault, J., et al. (2020). Native mass spectrometry for characterization of proteins binding with small molecules and application in drug discovery. Journal of Mass Spectrometry, 55(8), e4521. [Link]
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van der Wal, L., et al. (2018). Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development. Chemistry, 24(51), 13537-13542. [Link]
-
GE Healthcare. (2025). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Size-Exclusion Chromatography Protein Purification. Retrieved from [Link]
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Zhang, Y., et al. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Methods in Molecular Biology, 1022, 331-340. [Link]
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Patsnap. (2025). How Do Size Exclusion Columns Work in Protein Purification?. Retrieved from [Link]
-
Raines, R. T., et al. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. Angewandte Chemie International Edition, 55(24), 6991-6994. [Link]
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Zhang, L., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(19), 6469-6485. [Link]
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Henriques, J. F., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(11), 3059-3077. [Link]
-
Chen, Y. J., et al. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Analytical Sciences, 33(2), 253-257. [Link]
-
Baskin, J. M., & Bertozzi, C. R. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13028-13044. [Link]
-
Ajaj, K. A., et al. (2009). Development of protein-binding bifunctional linkers for a new generation of dual-acting prodrugs. Bioconjugate Chemistry, 20(2), 390-396. [Link]
-
Li, Z., et al. (2020). OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Biochemistry, 59(2), 175-178. [Link]
-
Kálmán, F., et al. (2025). Structural characterization of protein-polymer conjugates. I. Assessing heterogeneity of a small PEGylated protein and mapping conjugation sites using ion exchange chromatography and top-down tandem mass spectrometry. Journal of Chromatography A, 1723, 463512. [Link]
-
HKU Scholars Hub. (2020). OPA-Based Bifunctional Linker for Protein Labeling and Profiling. Retrieved from [Link]
-
De Guzman, R. N., et al. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces using surface plasmon resonance. Analytical Chemistry, 82(22), 9231-9238. [Link]
-
Hinds, J. E., et al. (2021). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au, 1(10), 1642-1650. [Link]
-
Longobardi, L. E., et al. (2017). Reactions of Boron-Derived Radicals with Nucleophiles. Journal of the American Chemical Society, 139(1), 426-435. [Link]
-
Baskin, J. M., & Bertozzi, C. R. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Angewandte Chemie International Edition, 57(40), 13028-13044. [Link]
-
Kim, Y., et al. (n.d.). Supplementary Information: Nonspecific Protein Labeling of Photoaffinity Linkers Correlates with Their Molecular Shapes. Retrieved from [Link]
-
Batey, R. A. (2004). Organoboron compounds as mild nucleophiles in Lewis acid- and transition metal-catalyzed C-C bond-forming reactions. Pure and Applied Chemistry, 76(1), 65-73. [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
-
ChemRxiv. (2024). Boronic acid linked CPP for protein delivery. Retrieved from [Link]
-
Aggarwal, V. K. (2023). Reactions of Benzylboronate Nucleophiles. Synthesis, 55(17), 2639-2647. [Link]
-
James, T. D., & Phillips, M. D. (2013). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 10(86), 20130240. [Link]
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Hang, H. C., et al. (2022). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. STAR Protocols, 3(3), 101569. [Link]
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Nassar, M. N., et al. (1992). Stability of batanopride hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences, 81(11), 1088-1091. [Link]
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immobilization of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid on a solid support
Application Note & Protocols
Title: A Comprehensive Guide to the Immobilization of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid on Solid Supports for Affinity-Based Applications
Abstract
This technical guide provides a detailed framework for the successful immobilization of this compound onto solid-phase supports. This unique bifunctional linker molecule incorporates a terminal chloropropyl group for stable, covalent attachment and a phenylboronic acid moiety for the reversible, pH-dependent capture of cis-diol-containing biomolecules. We present the underlying chemical principles, step-by-step protocols for immobilization and characterization, and a validated application for the affinity purification of glycoproteins. This document is intended for researchers, scientists, and drug development professionals seeking to develop novel affinity matrices for purification, immobilization, or sensing applications.
Foundational Principles: Strategy and Mechanism
The targeted ligand, this compound, is strategically designed for a two-stage functionality. Understanding its components is key to its effective use.
-
Covalent Immobilization Moiety (-CH₂CH₂CH₂Cl) : The 3-chloropropyl group serves as a mild alkylating agent. It readily undergoes a nucleophilic substitution (Sɴ2) reaction with primary nucleophiles, such as amines (-NH₂), on a functionalized solid support. This reaction forms a stable, covalent secondary amine linkage, permanently tethering the ligand to the matrix.
-
Affinity Capture Moiety (-C₆H₄-B(OH)₂) : The phenylboronic acid (PBA) group is the functional core for biomolecule interaction. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[1][2] At a pH above the pKa of the boronic acid, the tetrahedral boronate anion predominates and can react with molecules containing cis-1,2 or -1,3 diols to form reversible five- or six-membered cyclic esters.[1][3] This interaction is the basis for boronate affinity chromatography, a powerful technique for separating glycoproteins, saccharides, and other diol-containing compounds.[4][5] The binding is reversed by simply lowering the pH, which shifts the equilibrium back to the neutral boronic acid and dissociates the complex.[1]
Choosing the Right Solid Support
The selection of the solid support is critical and depends on the final application. The primary requirement is the presence of surface nucleophiles for reaction with the chloropropyl group.
| Support Material | Functional Group | Advantages | Disadvantages | Primary Applications |
| Agarose Beads | Amine (-NH₂) | High porosity, biocompatible, low non-specific binding, excellent for low-pressure chromatography. | Mechanically less stable, not suitable for high-pressure systems (HPLC). | Protein purification, immunoprecipitation. |
| Polystyrene (PS) Resin | Amine (-NH₂) | Mechanically and chemically robust, suitable for solid-phase organic synthesis.[6] | Can exhibit higher non-specific binding due to hydrophobicity. | Solid-phase synthesis, high-throughput screening. |
| Silica (Porous) | Amine (-NH₂) | High mechanical strength, rigid structure, ideal for HPLC applications.[7] | Can be unstable at high pH (>8), potential for non-specific interactions. | High-performance liquid affinity chromatography (HPLAC). |
| Magnetic Beads | Amine (-NH₂) | Enables rapid separation using a magnetic field, simplifies washing steps, no column needed. | Lower capacity compared to porous resins. | Small-scale purification, diagnostics, cell separation. |
Experimental Protocols: From Immobilization to Validation
This section provides a detailed, self-validating workflow for immobilizing the ligand onto a common support, amino-functionalized agarose beads, and verifying the outcome.
Protocol 1: Covalent Immobilization of the Ligand
This protocol details the coupling of this compound to an amine-derivatized solid support.
Materials and Reagents:
-
Amine-functionalized agarose beads (e.g., AminoLink™ Plus Coupling Resin)
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2
-
Anhydrous, high-purity Dimethylformamide (DMF)
-
Base Catalyst: N,N-Diisopropylethylamine (DIPEA)
-
Wash Buffer: 1 M NaCl
-
Quenching/Blocking Buffer: 1 M Tris-HCl, pH 7.4
-
Storage Buffer: 0.02% Sodium Azide in PBS
// Style nodes prep_resin [fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [fillcolor="#FBBC05", fontcolor="#202124"]; wash [fillcolor="#34A853", fontcolor="#FFFFFF"]; block [fillcolor="#34A853", fontcolor="#FFFFFF"]; final_wash [fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Caption: General workflow for glycoprotein affinity purification.
Step-by-Step Procedure:
-
Column Packing and Equilibration:
-
Pack a suitable column with the boronic acid resin.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer until the pH of the flow-through matches the buffer.
-
Expertise & Experience: The binding pH of 8.5 is critical. It must be above the pKa of the phenylboronic acid to ensure it is in the active boronate state required for diol binding. [1]
-
-
Sample Loading:
-
Load the pre-clarified protein sample onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 10-15 CV of Binding/Wash Buffer to remove all unbound and non-specifically bound proteins. Monitor the column effluent at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound glycoprotein (HRP) using one of two methods:
-
pH Elution: Switch the buffer to the Elution Buffer (pH 3.0). The acidic pH neutralizes the boronate, disrupting the boronate-diol ester bond and releasing the protein. [1] * Competitive Elution: Apply Binding Buffer containing a high concentration of a competing diol, such as 100-500 mM sorbitol. The competing diol displaces the bound glycoprotein from the resin. This method is gentler and preferred for pH-sensitive proteins.
-
-
Collect fractions and monitor the eluate for protein content (A280) and HRP activity.
-
-
Regeneration:
-
To reuse the column, wash thoroughly with 5 CV of high salt buffer (1 M NaCl), followed by 5 CV of Elution Buffer, and finally re-equilibrate with 10 CV of Binding/Wash Buffer before storing in Storage Buffer.
-
References
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- Google Patents. (n.d.).
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- Trinity Biotech. (n.d.).
- Biotime. (n.d.).
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- ACS Publications. (2018).
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Application Notes and Protocols for Nucleophilic Substitution on the Chloropropyl Group
Introduction: The Chloropropyl Group as a Versatile Electrophilic Hub
The chloropropyl group is a fundamental structural motif in organic synthesis, serving as a versatile electrophilic handle for the introduction of a wide array of functional groups. Its reactivity in nucleophilic substitution reactions makes it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The substitution of the chlorine atom, a good leaving group, by a diverse range of nucleophiles proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This application note provides a comprehensive guide to the reaction conditions for nucleophilic substitution on the chloropropyl group, offering detailed protocols and insights into optimizing these critical transformations.
Core Principles: Mechanistic Considerations for the SN2 Reaction
The SN2 reaction is a concerted process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry.[3] The rate of this reaction is dependent on the concentrations of both the substrate (chloropropyl-containing molecule) and the nucleophile.[4] Several factors critically influence the efficiency and outcome of this reaction.
Diagram: The SN2 Reaction Pathway
Caption: Influence of solvent type on nucleophile reactivity in SN2 reactions.
Temperature: Balancing Reaction Rate and Side Reactions
Increasing the reaction temperature generally increases the rate of nucleophilic substitution. However, elevated temperatures can also promote the competing elimination (E2) reaction, especially with sterically hindered substrates or strongly basic nucleophiles. [5]Therefore, the temperature should be carefully optimized to achieve a reasonable reaction rate while minimizing the formation of elimination byproducts. For most SN2 reactions on primary alkyl halides like the chloropropyl group, temperatures ranging from room temperature to a gentle reflux are often sufficient.
Catalysis: Enhancing Reactivity and Overcoming Phase Barriers
In many cases, the nucleophile is an inorganic salt that is insoluble in the organic solvent required for the reaction. Phase-transfer catalysis (PTC) is a powerful technique to overcome this issue. [6][7]A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophilic anion from the aqueous or solid phase into the organic phase where it can react with the chloropropyl substrate. [6][8][9][10]This dramatically increases the reaction rate.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis - Synthesis of Propyl Phenyl Ether
This protocol details the synthesis of propyl phenyl ether via the reaction of phenol with 1-chloro-3-iodopropane, followed by intramolecular cyclization. A more direct approach would be the reaction of sodium phenoxide with 1-chloropropane.
Materials:
-
Phenol
-
1-Chloropropane
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a round-bottom flask, dissolve phenol in ethanol. Add an equimolar amount of sodium hydroxide and stir until a clear solution of sodium phenoxide is formed.
-
Reaction: Add 1-chloropropane to the sodium phenoxide solution. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol via rotary evaporation. Add water to the residue and transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). [11]4. Purification: Combine the organic extracts and wash with water and then with brine. [11]Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude propyl phenyl ether can be further purified by distillation.
Protocol 2: Synthesis of a Primary Amine via Azide Substitution and Reduction
This two-step protocol avoids the issue of polyalkylation.
Step 1: Synthesis of 3-Azidopropane
Materials:
-
1-Chloropropane
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium azide in DMF.
-
Add 1-chloropropane to the solution.
-
Heat the reaction mixture to 60-70 °C for 12-18 hours.
-
Cool the mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-azidopropane. Caution: Low-molecular-weight alkyl azides can be explosive and should be handled with care. [12] Step 2: Reduction of 3-Azidopropane to Propylamine
Materials:
-
3-Azidopropane
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
Aqueous NaOH solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and slowly add a solution of 3-azidopropane in diethyl ether.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential addition of water, followed by aqueous NaOH solution.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous potassium carbonate, filter, and carefully remove the solvent to yield propylamine.
Protocol 3: Cyanation of 1-Chloropropane
This protocol describes the synthesis of butyronitrile.
Materials:
-
1-Chloropropane
-
Sodium Cyanide (NaCN) or Tetrabutylammonium Cyanide ([N(n-Bu)₄][CN]) [13]* Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN) [13]* Optional: Copper(I) Iodide (CuI) for catalyzed reactions [13][14] Procedure:
-
In a round-bottom flask, dissolve the cyanide source in the chosen polar aprotic solvent.
-
Add 1-chloropropane to the solution.
-
For uncatalyzed thermal reactions, heat the mixture to an appropriate temperature (e.g., 92 °C for TBACN in CH₃CN). [13]4. Alternatively, for milder conditions, a copper-catalyzed photoinduced reaction can be employed at room temperature with CuI and irradiation with UVC light. [13][14]5. Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, perform an appropriate aqueous work-up and extraction to isolate the butyronitrile product.
Quantitative Data Summary
The yield of nucleophilic substitution reactions on chloropropyl groups is highly dependent on the specific substrate, nucleophile, and reaction conditions. The following table provides representative data for analogous systems.
| Electrophile | Nucleophile | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodopropane | Sodium Methoxide | Methanol | None | Reflux (65) | 2 - 4 | 75 - 85 | [11] |
| 1-Iodopropane | Sodium Ethoxide | Ethanol | None | Reflux (78) | 3 - 5 | 70 - 80 | [11] |
| Secondary Alkyl Chloride | [N(n-Bu)₄][CN] | CH₃CN | CuI, UVC light | Room Temp | 24 | ~82 | [13] |
| Secondary Alkyl Chloride | Zn(CN)₂ | CH₃CN | NiCl₂·6H₂O | 100 | 24 | Good to High | [15] |
Troubleshooting and Side Reactions
-
Low Yield: Consider increasing the reaction temperature, using a more polar aprotic solvent, or adding a phase-transfer catalyst. Ensure the nucleophile is of high purity and the reagents are anhydrous if necessary.
-
Elimination Byproducts: If elimination is a significant side reaction, try lowering the reaction temperature or using a less basic nucleophile.
-
Polyalkylation (with amines): Use a large excess of the amine nucleophile or employ a protecting group strategy like the Gabriel synthesis. [16][12]
Conclusion
Nucleophilic substitution on the chloropropyl group is a robust and versatile synthetic tool. A thorough understanding of the underlying SN2 mechanism and the judicious selection of nucleophile, solvent, temperature, and catalyst are essential for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and optimize these important transformations in their synthetic endeavors.
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- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 16. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
Application Note & Protocols: A Modular Approach to PROTAC Synthesis Using the Bifunctional Linker Precursor (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, inducing the POI's ubiquitination and subsequent degradation by the proteasome.[2][3] The chemical linker connecting the POI-binding "warhead" and the E3-binding "anchor" is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[4] This guide details a modular and efficient synthetic strategy for PROTAC assembly utilizing (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid , a versatile, bifunctional linker precursor. We provide detailed, field-tested protocols, explain the causality behind experimental choices, and offer guidance on the characterization of the resulting PROTAC molecules.
The Strategic Advantage of this compound
The design of this linker precursor offers two distinct, orthogonally reactive functional groups, making it an ideal component for a stepwise, modular PROTAC synthesis. This approach allows for the convergent synthesis of PROTAC libraries where either the warhead or the E3 ligase ligand can be systematically varied.[2]
-
Arylboronic Acid Moiety: This group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5] This is a robust and high-yielding reaction for forming carbon-carbon bonds, ideal for coupling with an aryl halide-functionalized warhead or E3 ligase ligand.
-
3-Chloropropyl Amide Moiety: The terminal chloride serves as a reactive electrophile for nucleophilic substitution (SN2) reactions. This allows for straightforward conjugation with a nucleophilic group (e.g., a phenol or amine) present on the second binding moiety.
Reagent Properties and Handling
Proper handling of all chemical reagents is paramount for safety and experimental success. Boronic acids, while generally stable, require specific handling considerations.[6]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₃BClNO₃ |
| Molecular Weight | 241.48 g/mol |
| Appearance | Typically an off-white to white solid |
| Storage | Store in a cool, dry place away from moisture. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides.[5] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Inhalation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8]
-
Disposal: Dispose of boronic acid and its containers in accordance with local, state, and federal regulations, typically through an approved waste disposal facility.[7]
Overall Synthetic Workflow
Our recommended strategy involves a two-step sequence that leverages the orthogonal reactivity of the linker precursor. This approach ensures a controlled and high-purity synthesis.
-
Step A: Suzuki-Miyaura Coupling: The boronic acid moiety of the linker precursor is coupled with an aryl halide-functionalized E3 ligase ligand (e.g., 4-bromopomalidomide).
-
Step B: Nucleophilic Alkylation: The resulting intermediate, now bearing the chloropropyl reactive handle, is used to alkylate a nucleophilic warhead (e.g., a phenolic kinase inhibitor).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
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- 7. youtube.com [youtube.com]
- 8. laballey.com [laballey.com]
Application Note: A Guide to Post-Coupling Modification of Boronic Acid Derivatives
Introduction: Beyond a Coupling Partner
For decades, boronic acids and their ester derivatives have been celebrated as indispensable tools in synthetic chemistry, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's reliability and functional group tolerance have made it a cornerstone in constructing carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4][5]
However, the utility of the carbon-boron (C-B) bond extends far beyond its role as a transient intermediate in cross-coupling. Viewing the boronic acid moiety as a versatile functional "handle" opens up a powerful strategy known as post-coupling modification . This approach involves retaining the C-B bond in the molecular scaffold after an initial coupling reaction and then converting it into a wide array of other functional groups. This strategy is a cornerstone of late-stage functionalization (LSF) , a paradigm that allows for the rapid diversification of complex molecules at the final stages of a synthetic sequence.[6][7][8] LSF is particularly impactful in drug discovery, where it enables the efficient exploration of structure-activity relationships (SAR) by generating diverse libraries of analogs from a common advanced intermediate.[6][7][8][9]
This guide provides a detailed overview of key post-coupling modification strategies for boronic acid derivatives, complete with mechanistic insights, field-proven protocols, and expert commentary to empower researchers in leveraging this powerful synthetic approach.
The Boron Handle: Stability and Reactivity Considerations
The success of any post-coupling modification strategy hinges on the stability of the C-B bond under the initial coupling conditions and its controlled reactivity in the subsequent transformation. While boronic acids (RB(OH)₂) are the classic reagents, they can be prone to decomposition pathways like protodeboronation (replacement of the boron group with hydrogen), especially with electron-deficient or certain heteroaromatic systems.[10][11]
Boronate esters, such as the commonly used pinacol esters (Bpin), generally offer enhanced stability, making them easier to handle and less susceptible to premature decomposition.[2][12] The choice between a boronic acid and a boronate ester is therefore a critical first step, balancing the reactivity needed for the initial coupling with the robustness required to survive until the post-modification step.[12]
Key Post-Coupling Modification Strategies
Once the core scaffold is assembled via Suzuki-Miyaura coupling, the remaining C-B bond is poised for a variety of high-value transformations.
Oxidation: Accessing Phenols and Alcohols (C-B to C-O)
One of the most common and useful transformations is the oxidation of the C-B bond to a hydroxyl group, converting arylboronic acids to phenols and alkylboronic acids to alcohols. This transformation is synthetically powerful as it provides access to phenols under mild conditions, often circumventing the harsher methods required for traditional nucleophilic aromatic substitution.
Mechanism & Rationale: The most prevalent mechanism involves the formation of a boronate intermediate by the addition of an oxidant, typically a peroxide, to the boron center. This is followed by a 1,2-migratory rearrangement, where the organic group shifts from the boron to the oxygen atom. The resulting borate ester is then hydrolyzed to yield the desired alcohol or phenol.
Representative Protocol: Oxidation of an Arylboronic Acid to a Phenol
-
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
Tetrahydrofuran (THF), 5 mL
-
Aqueous Sodium Hydroxide (NaOH), 3 M solution (3.0 mmol, 3.0 equiv)
-
Hydrogen Peroxide (H₂O₂), 30% aqueous solution (3.0 mmol, 3.0 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
-
Procedure:
-
Dissolve the arylboronic acid in THF in a round-bottom flask.
-
Add the 3 M NaOH solution and stir the mixture for 10 minutes at room temperature.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 30% H₂O₂ solution dropwise. Caution: This addition can be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure phenol.
-
-
Expert Insights: A variety of oxidants can be used, including hydrogen peroxide, tert-butyl hydroperoxide, and N-oxides.[13][14] The choice of oxidant and base can be tailored to the substrate's functional group tolerance. Recent advancements include catalyst-free photochemical methods using atmospheric oxygen, offering a greener alternative.[15]
Amination: Forging C-N Bonds (C-B to C-N)
The direct conversion of a C-B bond to a C-N bond is a highly valuable transformation, providing a route to anilines and alkylamines, which are privileged structures in medicinal chemistry.[16]
Mechanism & Rationale: Amination often proceeds through the formation of a boron 'ate' complex. An electrophilic aminating reagent, containing a nitrogen atom attached to a leaving group, reacts with the boronic ester. This facilitates a 1,2-migration of the R group from boron to nitrogen, displacing the leaving group and forming the new C-N bond.[17]
Representative Protocol: Amination of an Alkylboronic Ester
-
Materials:
-
Alkylboronic ester (e.g., pinacol ester) (1.0 mmol, 1.0 equiv)
-
Methoxyamine (1.5 mmol, 1.5 equiv)
-
Potassium tert-butoxide (1.5 mmol, 1.5 equiv)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
-
Procedure:
-
In an oven-dried, argon-flushed flask, dissolve the alkylboronic ester in the anhydrous solvent.
-
Add methoxyamine to the solution.
-
Add potassium tert-butoxide portion-wise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting amine by chromatography or distillation. This protocol is particularly effective for primary, secondary, and tertiary alkylboronic esters.[18]
-
-
Expert Insights: The choice of aminating reagent is critical. Reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) have shown broad substrate scope and excellent functional group tolerance, proving effective for even electron-deficient heteroaryl anilines.[19] For alkylboronic esters, the reaction can proceed with high stereospecificity, retaining the configuration of the carbon center.[17][18]
Halogenation: Installing Halogen Handles (C-B to C-X)
Replacing the boron moiety with a halogen (F, Cl, Br, I) installs a new reactive handle on the molecule, enabling a host of further transformations such as additional cross-coupling reactions, nucleophilic substitutions, or metallations.
Mechanism & Rationale: Halodeboronation typically proceeds via an ipso-substitution pathway on a boronate species. A base activates the boronic acid to form a more nucleophilic boronate, which then attacks an electrophilic halogen source (e.g., N-halosuccinimides like NBS, NCS, NIS).[20][21]
Representative Protocol: Iododeboronation of an Arylboronic Acid
-
Materials:
-
Arylboronic acid (1.0 mmol, 1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 mmol, 1.2 equiv)
-
Potassium acetate (KOAc) (0.2 mmol, 0.2 equiv) (optional, as base catalyst)
-
Solvent (e.g., Acetonitrile or Dichloromethane)
-
-
Procedure:
-
To a flask, add the arylboronic acid, NIS, and the solvent.
-
If required, add the base catalyst (e.g., KOAc). While some substrates react without a catalyst, a base can significantly accelerate the reaction.[20][22]
-
Stir the mixture at room temperature or with heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude aryl iodide by flash chromatography.
-
-
Expert Insights: While often depicted as copper-catalyzed, studies have shown that many halodeboronation reactions are effectively promoted by simple Lewis base catalysis, with copper not being essential for the process.[20][21] This simplifies the reaction setup and avoids potential metal contamination of the product.
Protodeboronation: Traceless Removal (C-B to C-H)
In some synthetic strategies, the boronic acid group is used as a temporary directing or blocking group. Once its purpose is served, it needs to be removed cleanly. Protodeboronation, the replacement of the C-B bond with a C-H bond, achieves this.
Mechanism & Rationale: The mechanism of protodeboronation is highly dependent on the reaction conditions (acidic vs. basic) and the electronic nature of the aryl group.[10][23] Under basic conditions, the process often involves the formation of an arylboronate anion, which can then be protonated at the ipso-carbon.[10][23] For highly electron-deficient systems, the mechanism may even involve the liberation of a transient aryl anion.[23]
Representative Protocol: Base-Catalyzed Protodeboronation
-
Materials:
-
Arylboronic acid or ester (1.0 mmol, 1.0 equiv)
-
Base (e.g., Cesium fluoride (CsF) or aqueous NaOH)
-
Solvent (e.g., 1:1 H₂O/Dioxane)
-
-
Procedure:
-
Dissolve the arylboronic acid/ester in the solvent system.
-
Add the base. The choice and amount of base can be critical and may require optimization based on the substrate's stability.[10][23]
-
Heat the reaction mixture (e.g., 70-100 °C) and monitor its progress.
-
Upon completion, cool the reaction, neutralize with acid (if a strong base was used), and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layers.
-
Purify as needed.
-
-
Expert Insights: While often considered an undesirable side reaction, controlled protodeboronation is a powerful tool.[10] For instance, using D₂O instead of H₂O provides a straightforward method for deuterium labeling.[24] The stability of boronic esters versus acids towards protodeboronation is complex; esterification does not always guarantee greater stability under basic conditions.[10]
Workflow Visualization
The overall strategy of using a boronic acid derivative for an initial coupling followed by a subsequent functionalization can be visualized as a modular workflow.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Carbon-Carbon Bond Cleavage for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.princeton.edu [chemistry.princeton.edu]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 15. Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids - ChemistryViews [chemistryviews.org]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Protodeboronation [organic-chemistry.org]
Application Notes & Protocols: The Versatility of Boronic Acid-Containing Linkers in Medicinal Chemistry
Abstract
Boronic acids and their derivatives have emerged from the realm of synthetic building blocks to become pivotal tools in medicinal chemistry and chemical biology.[1][2] Their unique ability to form reversible covalent bonds, particularly with cis-1,2- and -1,3-diols, coupled with their responsiveness to specific physiological stimuli like pH and reactive oxygen species (ROS), makes them exceptionally versatile.[3][4][5] This guide provides an in-depth exploration of boronic acid-containing linkers, focusing on their application in targeted drug delivery, modulation of protein interactions, and advanced diagnostics. We will delve into the fundamental chemical principles governing their function and provide detailed, field-proven protocols for their synthesis, conjugation, and characterization, aimed at researchers, scientists, and drug development professionals.
The Fundamental Chemistry of Boronic Acid Linkers
The utility of a boronic acid linker is rooted in the unique electronic nature of the boron atom. As a Lewis acid, its vacant p-orbital readily interacts with nucleophiles.[6] This reactivity is not indiscriminately covalent but is exquisitely controlled and reversible, forming the basis for its application in dynamic systems.[7]
pH-Responsive Diol Binding: A Reversible Covalent Switch
The hallmark of boronic acids is their ability to form stable, yet reversible, cyclic esters with molecules containing cis-diol functionalities, such as sugars, glycoproteins, and catechols.[8][9][10] This interaction is highly dependent on pH. In aqueous solution, the trigonal planar (sp² hybridized) boronic acid exists in equilibrium with its anionic, tetrahedral (sp³ hybridized) boronate form. The tetrahedral form binds to diols with significantly higher affinity.[11][12]
The pKa of a typical arylboronic acid is around 9.[6] However, upon forming a boronate ester, the pKa is lowered, favoring the stable tetrahedral complex at physiological pH (~7.4).[11] Conversely, in an acidic environment, such as that found in the endosomes and lysosomes of cancer cells (pH 4.5-6.5), the equilibrium shifts back towards the trigonal boronic acid, triggering the hydrolysis of the ester and the release of the diol-containing molecule.[5][13] This pH-dependent behavior is the foundation for creating intelligent drug delivery systems.[13]
Figure 1: pH-dependent equilibrium of boronic acid and diol binding.
ROS-Responsive Cleavage: Targeting Oxidative Stress
Many pathologies, particularly cancer, are characterized by elevated levels of intracellular reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[14][15] This distinct biochemical feature provides a selective trigger for drug release. Arylboronic acid linkers are exquisitely sensitive to oxidation by H₂O₂. The reaction proceeds via a rapid oxidative cleavage of the carbon-boron bond to yield a phenol.[14][16]
When incorporated into a self-immolative linker system—for example, where the boronic acid is attached to a p-aminobenzyl carbamate (PABC) spacer—this conversion to a phenol initiates an electronic cascade. The resulting p-hydroxybenzyl carbamate is unstable and rapidly undergoes a 1,6-elimination reaction, liberating CO₂ and releasing the unmodified payload drug.[3][4] This mechanism provides a highly specific means of activating a therapeutic agent within the oxidative microenvironment of a tumor cell while remaining stable in circulation.[14][15]
Application I: Stimuli-Responsive Antibody-Drug Conjugates (ADCs)
ADCs represent a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents.[14] The linker is a critical component, dictating the ADC's stability, pharmacokinetics, and mechanism of payload release. Boronic acid-containing linkers offer innovative, stimuli-responsive cleavage strategies that can enhance the therapeutic window of ADCs.
Mechanism of Action: ROS-Cleavable ADCs
A key challenge in ADC design is preventing premature drug release in systemic circulation, which leads to off-target toxicity.[15] ROS-cleavable boronic acid linkers directly address this by exploiting the differential in oxidative stress between healthy tissues and tumor cells.
The workflow is as follows:
-
Systemic Circulation: The ADC, featuring a stable arylboronic acid linker, circulates systemically.
-
Tumor Targeting & Internalization: The antibody component of the ADC binds to its target antigen on the surface of a cancer cell, leading to internalization, typically via endocytosis.
-
ROS-Triggered Cleavage: Within the cell, high concentrations of H₂O₂ oxidize the boronic acid moiety to a phenol.[16][17]
-
Payload Release: This oxidation initiates a self-immolative cascade, rapidly releasing the potent cytotoxic drug directly at the site of action.[3][14]
Figure 2: Mechanism of a ROS-cleavable boronic acid linker in an ADC.
Quantitative Data: Linker Stability
The stability of the linker in plasma is paramount for ADC efficacy and safety. Boronic acid-based linkers have demonstrated excellent stability, comparable or superior to established linker technologies.
| Linker Type | Stability in Human Plasma (t½) | Cleavage Stimulus | Reference |
| Peroxide-Cleavable Arylboronate | Highly Stable (>1 week) | Reactive Oxygen Species (H₂O₂) | [14],[15] |
| Valine-Citrulline (VC) Dipeptide | Susceptible to hydrolysis | Cathepsin B | [14] |
| Hydrazone | Moderately Stable | Acidic pH | [3] |
| Disulfide | Susceptible to reduction | Glutathione | [15] |
Protocol: Synthesis of a Model ROS-Cleavable Linker-Payload
This protocol describes the synthesis of a model linker connected to a fluorescent payload, 7-amino-4-methylcoumarin (AMC), which allows for convenient fluorometric assessment of payload release.[14]
Objective: To synthesize a peroxide-cleavable model linker (1c) for assessing release kinetics.
Materials:
-
4-(Hydroxymethyl)phenylboronic acid pinacol ester
-
Triphosgene
-
7-amino-4-methylcoumarin (AMC)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard silica gel for chromatography
Procedure:
-
Synthesis of Isocyanate (in situ):
-
In a flame-dried, N₂-purged flask, dissolve AMC (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add triphosgene (0.4 eq) portion-wise, followed by slow addition of TEA (2.2 eq).
-
Stir the reaction at 0°C for 1 hour. The formation of the isocyanate can be monitored by IR spectroscopy (strong absorption at ~2250 cm⁻¹).
-
-
Carbamate Formation:
-
In a separate flask, dissolve 4-(hydroxymethyl)phenylboronic acid pinacol ester (1.2 eq) in anhydrous DCM.
-
Slowly add the boronic acid solution to the in situ generated isocyanate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Deprotection and Purification:
-
Upon completion, add water to the reaction mixture to hydrolyze the pinacol ester to the free boronic acid.
-
Stir vigorously for 2-4 hours.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by silica gel column chromatography to yield the final linker-payload conjugate 1c .
-
Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The fluorescence of the conjugate should be quenched, with fluorescence restored upon addition of H₂O₂.[3]
Application II: Reversible Covalent Inhibition and PPI Modulation
The electrophilic boron atom can form reversible covalent adducts with key nucleophilic residues in enzyme active sites, such as serine and threonine.[18][19] This interaction has been successfully exploited to develop potent and selective enzyme inhibitors.
Mechanism: Mimicking the Transition State
Boronic acids inhibit serine and threonine proteases by forming a tetrahedral boronate adduct with the catalytic serine/threonine residue.[20] This adduct is a stable mimic of the high-energy tetrahedral intermediate formed during peptide bond hydrolysis, resulting in potent inhibition of the enzyme.[21] The reversibility of this bond can be advantageous, potentially reducing the risk of off-target toxicities associated with permanent inhibitors.[19][22]
The first-in-class proteasome inhibitor, Bortezomib, exemplifies this principle by targeting the N-terminal threonine residue of the 26S proteasome, a key regulator of protein homeostasis in cells.[19][21]
| Approved Boronic Acid Drug | Target | Mechanism of Action | Indication |
| Bortezomib (Velcade®) | 26S Proteasome (β5 subunit) | Reversible covalent inhibition of N-terminal Threonine | Multiple Myeloma |
| Ixazomib (Ninlaro®) | 26S Proteasome (β5 subunit) | Reversible covalent inhibition of N-terminal Threonine | Multiple Myeloma |
| Vaborbactam (Vabomere®) | Serine β-lactamases | Reversible covalent inhibition of active site Serine | Bacterial Infections |
Protocol: Serine Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a boronic acid-based inhibitor against a target serine protease (e.g., Trypsin).
Materials:
-
Serine protease (e.g., Trypsin)
-
Boronic acid inhibitor stock solution (in DMSO)
-
Fluorogenic peptide substrate for the enzyme (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the boronic acid inhibitor in Assay Buffer. Include a vehicle control (DMSO only).
-
Prepare working solutions of the enzyme and substrate in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the inhibitor dilution (or vehicle).
-
Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in the plate reader.
-
Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time (kinetic mode) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Validation: The assay should include positive and negative controls. The resulting dose-response curve should be sigmoidal, allowing for accurate calculation of the IC₅₀.
Application III: Biosensing and Diagnostics
The specific and reversible interaction between boronic acids and diols makes them ideal recognition elements for biosensors.[8][23] This is particularly relevant for sensing carbohydrates, which play crucial roles in biological recognition and disease pathology.
Mechanism: Fluorescence-Based Saccharide Sensing
Many boronic acid-based sensors incorporate a fluorophore. The binding of a saccharide (a poly-diol) to the boronic acid alters the local electronic environment, which in turn modulates the fluorescence output. A common mechanism is Photoinduced Electron Transfer (PET).
-
"Off" State: In the unbound state, the nitrogen atom of a tertiary amine adjacent to the fluorophore can donate an electron to the excited-state fluorophore, quenching its fluorescence.
-
"On" State: When the boronic acid binds to a saccharide, the boron atom becomes more electron-deficient (sp³ hybridized). This draws electron density from the nearby amine, increasing its oxidation potential and inhibiting the PET process. As a result, fluorescence is restored.[9][24]
This "turn-on" fluorescence provides a direct and quantifiable signal for the presence of the target saccharide. Diboronic acid sensors, which can bind to glucose with higher affinity and selectivity over other monosaccharides like fructose, have been developed for continuous glucose monitoring applications.[24]
Figure 3: Mechanism of a PET-based fluorescent boronic acid sensor.
Conclusion
Boronic acid-containing linkers are far more than simple connectors; they are dynamic and intelligent components that enable stimuli-responsive behavior in complex biological systems. Their predictable and tunable reactivity with diols, sensitivity to pH, and susceptibility to oxidative cleavage provide a rich toolbox for medicinal chemists. From creating safer and more effective ADCs that target the unique microenvironment of tumors, to designing potent reversible enzyme inhibitors and highly specific biosensors, the applications of boronic acid linkers continue to expand, promising a new generation of sophisticated therapeutics and diagnostics.
References
-
Hearn, K. et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Science. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Key advances in the development of reversible covalent inhibitors. Available at: [https://www.tandfonline.com/doi/full/10.1080/17460441.2021.199 reversible covalent inhibitors]([Link] reversible covalent inhibitors)
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National Institutes of Health (NIH). (2023). An update on the discovery and development of reversible covalent inhibitors. PMC. Available at: [Link]
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Cancer Research UK Cambridge Institute. (n.d.). Peroxide-cleavable linkers for antibody-drug conjugates. Available at: [Link]
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António, J. P. M. et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. PMC. Available at: [Link]
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MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Available at: [Link]
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ACS Publications. (n.d.). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]
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National Institutes of Health (NIH). (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Targeting Biomolecules with Reversible Covalent Chemistry. PMC. Available at: [Link]
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National Institutes of Health (NIH). (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. PMC. Available at: [Link]
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Taylor & Francis Online. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Available at: [Link]
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National Institutes of Health (NIH). (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. PMC. Available at: [Link]
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ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Available at: [Link]
-
Royal Society of Chemistry. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Available at: [Link]
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National Institutes of Health (NIH). (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Recent development of boronic acid-based fluorescent sensors. PMC. Available at: [Link]
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Spring Group, University of Cambridge. (n.d.). Peroxide-cleavable linkers for antibody–drug conjugates. Available at: [Link]
-
University of Manchester. (n.d.). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Research Explorer. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]
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ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. Available at: [Link]
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ACS Publications. (n.d.). Internal and External Catalysis in Boronic Ester Networks. Journal of the American Chemical Society. Available at: [Link]
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National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Biological and Medicinal Applications of Boronic Acids. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. Available at: [Link]
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National Institutes of Health (NIH). (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acid's intrinsic characteristics are useful for design of all three components of a bioconjugate. Available at: [Link]
-
ResearchGate. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Available at: [Link]
-
ResearchGate. (n.d.). Proposed structure for a ROS-responsive linker based on the DAB scaffold. Available at: [Link]
-
Royal Society of Chemistry. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. Available at: [Link]
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Application Notes and Protocols for Protein Conjugation with (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Dual-Functionality Reagent for Novel Bioconjugation Strategies
The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link proteins with other molecules for therapeutic, diagnostic, and research applications. This document introduces a detailed protocol and application notes for the use of a bifunctional linker, (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid . This unique reagent possesses two distinct reactive moieties: a phenylboronic acid group and a 3-chloropropyl carbamoyl group. This dual functionality opens the door to innovative, multi-step conjugation strategies that can potentially offer enhanced site-specificity and control over the conjugation process.
The boronic acid group is known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are present on glycoproteins or can be introduced into proteins through genetic engineering.[1] Furthermore, boronic acids can interact with nucleophilic amino acid side chains, such as serine.[2] This reversible interaction can be exploited for initial, targeted binding to a protein of interest. The 3-chloropropyl carbamoyl group, on the other hand, acts as a less reactive alkylating agent, capable of forming a stable, irreversible covalent bond with nucleophilic residues like cysteine and lysine under specific conditions.[3]
This guide will explore a novel, two-stage conjugation strategy that first leverages the reversible binding of the boronic acid to "dock" the reagent onto the protein, followed by an irreversible alkylation reaction driven by the chloropropyl group. This proximity-induced reactivity has the potential to enhance the site-specificity of the covalent modification.[4] We will also discuss a more traditional, one-step alkylation approach. Detailed protocols for both methods, along with comprehensive characterization and purification strategies, are provided.
Core Principles of the Dual-Reactivity Approach
The unique structure of this compound allows for two distinct conjugation methodologies. Understanding the chemistry behind each reactive group is crucial for successful implementation.
The Role of the Phenylboronic Acid Moiety: A Reversible Targeting Group
Phenylboronic acids exist in a pH-dependent equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[5][6] The tetrahedral form is more adept at forming stable cyclic esters with diols.[5] This reversible interaction can be exploited to direct the reagent to specific sites on a protein, such as glycosylation sites or engineered diol-containing amino acids. This initial, reversible binding step can increase the local concentration of the alkylating agent near the target site, potentially leading to a more specific and efficient covalent reaction.[7]
The 3-Chloropropyl Carbamoyl Group: A Tunable Covalent Anchor
The 3-chloropropyl group is a mild alkylating agent. Compared to its more reactive iodo- and bromo- analogs, the chloro- group requires more forcing conditions (e.g., higher pH, temperature, or longer reaction times) to react with nucleophilic amino acid residues.[8] This lower reactivity can be advantageous, as it may reduce non-specific side reactions. The primary targets for alkylation are the thiol group of cysteine and the ε-amino group of lysine. The reactivity of these residues is highly pH-dependent. Cysteine's thiol group (pKa ~8.5) is significantly more nucleophilic in its deprotonated thiolate form, favoring reaction at pH values above 8. Lysine's amino group (pKa ~10.5) becomes more nucleophilic at higher pH, but significant reactivity can be observed at pH 9-10.[3][9]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for conjugating a protein with this compound, from initial protein preparation to the final characterization of the conjugate.
Caption: Overall experimental workflow for protein conjugation.
Materials and Reagents
Materials
-
Protein of interest (e.g., antibody, enzyme)
-
This compound
-
Dialysis tubing or centrifugal desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator/shaker
-
Chromatography system (e.g., FPLC, HPLC)
-
Affinity, Ion-Exchange, and Size-Exclusion chromatography columns
-
UV-Vis spectrophotometer
-
SDS-PAGE system
-
Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)
Reagents and Buffers
-
Protein Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Boronic Acid Binding Buffer (for Two-Step Protocol): 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Alkylation Buffer (Cysteine-Targeting): 50 mM Tris-HCl, 150 mM NaCl, pH 8.5-9.0
-
Alkylation Buffer (Lysine-Targeting): 50 mM Sodium Borate, 150 mM NaCl, pH 9.0-10.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine
-
Organic Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for dissolving the boronic acid reagent
-
Chromatography Buffers: Specific to the chosen chromatography resins (see manufacturer's instructions)
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, running buffer, loading buffer, protein standards, and staining solution (e.g., Coomassie Brilliant Blue).
Detailed Experimental Protocols
PART 1: Protein and Reagent Preparation
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer) or nucleophiles that could interfere with the reaction, perform a buffer exchange into an appropriate buffer (e.g., PBS for storage, Boronic Acid Binding Buffer for the two-step protocol, or the respective Alkylation Buffer for the one-step protocol) using dialysis or desalting columns.
-
Determine the protein concentration using a standard method (e.g., BCA assay or measuring absorbance at 280 nm).
-
If targeting cysteine residues, and the protein has disulfide bonds that need to be reduced to free thiols, a reduction step using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be performed prior to conjugation. Note that this will likely denature the protein.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF at a high concentration (e.g., 10-100 mM). This reagent should be protected from light and moisture.
-
PART 2: Conjugation Protocols
Protocol 1: Two-Step Conjugation (Hypothetical Approach for Enhanced Site-Specificity)
This novel protocol aims to first localize the reagent on the protein through reversible boronic acid binding, followed by the covalent alkylation step. Note: This is a conceptual protocol and will require empirical optimization for each specific protein.
Step 1: Reversible Boronic Acid Binding
-
Dilute the protein to a final concentration of 1-5 mg/mL in Boronic Acid Binding Buffer (pH 7.4) .
-
Add the this compound stock solution to the protein solution to achieve a 10-50 molar excess of the reagent. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. This allows for the formation of reversible boronate esters with accessible diols or other suitable interaction sites on the protein.
Step 2: Covalent Alkylation
-
To initiate the alkylation, adjust the pH of the reaction mixture by adding a concentrated stock of the appropriate Alkylation Buffer .
-
For cysteine targeting , adjust the pH to 8.5-9.0.
-
For lysine targeting , adjust the pH to 9.0-10.0.
-
-
Incubate the reaction at 37°C for 4-24 hours with gentle mixing. The longer incubation time and elevated temperature are to facilitate the reaction of the less reactive chloropropyl group.[3]
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
Protocol 2: One-Step Direct Alkylation
This protocol involves the direct alkylation of nucleophilic residues on the protein without a pre-binding step.
-
Dilute the protein to a final concentration of 1-5 mg/mL in the appropriate Alkylation Buffer :
-
For cysteine targeting , use the buffer at pH 8.5-9.0.
-
For lysine targeting , use the buffer at pH 9.0-10.0.
-
-
Add the this compound stock solution to the protein solution to achieve a 10-100 molar excess of the reagent. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at 37°C for 4-24 hours with gentle mixing.
-
Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
PART 3: Purification of the Protein Conjugate
A multi-step purification strategy is recommended to remove unreacted reagent, by-products, and unconjugated protein.[10]
Step 1: Removal of Excess Reagent (Size Exclusion Chromatography - Desalting)
-
Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column and collect the fractions containing the protein conjugate, which will elute in the void volume. Monitor the elution profile by measuring absorbance at 280 nm.
Step 2: Separation of Conjugated and Unconjugated Protein (Ion Exchange Chromatography)
-
Based on the predicted isoelectric point (pI) of the native and conjugated protein, choose an appropriate ion-exchange resin (anion or cation exchange).[11][12]
-
Equilibrate the column with a low-salt binding buffer.
-
Load the desalted protein sample onto the column.
-
Wash the column with the binding buffer to remove any unbound species.
-
Elute the bound proteins using a linear salt gradient (e.g., 0-1 M NaCl). The conjugated protein will likely elute at a different salt concentration than the unconjugated protein due to a change in its net charge.
-
Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified conjugate.
Step 3: Final Polishing (Size Exclusion Chromatography)
-
Pool the fractions containing the purified conjugate from the ion-exchange step.
-
Concentrate the pooled fractions if necessary.
-
Apply the concentrated sample to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with the final storage buffer (e.g., PBS, pH 7.4).[13]
-
This step will separate the monomeric conjugate from any aggregates that may have formed during the conjugation and purification process.
-
Collect the fractions corresponding to the monomeric protein conjugate.
Characterization of the Protein Conjugate
1. SDS-PAGE Analysis:
-
Run samples of the native protein, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
The conjugated protein should exhibit a slight increase in molecular weight compared to the native protein, although this may not always be resolvable for a single conjugation. A higher degree of labeling may result in a more noticeable band shift or a smear.
2. UV-Vis Spectroscopy for Degree of Labeling (DOL) Estimation:
-
The phenylboronic acid moiety has a characteristic UV absorbance. By measuring the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the phenylboronic acid group (around 254 nm), the degree of labeling can be estimated using the Beer-Lambert law, provided the extinction coefficients of the protein and the reagent are known.
3. Mass Spectrometry (MS) for Confirmation and Site-of-Conjugation Analysis:
-
Intact Mass Analysis: Analyze the purified conjugate by ESI-MS or MALDI-MS to confirm the covalent attachment of the reagent. The mass of the conjugate should be equal to the mass of the native protein plus the mass of the attached reagent(s).
-
Peptide Mapping: To identify the specific site(s) of conjugation, the protein conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.[14] The modified peptides will have a mass shift corresponding to the mass of the attached reagent, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact modified amino acid residue.
Troubleshooting Guide
Caption: Troubleshooting guide for common conjugation issues.
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation | Inactive this compound reagent. | Use a fresh stock of the reagent. Ensure the organic solvent used for dissolution is anhydrous. |
| Interfering substances in the protein buffer (e.g., Tris, azide). | Perform thorough buffer exchange of the protein into a non-reactive buffer before conjugation. | |
| Suboptimal reaction conditions (pH, temperature, time). | For alkylation with the chloropropyl group, consider increasing the temperature (e.g., to 37°C or slightly higher, protein stability permitting), extending the reaction time (up to 24 hours), and optimizing the pH (pH 8.5-9.0 for cysteine, pH 9.0-10.0 for lysine).[3][9] | |
| Low reactivity of the target amino acid residue. | Ensure the target cysteine or lysine residues are surface-accessible. If not, consider protein engineering to introduce a more reactive residue at a desired location. | |
| Protein precipitation during reaction | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10% (v/v). If solubility of the reagent is an issue, try to find a more water-soluble formulation or use a different solvent.[15] |
| Protein instability at the reaction pH or temperature. | Screen a range of buffers to find one that maintains protein stability at the desired pH. Consider performing the reaction at a lower temperature for a longer duration. | |
| Non-specific conjugation | Reaction conditions are too harsh. | Try to reduce the molar excess of the reagent, lower the reaction temperature, or shorten the reaction time. |
| Boronic acid instability leading to side reactions. | Ensure the boronic acid is not degrading under the alkylation conditions. Consider using a boronic acid protecting group if necessary, though this adds complexity to the synthesis of the starting material.[12][16] | |
| Low recovery after purification | Protein loss during chromatography steps. | Optimize the chromatography conditions (e.g., buffer composition, gradient slope) for your specific protein conjugate. Ensure compatibility between the buffers used in successive purification steps. |
Conclusion
This compound is a versatile bifunctional reagent that offers the potential for novel and controlled protein conjugation strategies. The dual-reactivity of this molecule allows for either a direct, one-step alkylation or a more sophisticated, two-step approach that may enhance site-specificity through proximity-induced reactivity. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to explore the utility of this reagent in their specific applications. As with any bioconjugation reaction, empirical optimization of the reaction conditions for each unique protein is essential for achieving the desired outcome. The analytical methods outlined will be crucial for validating the success of the conjugation and for the in-depth characterization of the resulting protein conjugate.
References
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.).
- Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. (2018). Request PDF.
- Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). Chemical Society Reviews, 48(12), 3297-3321.
- Molecular recognition with boronic acids—applications in chemical biology. (2013). Chemical Society Reviews, 42(20), 8240-8253.
- Targeting Biomolecules with Reversible Covalent Chemistry. (2016). Accounts of Chemical Research, 49(10), 2215-2224.
- Protecting Groups for Boronic Acids. (2016).
- Characterizing Monoclonal Antibodies and Antibody–Drug Conjugates Using 2D-LC–MS. (2017). LCGC North America, 35(3), 166-179.
- Boronic acids protecting groups with standard deprotecting conditions. (n.d.).
- Characterization of Antibody-Drug Conjugates Using 2D-LC and N
- Protein Alkylation: Exploring Techniques and Applications. (n.d.).
- Molecular recognition with boronic acids—applications in chemical biology. (2013). Chemical Society Reviews, 42(20), 8240-8253.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry, 23(11), 1899-1908.
- Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. (2018). Journal of the American Chemical Society, 140(51), 17818-17830.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins. (2020).
- Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis. (1993). Analytical Biochemistry, 212(1), 50-55.
- Introduction, Interconversion and Removal of Boron Protecting Groups. (2016). In Boronic Acids (pp. 311-344). American Chemical Society.
- Site-Specific and Fluorescently Enhanced Installation of Post-Translational Protein Modifications via Bifunctional Biarsenical Linker. (2022). ACS Omega, 7(44), 40097-40105.
- Two-Dimensional Liquid Chromatography Applications in Biopharmaceutical Analysis. (2024). LCGC North America, 42(5), 202-211.
- ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. (2010). ChemInform, 41(25).
- Protein Alkylation: Exploring Techniques and Applications. (n.d.).
- pH-Dependent formation equilibrium of a boronic ester in aqueous solution. (n.d.).
- Site-specific functionalization of proteins and their applications to therapeutic antibodies. (2013). Current Opinion in Chemical Biology, 17(3), 412-419.
- Combination of On-Line and Off-Line Two-Dimensional Liquid Chromatography-Mass Spectrometry for Comprehensive Characterization of mAb Charge Variants and Precise Instructions for Rapid Process Development. (2022). Molecules, 27(19), 6543.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- A Water-Stable Boronate Ester Cage. (2013). Journal of the American Chemical Society, 135(48), 18048-18051.
- 2D-LC/MS techniques for the identification of proteins in highly complex mixture. (2004). Expert Review of Proteomics, 1(1), 37-45.
- Bifunctional modalities for repurposing protein function. (2021). Cell Chemical Biology, 28(7), 1081-1089.
- Diversification of ADC formats and overcoming purific
- Use and Optimization of a Dual-Flowrate Loading Strategy To Maximize Throughput in Protein-A Affinity Chromatography. (2019). Biotechnology Progress, 35(6), e2871.
- Combining purification techniques in a multistep approach. (2018). Cytiva.
- Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (2014). Analytical Chemistry, 86(7), 3596-3602.
- Phenylboronic acid. (n.d.). In Wikipedia.
- Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. (2023).
- Advancing protein therapeutics through proximity-induced chemistry. (2023). Cell Chemical Biology, 30(10), 1229-1240.
- Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (2015).
- Optimization and control of protein purification procedures with P200 ScreenTape. (n.d.). Agilent.
- On-line Procedures for Alkylation of Cysteine Residues With 3-bromopropylamine Prior to Protein Sequence Analysis. (1994). Analytical Biochemistry, 221(2), 374-378.
- Modifications of cysteine residues with alkylating agents used in proteomics. (n.d.).
- Protein Reduction, Alkylation, Digestion. (2011). University of Washington.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry, 49(6), 769-781.
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Troubleshooting & Optimization
preventing deboronation of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
Technical Support Center: (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
A Guide to Preventing Deboronation and Ensuring Experimental Success
Welcome to the technical support center for (3-((3--Chloropropyl)carbamoyl)phenyl)boronic acid. As Senior Application Scientists, we understand that the stability of arylboronic acids is paramount to achieving reliable and reproducible results in your research, particularly in applications like Suzuki-Miyaura cross-coupling reactions. This guide is structured in a question-and-answer format to directly address the most common challenges and questions regarding the deboronation of this specific reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is deboronation and why is it a problem for my experiments?
Answer:
Deboronation, specifically protodeboronation, is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In essence, your this compound reverts to 3-((3-Chloropropyl)carbamoyl)benzene, an inactive byproduct.
This process is a significant issue for several reasons:
-
Reduced Yield: The active boronic acid is consumed by this side reaction, leading to lower yields of your desired coupled product.[2]
-
Stoichiometry Imbalance: In carefully controlled reactions like Suzuki couplings, the loss of the boronic acid disrupts the stoichiometry, further hindering the reaction efficiency.
-
Purification Challenges: The deboronated byproduct can have similar physical properties to your target molecule, complicating purification efforts.
The core challenge is to ensure that the rate of your desired reaction (e.g., Suzuki coupling) is significantly faster than the rate of deboronation.[2]
Q2: I suspect my boronic acid is degrading during storage. What are the optimal storage conditions?
Answer:
Arylboronic acids are susceptible to degradation over time, even on the shelf. The primary culprits are moisture, oxygen, and light. For this compound, we recommend the following storage protocol to maximize shelf life.
Core Principle: The goal is to minimize exposure to atmospheric moisture and oxygen, which can facilitate both protodeboronation and oxidative degradation pathways.[3][4] Many boronic acids also have a tendency to form cyclic trimers called boroxines upon dehydration, which can affect reactivity.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of potential decomposition pathways. Avoid freezing, which can cause moisture condensation upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. For long-term storage, sealing under an inert atmosphere is critical. |
| Container | Tightly Sealed, Amber Glass Vial | Protects from light, which can promote radical-based decomposition, and prevents moisture ingress. |
| Location | Dark & Dry | Further minimizes exposure to light and ambient humidity. A desiccator cabinet is an excellent choice.[5] |
Q3: My Suzuki-Miyaura coupling reaction has a low yield, and I see a significant amount of the deboronated byproduct. How can I optimize my reaction conditions to prevent this?
Answer:
This is the most common issue researchers face. Protodeboronation is often accelerated under the very conditions required for Suzuki coupling, especially under strongly basic aqueous conditions.[1][6] The key is to find a balance that activates the boronic acid for transmetalation without promoting excessive decomposition.
Here is a troubleshooting workflow to minimize deboronation during your reaction:
Caption: A decision-tree workflow for troubleshooting deboronation.
-
Choice of Base (Critical): Strong bases (e.g., NaOH, KOH) in aqueous media create a high pH environment that significantly accelerates protodeboronation.[2][7]
-
Solution: Switch to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[2] These bases are effective at promoting the catalytic cycle but create a less harsh environment for the boronic acid.
-
-
Temperature Control: Elevated temperatures increase the rate of all reactions, including the undesired deboronation.[2]
-
Solution: Operate at the lowest temperature that allows the Suzuki coupling to proceed efficiently, often in the 60-80 °C range.
-
-
Atmosphere and Solvents: Oxygen can contribute to catalyst deactivation and potential oxidative degradation pathways.
-
Solution: Rigorously degas all solvents (e.g., via nitrogen/argon sparging for 30-60 minutes or 3x freeze-pump-thaw cycles). Ensure the reaction is set up and run under a positive pressure of an inert gas.[8]
-
-
Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.[2]
-
Advanced Strategy - Slow Release: For particularly sensitive systems, you can protect the boronic acid and have it released slowly into the reaction.
-
Solution: Convert the boronic acid to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine boronate.[10][11][12] These are more stable under basic conditions and slowly hydrolyze to release the active boronic acid, keeping its ambient concentration low and minimizing decomposition.[10]
-
Q4: How can I reliably detect and quantify the amount of deboronation in my sample?
Answer:
Accurate analytical monitoring is key to confirming the problem and validating your solution. Several techniques are effective for this purpose.
Core Principle: The goal is to separate and identify the starting boronic acid, the desired product, and the deboronated byproduct.
| Technique | Application & Notes |
| LC-MS | (Liquid Chromatography-Mass Spectrometry) The most powerful technique. It separates the components chromatographically and confirms their identity by their mass-to-charge ratio. Ideal for monitoring reaction progress and identifying impurities in the final product. |
| ¹H NMR | (Proton Nuclear Magnetic Resonance) Can be used to determine the ratio of the boronic acid to its deboronated byproduct by integrating the distinct aromatic proton signals of each compound. It is a direct method for quantifying the extent of decomposition in a crude reaction mixture or a stored sample. |
| HPLC-UV | (High-Performance Liquid Chromatography with UV Detection) A robust method for quantifying the purity of your starting material and final product. A stability-indicating method should be developed to ensure baseline separation of the boronic acid from its potential degradants.[13] |
| TLC Staining | (Thin-Layer Chromatography) A quick, qualitative method. After running a TLC plate, it can be stained with a curcumin-based solution, which forms a red complex specifically with boronic acids.[14] The absence of a red spot for a corresponding UV-active spot can indicate deboronation. |
The following diagram illustrates the fundamental competition at the heart of the deboronation problem.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
By carefully selecting your reaction parameters using the guidelines above, you can shift the equilibrium, favoring the desired Suzuki coupling pathway and minimizing the undesired protodeboronation.
References
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ChemRxiv. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). CORE. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). ACS Publications. [Link]
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. (2016). ResearchGate. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. (2023). PubMed. [Link]
-
Boron Determination—A Review of Analytical Methods. (n.d.). ResearchGate. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (n.d.). ResearchGate. [Link]
-
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025). MDPI. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (n.d.). PMC - NIH. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). ACS. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Boron. (n.d.). NCBI Bookshelf - NIH. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. [Link]
-
Boronic acid. (n.d.). Wikipedia. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. [Link]
-
How to Store Boric Acid. (n.d.). Lab Alley. [Link]
-
Chemical Storage Guide. (n.d.). University of California, Berkeley. [Link]
-
(3-Carbamoylphenyl)boronic acid. (n.d.). PubChem. [Link]
-
Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. (2022). PubMed. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. [Link]
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Technical Support Center: Troubleshooting Incomplete Reactions of the Chloropropyl Moiety
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for incomplete reactions involving the chloropropyl moiety, a common building block in organic synthesis. The content is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Understanding the Reactivity of the Chloropropyl Group
The chloropropyl group is a versatile functional handle, typically undergoing nucleophilic substitution reactions where the chloride ion is displaced by a nucleophile.[1] The success of this reaction is highly dependent on a careful balance of several factors, including the substrate, nucleophile, solvent, and temperature. Incomplete reactions are a common hurdle, and this guide is designed to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction with a chloropropyl-containing compound is stalling, and I see a significant amount of starting material remaining by TLC. What are the likely causes?
An incomplete reaction, as indicated by the persistence of your starting material, can often be traced back to several key factors related to the reaction conditions.
-
Weak Nucleophile: The nucleophile you are using may not be strong enough to efficiently displace the chloride leaving group. Nucleophilicity is a measure of how readily a species can attack an electrophilic carbon. If your nucleophile is weak, the activation energy for the reaction will be high, resulting in a slow or stalled reaction.[2]
-
Inappropriate Solvent: The choice of solvent is critical, especially for nucleophilic substitution reactions.[3][4] Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents (like water or alcohols), thus enhancing its reactivity.[5] Protic solvents can form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its ability to attack the electrophilic carbon.[2]
-
Low Reaction Temperature: Chemical reactions generally proceed faster at higher temperatures.[6] If your reaction is sluggish, increasing the temperature may provide the necessary kinetic energy to overcome the activation barrier.[7]
-
Steric Hindrance: The structure of your chloropropyl-containing molecule can play a significant role. If the carbon atom attached to the chlorine is sterically hindered (e.g., a secondary or tertiary carbon), it can be difficult for the nucleophile to access it for a backside attack, which is characteristic of the SN2 mechanism.[8] Increased steric hindrance destabilizes the transition state, leading to a slower reaction rate.[2]
Q2: I am attempting a Williamson ether synthesis with a chloropropyl derivative and an alkoxide, but the yield is very low. What could be going wrong?
The Williamson ether synthesis is a classic SN2 reaction, and its success with chloropropyl electrophiles hinges on several factors.
-
Substrate Structure: As with other SN2 reactions, steric hindrance is a major consideration. Primary chloropropyl compounds are ideal for this reaction. Secondary chloropropyl compounds may give some of the desired ether, but elimination (E2) will be a competing and often major pathway, especially with a strongly basic alkoxide.[9][10] Tertiary chloropropyl compounds will almost exclusively undergo elimination.[11]
-
Base Strength of the Alkoxide: While a strong nucleophile is needed, a very basic alkoxide can favor the E2 elimination pathway, where a proton is abstracted from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of an alkene byproduct.[11][12]
-
Solvent Choice: As mentioned, polar aprotic solvents are generally the best choice for Williamson ether synthesis to maximize the nucleophilicity of the alkoxide.[11]
Diagnostic and Optimization Workflow
When faced with an incomplete reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify the root cause and find a solution.
Caption: A workflow for troubleshooting incomplete chloropropyl reactions.
Q3: I am working with a chloropropyl silane, and I suspect hydrolysis is a problem. How can I confirm this and prevent it?
Chloropropyl silanes, such as (3-chloropropyl)trimethoxysilane, have two reactive sites: the chloropropyl group and the alkoxysilane group. The latter is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.[13][14]
-
Confirmation of Hydrolysis: Hydrolysis of a trimethoxysilane, for example, will produce methanol and silanol intermediates, which can then condense to form siloxanes.[13] This can be observed by:
-
NMR Spectroscopy: The appearance of a new signal for methanol and changes in the signals corresponding to the methoxy groups on the silicon atom.
-
GC-MS: The detection of methanol in the reaction mixture.
-
FTIR Spectroscopy: In some cases, the formation of Si-O-Si bonds from condensation can be observed.[15]
-
-
Prevention of Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Control of pH: The hydrolysis of alkoxysilanes is catalyzed by both acid and base.[13] Maintaining a neutral pH can help to minimize this side reaction.
-
Q4: How can I effectively monitor the progress of my reaction to identify these issues early on?
Effective reaction monitoring is crucial for troubleshooting. Several analytical techniques can provide valuable insights.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the consumption of your starting material and the formation of your product.[16][17] By co-spotting your reaction mixture with your starting material, you can get a clear indication of whether the starting material is being consumed.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile components in your reaction mixture.[18] It can be used to quantify the disappearance of the starting material and the appearance of the product, as well as to identify any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the components of your reaction mixture.[19] By taking a small aliquot of your reaction mixture at different time points, you can monitor the disappearance of signals corresponding to your starting material and the appearance of new signals for your product. This can also help in identifying unexpected side products.
Experimental Protocols
Protocol 1: Monitoring a Nucleophilic Substitution Reaction by TLC
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to a TLC chamber to a depth of about 0.5 cm. The ideal solvent system should give your starting material an Rf value of approximately 0.3-0.5.[16][20]
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.
-
In the left lane, spot a dilute solution of your chloropropyl starting material.
-
In the middle lane, spot your reaction mixture.
-
In the right lane, co-spot the starting material and the reaction mixture (spot one on top of the other).[16]
-
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or iodine).
-
Analyze the Results: Compare the lanes. The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicates that the reaction is proceeding. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Quench the Reaction: Take a small aliquot (e.g., 0.1 mL) of your reaction mixture and quench it by adding it to a vial containing a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Add an organic solvent that is immiscible with water (e.g., ethyl acetate or dichloromethane) to the vial.[18] Vortex the mixture to extract the organic components.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, adding a small amount of brine can help to break it.
-
Sample for Analysis: Carefully remove the organic layer with a pipette and place it in a clean vial. If necessary, dry the organic layer over a small amount of anhydrous sodium sulfate or magnesium sulfate.
-
Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis (typically in the low µg/mL to ng/mL range).[21]
-
Analysis: Inject the sample into the GC-MS and analyze the resulting chromatogram and mass spectra to identify and quantify the components.
Key Reaction Parameters and Their Impact
The following table summarizes the key parameters that can be adjusted to optimize your reaction and overcome issues of incomplete conversion.
| Parameter | Impact on Reaction Rate | Considerations for Chloropropyl Reactions |
| Temperature | Generally, a 10 °C increase in temperature can double the reaction rate.[6] | Higher temperatures can also promote side reactions like elimination. A balance must be struck. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetone) accelerate SN2 reactions by poorly solvating the nucleophile.[5][12] Polar protic solvents (e.g., water, ethanol) can slow down SN2 reactions.[2] | The choice of solvent can dramatically affect the reaction outcome. For SN2 reactions, polar aprotic solvents are generally preferred. |
| Nucleophile | Stronger nucleophiles react faster in SN2 reactions.[2] | Be mindful of the basicity of the nucleophile. Strongly basic nucleophiles can favor elimination over substitution.[11] |
| Catalyst | A catalyst can provide an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. | For example, adding a catalytic amount of sodium iodide can sometimes accelerate reactions of alkyl chlorides through in-situ formation of the more reactive alkyl iodide. |
| Concentration | Higher concentrations of reactants can lead to a faster reaction rate. | This is particularly true for bimolecular reactions like SN2. |
Visualizing Reaction Pathways: Substitution vs. Elimination
The competition between substitution (SN2) and elimination (E2) is a common challenge, especially with secondary chloropropyl substrates and basic nucleophiles.
Caption: Competing SN2 and E2 pathways for a chloropropyl substrate.
By carefully considering and systematically optimizing the factors outlined in this guide, you can significantly improve the outcome of your reactions involving the chloropropyl moiety and achieve your desired products with higher yields and purity.
References
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]
-
IPL.org. (n.d.). Nucleophilic Substitution Reactions Lab. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Kowalewska, A., & Chojnowski, J. (2006). pH Variation during the hydrolysis of 3-chloropropyltrimethoxysilane... ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
YouTube. (2020, April 16). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]
-
RSC Publishing. (n.d.). Kinetics and dynamics study of the Cl(2P) + CH3OH reaction based on an analytical potential energy surface. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wamser, C. C. (1999). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Portland State University. Retrieved from [Link]
- Google Patents. (n.d.). CN105669739A - Synthesis method of aminopropyl triethoxysilane.
- Oostendorp, D. J., Bertrand, G., & Stoffer, J. (1990). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 4(8), 629-637.
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]
-
Haz-Map. (n.d.). 3-Chloropropyltrimethoxysilane. Retrieved from [Link]
-
National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Facile synthesis of an aminopropylsilane layer on Si/SiO2 substrates using ethanol as APTES solvent. Retrieved from [Link]
-
RSC Publishing. (n.d.). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]
-
Springer. (2025, August 7). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.S: Nucleophilic Substitution Reactions (Summary). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
ACS Publications. (n.d.). Temperature Dependence of the Reaction of Chlorine Atoms with CH3OH and CH3CHO. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Combined solid-phase extraction and gas chromatography-mass spectrometry used for determination of chloropropanols in water. Retrieved from [Link]
-
MDPI. (n.d.). An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved from [Link]
-
PubMed. (2019, February 14). Monitoring Hydrogenation Reactions using Benchtop 2D NMR with Extraordinary Sensitivity and Spectral Resolution. Retrieved from [Link]
-
ResearchGate. (2014, May 27). How to synthesize 3-chloropropyl trimethoxy silane functionalized silica?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. Retrieved from [Link]
-
PubMed. (n.d.). Ab Initio Chemical Kinetics for the ClOO + NO Reaction: Effects of Temperature and Pressure on Product Branching Formation. Retrieved from [Link]
-
Science and Education Publishing. (2020, April 25). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. Retrieved from [Link]
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Technical Support Center: Enhancing Boronic Acid Stability in Long-Term Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for organoboronic acids. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids in their synthetic workflows. Boronic acids are exceptionally versatile reagents, pivotal in cornerstone reactions like the Suzuki-Miyaura coupling.[1] However, their inherent instability can often lead to diminished yields, reaction irreproducibility, and purification challenges.[2][3]
This document provides in-depth, field-proven insights into the common stability issues encountered with boronic acids and offers practical, evidence-based solutions in a direct question-and-answer format. Our goal is to explain the causality behind these phenomena and equip you with robust strategies to ensure the success of your long-term reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational principles of boronic acid stability. Understanding why and how they decompose is the first step toward effective mitigation.
Q1: What are the primary decomposition pathways for boronic acids during a reaction?
A1: Boronic acids are susceptible to three main decomposition pathways, especially under prolonged reaction conditions. The prevalence of each pathway is highly dependent on the specific boronic acid structure and the reaction environment (pH, solvent, temperature, and presence of oxidants).[4][5][6]
-
Protodeboronation: This is the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond.[5] It is a common side reaction in coupling reactions, leading directly to the loss of your starting material and the formation of a simple (de-borylated) arene or alkane byproduct. This process can be catalyzed by acids or bases.[5]
-
Oxidation: The C–B bond can be oxidatively cleaved to form an alcohol or phenol (C–OH).[7] This is a significant issue in biological applications or any reaction exposed to air or other oxidants, as boronic acids can be as sensitive to oxidation as thiols at physiological pH.[7][8][9] The mechanism involves the attack of a nucleophilic oxidant on the boron's empty p-orbital, followed by a rate-limiting 1,2-shift of the organic group from boron to oxygen.[10]
-
Dehydration to Boroxines: Three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[4][11] While this is a reversible process, boroxine formation can complicate reaction stoichiometry, as the true concentration of the reactive monomeric boronic acid is reduced.[12][13] This is particularly common in the solid state or in anhydrous solvents.[4][14]
Caption: Major decomposition pathways of boronic acids.
Q2: How do pH and temperature affect the stability of my boronic acid?
A2: Both pH and temperature are critical parameters that must be carefully controlled.
-
pH: The stability of boronic acids is profoundly pH-dependent.[5][15]
-
Acidic Conditions: Can promote acid-catalyzed protodeboronation.[5]
-
Basic Conditions: While necessary for activating the boronic acid for transmetalation in Suzuki couplings, high pH also promotes base-catalyzed protodeboronation by forming the more reactive boronate anion [R-B(OH)₃]⁻.[5][16] The optimal pH is often a delicate balance to allow for efficient transmetalation while minimizing decomposition.
-
Neutral pH: Even at neutral pH, some boronic acids, particularly those containing basic nitrogen atoms (e.g., 2-pyridine boronic acid), can form zwitterionic species that undergo rapid, unimolecular protodeboronation.[5]
-
-
Temperature: Higher temperatures accelerate most chemical reactions, including the decomposition pathways of boronic acids.[17][18] While elevated temperatures are often required for catalytic cycles, they can exacerbate protodeboronation and other side reactions.[17] It is crucial to use the lowest temperature that allows for a reasonable reaction rate.
| Parameter | Effect on Stability | Rationale |
| Low pH (Acidic) | Decreased | Catalyzes protodeboronation.[5] |
| High pH (Basic) | Decreased | Forms reactive boronate, accelerating base-catalyzed protodeboronation.[5][16] |
| High Temperature | Decreased | Increases the rate of all decomposition pathways.[17] |
Q3: What is a protecting group, and how can it improve the stability of my boronic acid?
A3: A protecting group is a chemical moiety that is reversibly attached to the boronic acid functional group to render it inert to specific reaction conditions.[19] This strategy is invaluable for carrying sensitive boronic acids through multi-step syntheses or for preventing decomposition during a long reaction.[20] The protecting group is typically removed in situ or in a separate step to liberate the reactive boronic acid when needed.
Key examples include:
-
Pinacol Esters: Form a stable cyclic boronic ester that is robust enough for purification but can be used directly in many coupling reactions.[12]
-
N-methyliminodiacetic acid (MIDA) Esters: Form highly stable, air-stable crystalline solids.[19] MIDA boronates are inert to cross-coupling conditions and can release the boronic acid slowly under basic, aqueous conditions, which is ideal for unstable derivatives.[3][21]
-
Organotrifluoroborates (R-BF₃K): These are bench-stable, crystalline salts that slowly hydrolyze under reaction conditions to release the boronic acid, minimizing its concentration and thus the rate of decomposition.[19][22]
-
1,8-Diaminonaphthalene (dan) Amides: Form very stable derivatives where nitrogen lone pairs donate into the boron's empty orbital, reducing its Lewis acidity and reactivity.[12]
| Protecting Group | Structure | Key Features |
| Pinacol Ester | R-B(pin) | Good general stability, suitable for purification.[12][23] |
| MIDA Ester | R-B(MIDA) | Excellent benchtop stability; enables slow-release strategies.[3][21] |
| Trifluoroborate | [R-BF₃]⁻K⁺ | Crystalline, air-stable salts; slow release of boronic acid.[19][22] |
| Diethanolamine (DABO) | R-B(DEA) | Air-stable, crystalline adducts; inexpensive and easy to prepare.[2][24] |
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues you may encounter during your experiments.
Q4: My reaction yield is low, and I suspect my boronic acid is degrading. How can I confirm this?
A4: The first step in troubleshooting is to confirm the identity and purity of your boronic acid starting material and to monitor its fate during the reaction.
-
Initial Analysis: Before starting your reaction, check the purity of the boronic acid. It is common for boronic acids to exist partially as the boroxine anhydride, which can affect stoichiometry.[12] ¹H and ¹¹B NMR are excellent tools for this.[25]
-
Reaction Monitoring: The most effective way to track degradation is by using a stability-indicating HPLC method.[25]
-
Take aliquots from your reaction mixture at various time points (e.g., t=0, 1h, 4h, overnight).
-
Quench the aliquot immediately (e.g., by diluting in a cold, aprotic solvent like acetonitrile) to prevent further degradation.
-
Analyze by Reverse-Phase HPLC (RP-HPLC). You should see a peak for your boronic acid, your desired product, and potentially new peaks corresponding to decomposition products (e.g., the protodeboronated compound).
-
LC-MS (UPLC-MS) is even more powerful, as it can help you identify the mass of the byproducts, confirming whether you are seeing protodeboronation (Mass = Mass of arene) or oxidation (Mass = Mass of arene + 16).[25]
-
Caption: Troubleshooting workflow for boronic acid instability.
Q5: My Suzuki-Miyaura coupling with an unstable boronic acid is giving significant protodeboronation byproduct. What can I do?
A5: This is a classic problem where the rate of boronic acid decomposition competes with the rate of productive cross-coupling.[3] The solution is to keep the instantaneous concentration of the free, unstable boronic acid low throughout the reaction.
This can be achieved through a slow-release strategy . Instead of adding the boronic acid directly, you add a stable precursor that slowly hydrolyzes under the reaction conditions to generate the active species.
-
Use a MIDA Boronate: This is often the most effective solution. MIDA boronates are exceptionally stable but hydrolyze in situ with a base like K₃PO₄ in aqueous dioxane to continuously release a low concentration of the boronic acid over several hours.[3][21] This feeds the catalytic cycle without building up a high enough concentration for decomposition pathways to dominate.
-
Use a Trifluoroborate Salt: Potassium organotrifluoroborates also serve as slow-release precursors, hydrolyzing to the boronic acid under basic conditions.[22] The rate of hydrolysis can be highly variable depending on the substrate, so some optimization may be needed.[22]
-
Optimize Reaction Conditions:
-
Base: Use a weaker base if possible (e.g., K₃PO₄ instead of Cs₂CO₃ or NaOH) to slow the rate of hydrolysis and protodeboronation.
-
Solvent: The choice of solvent can influence hydrolysis rates. For example, using alcohol-containing solvent mixtures can sometimes be advantageous.[3]
-
Temperature: Lower the reaction temperature to the minimum required for catalytic turnover.[17]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for the Formation of an Air-Stable MIDA Boronate Ester
This protocol is adapted from the work of the Burke group and provides a reliable method for protecting a wide range of boronic acids.[3]
-
Objective: To convert an unstable boronic acid into a bench-stable MIDA boronate for use in slow-release cross-coupling.
-
Materials:
-
Aryl or Vinyl Boronic Acid (1.0 equiv)
-
N-methyliminodiacetic acid (1.1 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap or soxhlet extractor containing 4 Å molecular sieves.
-
-
Procedure:
-
To the round-bottom flask, add the boronic acid and N-methyliminodiacetic acid.
-
Add anhydrous DMSO to achieve a concentration of approximately 0.5 M.
-
Fit the flask with the Dean-Stark trap (filled with DMSO) and a reflux condenser.
-
Heat the mixture to 80-110 °C under an inert atmosphere (N₂ or Ar). The exact temperature depends on the boronic acid's stability.
-
Maintain heating for 2-18 hours. The reaction is driven by the removal of water. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Precipitate the MIDA boronate by adding the DMSO solution dropwise to a rapidly stirring volume of an appropriate organic solvent (e.g., diethyl ether, acetone, or dichloromethane).
-
Collect the resulting crystalline solid by vacuum filtration, wash with the same solvent, and dry in vacuo. The product is typically pure enough for direct use.
-
Protocol 2: Monitoring Boronic Acid Degradation by RP-HPLC
-
Objective: To quantify the consumption of a boronic acid and the formation of byproducts over time.
-
System: An HPLC or UPLC system with a UV (PDA) detector and a C18 column.
-
Procedure:
-
Method Development: Develop a gradient method that separates your boronic acid starting material, your expected product, and relevant byproducts (e.g., the protodeboronated compound). A typical mobile phase system is water (A) and acetonitrile (B), both containing 0.1% formic acid or 10 mM ammonium acetate.[26] Note: Acidic mobile phases can sometimes cause on-column hydrolysis of boronate esters; if analyzing esters, using a neutral or basic mobile phase may be necessary.[27][28]
-
Sample Preparation (t=0): Before initiating the reaction (e.g., before adding the catalyst or base), withdraw a small aliquot (~10-20 µL) of the reaction mixture. Immediately dilute it into a known volume (e.g., 1 mL) of a cold, aprotic solvent (e.g., acetonitrile) in an HPLC vial. This is your t=0 sample.
-
Reaction Sampling: At designated time points (e.g., 30 min, 2h, 6h, 24h), withdraw identical aliquots and quench them in the same manner.
-
Analysis: Inject the samples onto the HPLC system.
-
Data Interpretation: Integrate the peak areas for the boronic acid and any byproducts. Plot the percentage of remaining boronic acid versus time to determine its stability profile under the specific reaction conditions.
-
References
-
Protecting Groups for Boronic Acids. (2016). Chem-Station International Edition. [Link]
-
Introduction, Interconversion and Removal of Boron Protecting Groups. (2016). American Chemical Society. [Link]
-
Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020743118. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. (2025). ResearchGate. [Link]
- U.S. Patent No. 9,085,590 B2. (2015).
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). University of Wisconsin-Madison Libraries. [Link]
-
Sís, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]
-
Reid, J. P., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Chemical Science. [Link]
-
Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. (2022). Maastricht University. [Link]
-
Suppressing Protodeboronation in Cu-Mediated F/F-Fluorination of Arylboronic Acids. (2019). ResearchGate. [Link]
-
Use of polymers as protecting groups in organic synthesis. (1975). Journal of the American Chemical Society. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Knapp, D. M., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters. (2022). ResearchGate. [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Semantic Scholar. [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). MDPI. [Link]
-
Boroxine. Wikipedia. [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids. (2015). Semantic Scholar. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). ResearchGate. [Link]
-
Examination of pinanediol–boronic acid ester formation in aqueous media. (2020). Royal Society of Chemistry. [Link]
-
Liu, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Formation of boroxine: Its stability and thermodynamic parameters in solution. (2002). ScienceDirect. [Link]
-
Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2. Journal of the American Chemical Society. [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Royal Society of Chemistry. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]
-
Thermal behavior of the boric acid (TG, DTG and DTA). (n.d.). ResearchGate. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents. (2022). ACS Publications. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Royal Society of Chemistry. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. [Link]
-
Effect of temperature on boric acid dissociation as function of pH. (n.d.). ResearchGate. [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 10. pnas.org [pnas.org]
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- 12. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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- 20. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
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- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
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- 27. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Navigating Carbamoyl Group Side Reactions in Peptide Synthesis
A Senior Application Scientist's Guide to Minimizing Side Reactions of Asparagine and Glutamine During Peptide Coupling
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and minimizing the common side reactions associated with the carbamoyl groups of asparagine (Asn) and glutamine (Gln) during peptide synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and ensure the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: I'm observing a persistent impurity with a mass loss of 18 Da in my Asn-containing peptide. What is the likely cause?
A1: A mass loss of 18 Da is a tell-tale sign of the dehydration of the asparagine side-chain amide to form a nitrile, resulting in a β-cyano-alanine residue.[1][2][3] This side reaction is particularly prevalent when employing carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with unprotected asparagine.[1][3][4]
Q2: My Gln-containing peptide is showing unexpected cyclization. What is happening?
A2: Glutamine residues can undergo intramolecular cyclization to form a glutarimide intermediate.[5][6][7] This is analogous to the succinimide formation from asparagine.[8][9][10][11] The propensity for glutarimide formation is highly dependent on the peptide sequence, with a C-terminal adjacent glycine residue significantly increasing the risk.[6][12] This side reaction can disrupt the formation of the desired peptide, especially in strategies involving side-chain anchoring for cyclization.[7][12]
Q3: What is the difference between succinimide and glutarimide formation?
A3: Both are intramolecular cyclization reactions involving the side-chain carbamoyl group. The key difference lies in the amino acid involved and the resulting ring size.
-
Succinimide formation occurs with asparagine (Asn), where the backbone amide nitrogen of the following amino acid attacks the side-chain amide carbonyl, forming a five-membered succinimide ring.[8][9]
-
Glutarimide formation occurs with glutamine (Gln), leading to a six-membered glutarimide ring through a similar mechanism.[5][13]
While both are problematic, succinimide formation from asparagine is generally more facile and frequently encountered in peptide synthesis.[9]
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating common side reactions of the carbamoyl group.
Troubleshooting Dehydration of Asparagine and Glutamine
Issue: Presence of a significant peak corresponding to the desired peptide mass minus 18 Da in the analytical chromatogram (e.g., LC-MS).
Caption: Troubleshooting workflow for nitrile formation.
Detailed Troubleshooting Steps:
-
Confirm the Issue: Utilize high-resolution mass spectrometry to confirm the -18 Da mass shift is localized to the Asn or Gln residue.
-
Analyze Your Coupling Protocol:
-
Implement Preventative Measures:
-
Utilize Side-Chain Protection: This is the most robust solution. Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH are the industry standards. The bulky trityl (Trt) group provides steric hindrance, effectively preventing dehydration.[1][14] The Trt group also enhances the solubility of the amino acid derivative in common SPPS solvents.[14]
-
Change Coupling Reagent: If you must use unprotected Asn or Gln, switch to a coupling reagent less prone to causing dehydration. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a good alternative, as it does not typically cause dehydration of Asn and Gln.[2][4] Uronium/aminium-based reagents like HBTU and HATU are also excellent choices.[4][15]
-
Troubleshooting Succinimide and Glutarimide Formation
Issue: Appearance of impurities with the same mass as the desired peptide (in the case of hydrolysis back to the starting amino acid or to an iso-amino acid) or piperidide adducts. This side reaction is particularly problematic for sequences containing Asp-Gly, Asp-Ser, Glu-Gly, or Asn-Gly.[12][16]
Caption: Troubleshooting workflow for cyclic imide formation.
Detailed Troubleshooting Steps:
-
Sequence Analysis: Identify sequences known to be susceptible to cyclic imide formation, particularly Asn or Gln followed by a small, flexible amino acid like Glycine.[12][16]
-
Review Synthesis Conditions:
-
Implement Preventative Strategies:
-
Side-Chain Protection: As with dehydration, using Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH is a primary line of defense. The bulky Trt group sterically hinders the intramolecular attack.[14]
-
Modified Deprotection: Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to the piperidine deprotection solution can buffer the basicity and significantly reduce the extent of cyclic imide formation.[16][19]
-
Backbone Protection: For particularly challenging sequences, the incorporation of pseudoproline dipeptides can disrupt the peptide backbone conformation in a way that disfavors the cyclization reaction.[16]
-
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH
This protocol is designed for manual solid-phase peptide synthesis (SPPS) and minimizes the risk of side reactions.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH and 2.9 equivalents of HBTU (or HATU) in DMF. Add 6 equivalents of DIPEA. Mix for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive, recouple.
Protocol 2: Modified Fmoc Deprotection for Sensitive Sequences
This protocol is recommended for sequences prone to succinimide or glutarimide formation.
Materials:
-
Peptide-resin
-
20% Piperidine in DMF
-
OxymaPure or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M OxymaPure or HOBt.
-
Deprotection: Treat the peptide-resin with the modified deprotection solution for 10 minutes. Drain and repeat for an additional 20 minutes.
-
Washing: Proceed with the standard washing protocol (DMF 5 times, DCM 3 times) before the next coupling step.
Data Summary
| Side Reaction | Causal Factors | Preventative Strategy | Efficacy |
| Nitrile Formation (-18 Da) | Unprotected Asn/Gln; Carbodiimide activators (DCC, DIC)[1][4] | Use of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH[1][14] | High |
| Use of non-carbodiimide coupling reagents (e.g., BOP, HBTU)[2][4] | Moderate to High | ||
| Succinimide/Glutarimide Formation | Asn/Gln followed by small residues (Gly, Ser)[12][16]; Prolonged base exposure[16][17] | Use of Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH[14] | High |
| Addition of HOBt or OxymaPure to deprotection solution[16][19] | High | ||
| Use of backbone protection (e.g., pseudoprolines)[16] | Very High |
Concluding Remarks
The successful synthesis of peptides containing asparagine and glutamine hinges on a proactive approach to minimizing side reactions. By understanding the mechanisms of nitrile and cyclic imide formation and implementing the strategies outlined in this guide—primarily the use of side-chain protected amino acids and optimized reaction conditions—researchers can significantly enhance the purity and yield of their target peptides. Always rely on thorough analytical characterization to diagnose any issues and refine your synthetic strategy accordingly.
References
- Boles, G. C., Wu, R., Rodgers, M. T., & Armentrout, P. B. (2018). Protonated Asparaginyl-Alanine Decomposition: a TCID, SORI-CID, and Computational Analysis. Journal of The American Society for Mass Spectrometry.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Teshima, G. M., Stauffer, F., & Borchardt, R. T. (1993). A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. Pharmaceutical research, 10(5), 703-711.
- CEM Corporation. (n.d.).
- Geiger, T., & Clarke, S. (1987). Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. Journal of Biological Chemistry, 262(2), 785-794.
- Zhu, J., & Marchant, R. E. (2008). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. Journal of peptide science, 14(6), 690-696.
- Catak, S., Monard, G., & Aviyente, V. (2011). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. The Journal of Physical Chemistry A, 115(41), 11194-11205.
- Gutte, B., & Merrifield, R. B. (1988). Protecting groups for asparagine and glutamine in peptide synthesis. U.S. Patent No. 4,724,233. Washington, DC: U.S.
- Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. In Peptide-based materials (pp. 3-32). Royal Society of Chemistry.
- Tureček, F., & Syrstad, E. A. (2003). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Journal of the American Society for Mass Spectrometry, 14(12), 1350-1360.
- Chemistry Stack Exchange. (2021). In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"?
- Che, F. Y., Vu, K., & Wang, Y. J. (2020). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical chemistry, 92(22), 15069-15076.
- Albericio, F., van Abel, R., & Barany, G. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle. International journal of peptide and protein research, 35(3), 284-286.
- ResearchGate. (n.d.). Scheme 2.
- Zhu, J., & Marchant, R. E. (2008). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. Journal of peptide science, 14(6), 690-696.
- BOC Sciences. (n.d.). The Role of Trityl Protection in Asparagine Peptide Synthesis.
- Catak, S., Monard, G., & Aviyente, V. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(41), 11194-11205.
- BenchChem. (2025).
- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287-293.
- Albericio, F., Kneib-Cordonier, N., Biancalana, S., Gera, L., Masada, R. I., Hudson, D., & Barany, G. (1990). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. The Journal of organic chemistry, 55(12), 3730-3743.
- Martens, J., Grzetic, J., Berden, G., & Oomens, J. (2016). Deamidation Reactions of Asparagine-and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1847-1857.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219.
- Patil, S. P., & Tala, S. R. (2020). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic letters, 22(15), 5863-5867.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Kempkes, L., Martens, J., Berden, G., & Oomens, J. (2017). Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy. International Journal of Mass Spectrometry, 421, 124-131.
- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry–A European Journal, 26(61), 13834-13842.
- Gyros Protein Technologies. (n.d.).
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wolman, Y., & Miller, S. L. (1972). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Biochimica et Biophysica Acta (BBA)-General Subjects, 263(3), 548-552.
- Ontores. (n.d.). How to Optimize Peptide Synthesis?
- Sigma-Aldrich. (n.d.).
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- BenchChem. (n.d.). Improving the efficiency of solid-phase synthesis with D-Asparagine.
- Wolman, Y., & Miller, S. L. (1972). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Biochimica et Biophysica Acta (BBA)-General Subjects, 263(3), 548-552.
- Wolman, Y., & Miller, S. L. (1972). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Biochimica et Biophysica Acta (BBA)-General Subjects, 263(3), 548-552.
- Wolman, Y., & Miller, S. L. (1972). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Biochimica et Biophysica Acta (BBA)-General Subjects, 263(3), 548-552.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Sources
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- 5. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Palladium Catalyst Loading for Functionalized Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium catalyst loading, particularly when working with functionalized boronic acids. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve robust and reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a discussion of potential causes and actionable solutions.
Problem 1: Low to No Product Yield
You've set up your Suzuki-Miyaura coupling, but the reaction shows minimal or no conversion to the desired product.
Potential Causes & Recommended Solutions
-
Inactive Catalyst: The active form of the catalyst in the Suzuki-Miyaura cycle is Pd(0).[1][2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to initiate the catalytic cycle.[3][4] This reduction can sometimes be inefficient.
-
Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable Pd(II) precatalyst (e.g., XPhos Pd G3) that is designed to generate the active Pd(0) species reliably.[5]
-
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst into inactive palladium black.[3][6]
-
Substrate-Related Issues (Functional Groups):
-
Steric Hindrance: Bulky groups near the reaction center (ortho-substituents) on either the boronic acid or the aryl halide can impede the oxidative addition or reductive elimination steps.[5][8]
-
Chelating Functional Groups: Functional groups such as pyridines or anilines can chelate to the palladium center, potentially inhibiting catalytic activity.
-
Solution: The choice of ligand is critical. Sometimes a more strongly coordinating ligand can prevent substrate inhibition. Alternatively, protecting the interfering functional group may be necessary.
-
-
-
Incorrect Base or Solvent System: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[9][10] The solvent system must solubilize the reactants and facilitate the interaction between aqueous and organic phases if a biphasic system is used.[4]
-
Solution: For general reactions, K₂CO₃ or K₃PO₄ are robust choices.[11] For challenging, sterically hindered couplings, stronger bases like t-BuOK might be required.[5] Common solvents include dioxane/water or THF/water mixtures.[4] If solubility is an issue, consider solvents like DMF or toluene.[11]
-
Problem 2: Significant Formation of Side Products
Your reaction yields a mixture of products, with significant peaks corresponding to homocoupled or deborylated starting materials.
Potential Causes & Recommended Solutions
-
Homocoupling of Boronic Acid: This side reaction (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[3][4]
-
Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[6] It is particularly problematic for electron-deficient or certain heteroaryl boronic acids and can be accelerated by excess water or prolonged reaction times at high temperatures.
-
Solution: Use anhydrous conditions with a base like K₃PO₄.[11] Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this side reaction.[12] If the reaction is sluggish, it is often better to screen for a more active catalyst system rather than simply increasing the temperature or reaction time.
-
-
Dehalogenation: The aryl halide starting material is converted to an arene (Ar-X → Ar-H). This can occur under certain reducing conditions.[6]
-
Solution: Ensure the purity of all reagents. Some bases or additives can introduce reducing impurities. Review your catalyst system; some ligand/palladium combinations may be more prone to promoting this side reaction.
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
During the reaction, a black precipitate forms, and the reaction stalls.
Potential Causes & Recommended Solutions
-
Ligand Dissociation/Decomposition: The phosphine ligands that stabilize the palladium center can dissociate, leading to the aggregation of Pd(0) atoms into inactive palladium black.[6][13] This is more common at higher temperatures.
-
Solution: Ensure the correct ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1 depending on the catalyst system. Using bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) can form more stable catalytic complexes.[11]
-
-
High Catalyst Concentration: Excessively high catalyst loading can sometimes lead to aggregation and precipitation, especially if the reaction kinetics do not support a rapid catalytic turnover.
-
Solution: While it may seem counterintuitive, sometimes lowering the catalyst loading can prevent aggregation and maintain a higher concentration of active, soluble catalyst throughout the reaction. Start with a loading of 0.5–2 mol%.[3]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in Suzuki-Miyaura couplings.
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading for a Suzuki-Miyaura reaction?
A1: For routine couplings, a catalyst loading of 0.5 to 2 mol% is a good starting point.[3] For particularly challenging substrates, such as those that are sterically hindered or electron-rich, it may be necessary to increase the loading to 2-5 mol%.[5][8] However, simply increasing the catalyst amount is not always the best solution; screening different ligands or conditions is often more effective.
Q2: How do I choose the right palladium source and ligand?
A2: The choice depends heavily on the substrates.
-
Pd Source: Pd(II) precatalysts are often bench-stable and convenient.[4] Modern precatalysts, like the Buchwald G3 or G4 palladacycles, are highly efficient at generating the active Pd(0) species and offer excellent reproducibility.[5] Traditional Pd(0) sources like Pd(PPh₃)₄ are also effective but can be sensitive to air.
-
Ligands: The ligand modulates the stability and reactivity of the catalyst.
-
For electron-rich halides or aryl chlorides: Use electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes (NHCs)) to promote the slow oxidative addition step.[4]
-
For sterically hindered substrates: Use bulky ligands (e.g., XPhos, SPhos, tBu₃P) to accelerate the reductive elimination step.[4][8]
-
Q3: When should I use a boronic acid versus a boronate ester?
A3: Boronic acids are the most common coupling partners.[14] However, boronic acid pinacol esters are often preferred when the corresponding boronic acid is unstable.[12] They are less susceptible to protodeborylation and can exhibit improved solubility in organic solvents.[12] MIDA boronates are another class of highly stable esters that can be used for sequential cross-coupling reactions.[4]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under an inert atmosphere) and analyzing them. Common techniques include:
-
Thin-Layer Chromatography (TLC): A simple, fast, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more detailed information, allowing you to confirm the mass of the product and identify potential side products.[3][16]
Q5: What is the role of water in a Suzuki-Miyaura reaction?
A5: In many standard protocols, water is used as a co-solvent with an organic solvent like dioxane, THF, or toluene.[4] It helps to dissolve the inorganic base (like K₂CO₃) and facilitates the formation of the active boronate species. However, for substrates prone to protodeborylation, anhydrous conditions are recommended.[11]
Part 3: Experimental Protocols & Data
General Protocol for a Small-Scale Test Reaction
This protocol is a good starting point for optimizing a new Suzuki-Miyaura coupling.
-
Vessel Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), the functionalized boronic acid (0.12–0.15 mmol, 1.2–1.5 equiv), and finely powdered base (e.g., K₃PO₄, 0.2–0.3 mmol, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.001 mmol, 1 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1 mL of a 10:1 mixture of dioxane/water) via syringe.[3]
-
Reaction: Place the vial in a preheated reaction block or oil bath at a starting temperature of 80-100 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Catalyst Systems for Challenging Boronic Acids
| Substrate Class | Challenge | Recommended Ligand(s) | Recommended Base(s) | Typical Solvents |
| Sterically Hindered (e.g., ortho-substituted) | Slow reductive elimination | XPhos, SPhos, RuPhos[5][8] | K₃PO₄, t-BuOK[5] | Dioxane, Toluene[5] |
| Electron-Deficient (e.g., nitro- or cyano-substituted) | Prone to protodeborylation | XPhos[5] | K₃PO₄[5] | THF/H₂O[5] |
| Electron-Rich (e.g., methoxy-substituted) | Slow oxidative addition | Buchwald Ligands (SPhos), NHCs[4][11] | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |
| Heteroaryl (e.g., 2-pyridyl) | Instability, catalyst inhibition | Phosphite or phosphine oxide ligands[17] | KF, K₃PO₄ | Dioxane[17] |
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Benchchem. Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
- Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Faul, M. M., & Huff, B. (n.d.). Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. Organic Letters - ACS Publications.
- Yin, J., & Xiang, J. (2016, June 23). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Thieme.
- Advion. (n.d.). SUZUKI REACTION MONITORING. Advion.
- Pestryakov, A., et al. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Reddit User Discussion. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Reddit.
- Rahman, M. M., et al. (2021, May 1). Understanding the mechanism of the Pd(II) to Pd(0) reduction in Suzuki-Miyaura cross-coupling reactions. Morressier.
- Nykaza, T. V. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. UBC Library.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. NINGBO INNO PHARMCHEM CO.,LTD.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Molander, G. A., et al. (2010, November 24). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH.
- Battilocchio, C., et al. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.
- Smith, A. B., et al. (2026, January 12). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters - ACS Publications.
- The Organic Chemistry Tutor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Pfizer. (2026, January 2). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Pfizer.
- Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides. Organic Chemistry Portal.
- Reddit User Discussion. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Reddit User Discussion. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction?. Reddit.
- ResearchGate Discussion. (2017, December 4). Suzuki coupling Reaction's yield is very low. ResearchGate.
- Užarević, K., et al. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR.
- Fu, G. C., & Negishi, E. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- El-Sayed, M. A., et al. (2011, December 28). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters - ACS Publications.
- Kedia, S. B., & Mitchell, M. B. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction. Organic Process Research & Development - ACS Publications.
- Amatore, C., et al. (2025, August 6). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions. ResearchGate.
- Billingsley, K., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab.
- Candeias, N. R., et al. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
- Leadbeater, N. E., & Marco, M. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water. The Journal of Organic Chemistry - ACS Publications.
- Nykaza, T. V., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 2. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 10. nbinno.com [nbinno.com]
- 11. reddit.com [reddit.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. vapourtec.com [vapourtec.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sequential Functionalization of Bifunctional Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the sequential functionalization of bifunctional linkers. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your conjugation strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and execution of experiments involving bifunctional linkers.
Q1: How do I select the right bifunctional linker for my application?
A1: Linker selection is a critical decision that profoundly impacts the stability, efficacy, and selectivity of your final conjugate.[] The choice depends on several factors: the nature of your biomolecule (e.g., antibody, protein), the payload (e.g., drug, fluorophore), and the desired release mechanism. The key is to choose orthogonal reactive groups that allow for controlled, sequential reactions, which minimizes undesired side reactions like homo-oligomerization.[2] Consider the linker's length, solubility (hydrophilic vs. hydrophobic), and cleavability (cleavable vs. non-cleavable).[][3] For instance, in Antibody-Drug Conjugates (ADCs), a linker must be stable in circulation but release the payload efficiently within the target cell.[]
Q2: What are "orthogonal" reactive groups, and why are they essential?
A2: Orthogonal reactive groups are functional groups that react selectively with their target counterparts without cross-reacting with other functional groups present in the system under a specific set of conditions.[4][5][6] This selectivity is the cornerstone of sequential functionalization. For example, an N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines (like lysine residues on a protein), while a maleimide group reacts with sulfhydryls (like cysteine residues).[2] By using a linker with both an NHS ester and a maleimide, you can first attach the linker to a protein via its amines and then, in a separate step, attach a thiol-containing payload to the maleimide end. This prevents the formation of polymerized products.[2]
Q3: My reaction yield is consistently low. What are the most common causes?
A3: Low yield is a frequent and frustrating issue. The root cause often lies in one of the following areas:
-
Reaction Conditions: Suboptimal pH, temperature, or reaction time can drastically reduce efficiency. Each reactive group has an optimal pH range for reactivity and stability. For example, NHS esters hydrolyze quickly at high pH.[7]
-
Reagent Quality: Bifunctional linkers, especially those with sensitive groups like NHS esters, can hydrolyze if not stored under anhydrous conditions. Always use high-quality, dry solvents.[7]
-
Inaccessible Reactive Sites: The desired functional groups on your biomolecule might be buried within its three-dimensional structure, making them inaccessible to the linker.[8]
-
Purification Losses: The desired conjugate may be lost during purification steps. It's crucial to optimize your purification method to separate the product from unreacted starting materials and byproducts effectively.[8]
Q4: How do I control the stoichiometry of my conjugation reaction?
A4: Controlling the drug-to-antibody ratio (DAR) in ADCs, or the general stoichiometry in other bioconjugates, is critical for therapeutic efficacy and safety.[9] High DARs can lead to aggregation and increased clearance.[10] The primary method for control is to carefully manage the molar ratio of the linker and payload relative to the biomolecule. However, this is often insufficient on its own. Site-specific conjugation methods, such as using engineered cysteines or non-natural amino acids, offer much more precise control over stoichiometry compared to reactions targeting native lysines.[10] Thorough characterization of the final product using techniques like mass spectrometry is essential to determine the average stoichiometry and the distribution of species.[11]
Section 2: Core Challenges & Mechanistic Insights
A deeper understanding of the underlying chemical and physical challenges is crucial for developing robust functionalization strategies.
Challenge 1: Achieving Selective Functionalization
The central challenge in using bifunctional linkers is to ensure that each reactive end couples exclusively with its intended target in the correct sequence. Failure to achieve this leads to a heterogeneous mixture of products, including unreacted starting materials, singly-functionalized intermediates, and undesirable polymers.
Causality:
-
Protecting Group Strategy: For complex syntheses, one of the reactive groups on the linker may need to be "protected" or masked to prevent it from reacting prematurely. The choice of protecting group is critical; it must be stable during the first conjugation step and then be removable under conditions that do not harm the biomolecule or the first covalent bond formed.[12]
-
Reaction Kinetics: The rates of the two conjugation reactions should be significantly different under the chosen conditions. For example, the reaction of an NHS ester with an amine is typically much faster at a slightly alkaline pH than the reaction of a maleimide with a thiol. Exploiting these kinetic differences allows for a one-pot, two-step reaction in some cases.
Challenge 2: Linker Stability vs. Cleavage
For many applications, particularly in drug delivery, the linker must be a stable covalent bond in one environment (e.g., the bloodstream) but cleavable in another (e.g., inside a tumor cell).[][13] This dual requirement presents a significant design challenge.
Causality:
-
Premature Cleavage: Linkers that are too labile can release their payload prematurely, leading to off-target toxicity and reduced efficacy.[14] For example, early acid-cleavable hydrazone linkers showed instability in circulation.[15]
-
Inefficient Cleavage: Conversely, if the linker is too stable, the payload may not be released efficiently at the target site, rendering the conjugate ineffective. The cleavage mechanism must be triggered by a condition specific to the target environment, such as the presence of certain enzymes (e.g., cathepsins) or a lower pH in endosomes.[15] Tandem-cleavage linkers, which require two sequential enzymatic steps for payload release, have been developed to improve in vivo stability.[16][17]
Challenge 3: Purification and Characterization
The product of a sequential functionalization is often a complex mixture. Isolating the desired product and verifying its structure and purity is a non-trivial task.[18]
Causality:
-
Product Heterogeneity: Even with careful control, the final product is rarely a single chemical entity. Instead, it is often a population of molecules with a distribution of attached payloads (e.g., different DAR values).[9] This heterogeneity complicates purification and analysis.
-
Analytical Complexity: A suite of analytical techniques is required to fully characterize the conjugate.[11] This includes methods to:
-
Confirm successful conjugation and determine stoichiometry (e.g., Mass Spectrometry).
-
Assess purity and identify impurities (e.g., HPLC, Size-Exclusion Chromatography).[19]
-
Evaluate stability and aggregation (e.g., Dynamic Light Scattering).
-
Section 3: Troubleshooting Guide
This guide is structured in a "Symptom -> Possible Cause -> Recommended Action" format to help you diagnose and solve specific experimental problems.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| No reaction or very low yield of the first functionalization step. | 1. Hydrolyzed/Inactive Linker: The reactive group (e.g., NHS ester) has been hydrolyzed due to moisture.[7] 2. Buffer Interference: The reaction buffer contains competing nucleophiles (e.g., Tris, glycine).[7] 3. Incorrect pH: The pH is not optimal for the reaction. 4. Inaccessible Reactive Sites: The target functional groups on the biomolecule are sterically hindered.[8] | 1. Use fresh, high-quality linker and anhydrous solvents. Store linkers in a desiccator.[7] 2. Switch to a non-nucleophilic buffer like PBS or HEPES. 3. Optimize the reaction pH. For NHS esters, a pH of 7.2-8.5 is typical. 4. Consider protein denaturation/refolding under controlled conditions to expose reactive sites, or try linkers with longer spacer arms.[3][8] |
| Successful first step, but failure in the second functionalization. | 1. Loss of Second Reactive Group: The second functional group on the linker was degraded during the first reaction or subsequent purification. 2. Precipitation of Intermediate: The singly-functionalized intermediate has poor solubility and has precipitated out of solution. 3. Incorrect Conditions for Second Reaction: The pH or other conditions are not suitable for the second conjugation chemistry. | 1. Review the stability of your linker under the conditions of the first reaction. You may need a more robust linker or a protecting group strategy. 2. Modify the linker to improve solubility, for example, by incorporating PEG chains.[2] Perform reactions at lower concentrations. 3. Adjust the buffer and pH for the second step. For example, maleimide-thiol reactions are typically more efficient at pH 6.5-7.5. |
| Final product is a complex, inseparable mixture or shows significant aggregation. | 1. Lack of Orthogonality: The chosen reactive groups are not truly orthogonal, leading to cross-reactivity and polymerization.[2] 2. High Stoichiometry: Too many linker/payload molecules have been attached, leading to hydrophobicity-driven aggregation.[14] 3. Linker-Induced Denaturation: The linker itself or the conjugation process is causing the biomolecule to unfold and aggregate. | 1. Re-evaluate your linker choice. Select a linker with truly orthogonal chemistries, such as combining oxime ligation and strain-promoted azide-alkyne cycloaddition.[4][20] 2. Reduce the molar excess of the linker/payload used in the reaction. Optimize for a lower, more controlled stoichiometry.[10] 3. Use a more hydrophilic linker (e.g., PEGylated) to mitigate aggregation. Include aggregation inhibitors or optimize buffer conditions (e.g., add arginine). |
| Premature cleavage of the linker and/or payload release. | 1. Linker Instability: The linker is not stable under the experimental or physiological conditions (e.g., in plasma).[13][16] 2. Incorrect Linker Choice: The cleavage mechanism is not appropriate for the application (e.g., an acid-labile linker used where pH stability is required).[15] | 1. Perform stability studies of the conjugate in relevant media (e.g., serum, buffer at different pHs).[16] 2. Select a more stable linker. For in-vivo applications, consider enzymatically-cleavable linkers or non-cleavable linkers.[] Tandem-cleavage linkers can offer enhanced stability.[16] |
Visual Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and resolving common issues in a sequential functionalization experiment.
Caption: Troubleshooting workflow for sequential functionalization.
Section 4: Key Experimental Protocols
This section provides a generalized, step-by-step protocol for a typical sequential conjugation using an amine-reactive and sulfhydryl-reactive linker (e.g., SMCC).
Protocol: Two-Step Sequential Conjugation of a Payload to a Protein
Objective: To covalently link a thiol-containing payload to a protein via primary amines using a heterobifunctional linker.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Heterobifunctional linker (e.g., SMCC) dissolved in an anhydrous organic solvent (e.g., DMSO).
-
Thiol-containing payload.
-
Reaction buffers (e.g., PBS, pH 7.4 for Step 1; PBS, pH 6.8 for Step 2).
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0).
-
Purification system (e.g., Size-Exclusion Chromatography - SEC).
Step 1: Reaction of Linker with Protein (Amine Reaction)
-
Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in an amine-free buffer.[7]
-
Linker Addition: Calculate the required amount of linker to achieve the desired molar excess (e.g., 10-fold molar excess over the protein). Add the linker solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes. The exact time may require optimization.[21]
-
Removal of Excess Linker: Immediately purify the protein-linker intermediate to remove unreacted linker. This is critical to prevent unwanted reactions in the next step. A desalting column or SEC is ideal for this purpose, exchanging the protein into the buffer for Step 2 (e.g., PBS, pH 6.8).
Step 2: Reaction of Payload with Protein-Linker Intermediate (Sulfhydryl Reaction)
-
Payload Addition: Add the thiol-containing payload to the purified protein-linker intermediate. A 2- to 5-fold molar excess of payload over the protein is a good starting point.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the thiol is sensitive to oxidation.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent like N-acetylcysteine can be added.
-
Final Purification: Purify the final conjugate from excess payload and other reaction components. SEC is commonly used to separate the larger conjugate from the smaller, unreacted payload.[18]
Step 3: Characterization
-
Concentration: Determine the protein concentration of the final conjugate using a standard method (e.g., BCA assay or A280).
-
Stoichiometry (DAR): Analyze the conjugate by UV-Vis spectroscopy (if the payload has a distinct absorbance) and/or mass spectrometry (hydrophobic interaction chromatography or reversed-phase HPLC-MS) to determine the average number of payload molecules per protein.[11]
-
Purity and Aggregation: Analyze the final product by SDS-PAGE and SEC-HPLC to assess purity and the presence of aggregates.
Visual Guide to Linker Selection
Choosing the correct linker chemistry is paramount. The following diagram outlines a decision-making process for selecting a suitable bifunctional linker.
Caption: Decision tree for selecting an appropriate bifunctional linker.
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Baskin, J. M., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. [Link]
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Baskin, J. M., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to Validating Bioconjugation Efficiency: Featuring (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation, particularly in the burgeoning field of antibody-drug conjugates (ADCs). The therapeutic success of these complex biomolecules hinges on the accurate attachment of a potent cytotoxic payload to a monoclonal antibody, a process that demands rigorous validation. This guide provides an in-depth, objective comparison of methodologies for validating conjugation efficiency, with a special focus on the emerging role of boronic acid-based reagents, exemplified by (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid.
The Imperative of Validating Conjugation Efficiency
The efficacy and safety of an ADC are directly influenced by its Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[1] An inconsistent or poorly characterized DAR can lead to suboptimal therapeutic outcomes and increased toxicity. Therefore, robust analytical methods to validate conjugation efficiency are not merely a quality control step but a critical component of preclinical and clinical development.
Introducing this compound: A Novel Tool for Validation
While not a direct conjugating agent itself in most ADC platforms, a molecule like this compound presents a unique potential as a validation tool. Its structure suggests a dual-functionality:
-
The Chloropropyl Group: This functional group acts as a reactive handle, capable of forming a stable covalent bond with nucleophilic residues on a biomolecule, such as the thiol groups of cysteines or the amine groups of lysines.
-
The Phenylboronic Acid Moiety: Boronic acids are known to form reversible covalent complexes with diols, such as those found on saccharides.[2] This interaction can be exploited for detection and quantification.
The logical application of this molecule in validating conjugation efficiency would be as a reporter molecule in a competitive or parallel assay, or as a capture agent for selectively isolating successfully conjugated species.
Core Principles of Boronic Acid Bioconjugation
Boronic acids engage in bioconjugation primarily through the formation of boronate esters with 1,2- or 1,3-diols.[3] This reversible interaction is a key feature that can be leveraged for both purification and analysis. The general reactivity of boronic acids allows for their use as bioconjugation warheads, payloads, or as integral parts of linkers.[4]
A Comparative Analysis of Validation Methodologies
The validation of conjugation efficiency is a multi-faceted process that often requires orthogonal methods to provide a comprehensive picture. Below is a comparison of established techniques with a conceptual application of a boronic acid-based method.
| Method | Principle | Advantages | Disadvantages | Relevance of Boronic Acid Approach |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates ADC species based on the hydrophobicity conferred by the conjugated drug.[5] | Robust, reproducible, and widely used for DAR determination.[6] | May have lower resolution for complex mixtures; requires method development.[7] | Boronic acid tagging could potentially alter the hydrophobicity in a predictable way, aiding in peak identification. |
| Reversed-Phase (RP)-HPLC | Separates reduced antibody chains (light and heavy) with and without the drug, allowing for DAR calculation.[5] | Provides detailed information on the distribution of the drug on each chain.[8] | Denaturing conditions can sometimes lead to irreversible binding to the column.[9] | A boronic acid reporter could be used to quantify the degree of modification on each chain. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits, allowing for precise DAR determination.[10] | Highly accurate and provides detailed structural information.[11] | Requires specialized instrumentation and expertise; can be complex to interpret for heterogeneous samples.[12] | Boronic acid-tagged species would exhibit a specific mass shift, facilitating their identification and quantification by MS. |
| UV-Vis Spectroscopy | Measures the absorbance of the protein (at 280 nm) and the drug (at its specific wavelength) to calculate the average DAR.[][14] | Simple, rapid, and non-destructive.[15] | Provides an average DAR and no information on the distribution of drug-loaded species.[] | A boronic acid reporter with a unique UV-Vis signature could enhance the accuracy of this method. |
| Conceptual Boronic Acid-Based Assay | Utilizes the specific interaction of the boronic acid moiety with a diol-containing substrate for quantification. | Potentially high specificity and could be adapted for various assay formats (e.g., ELISA-like, fluorescence-based). | Requires the synthesis of the specific boronic acid reagent and development of the assay protocol. | Offers a novel, orthogonal method to complement existing techniques. |
Experimental Workflows: A Step-by-Step Approach
To illustrate the practical application of these validation techniques, detailed protocols for HIC-HPLC and a conceptual boronic acid-based validation assay are provided below.
Experimental Workflow: HIC-HPLC for DAR Determination
Caption: Workflow for DAR analysis using HIC-HPLC.
Protocol:
-
Sample Preparation: The ADC sample is buffer-exchanged into the HIC mobile phase A (e.g., a high salt buffer like 1.5 M ammonium sulfate in sodium phosphate buffer, pH 7.0).
-
HIC-HPLC Analysis: The prepared sample is injected onto a HIC column. A gradient is run from high salt (Mobile Phase A) to low salt (Mobile Phase B, e.g., sodium phosphate buffer, pH 7.0) to elute the different ADC species. The elution is monitored by UV absorbance at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to ADCs with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.). The area of each peak is integrated, and the weighted average DAR is calculated based on the relative peak areas.[5]
Conceptual Experimental Workflow: Boronic Acid-Based Validation Assay
This conceptual workflow outlines how a molecule like this compound could be used to validate the conjugation of a drug to an antibody via a primary amine (e.g., lysine).
Caption: Conceptual workflow for validating conjugation efficiency.
Protocol:
-
Parallel Reactions: Two parallel conjugation reactions are set up. In one, the antibody is reacted with the activated drug-linker. In the other, the antibody is reacted with this compound under identical conditions. The chloropropyl group will react with available primary amines on the antibody.
-
Purification: Both the ADC and the boronic acid-reporter conjugate are purified to remove excess reagents.
-
Analysis: The DAR of the ADC is determined using standard methods like HIC-HPLC or mass spectrometry. The amount of conjugated boronic acid reporter is quantified using a specific assay, for example, by binding to a diol-functionalized surface (e.g., in an ELISA-like format) and detecting the bound antibody.
-
Comparison: The conjugation efficiency determined from the boronic acid reporter assay is compared to the DAR obtained from the standard analysis of the ADC. A strong correlation would validate the conjugation chemistry and provide an independent measure of efficiency.
Conclusion: A Multi-Pronged Approach to Ensure ADC Quality
The validation of conjugation efficiency is a critical step in the development of ADCs and other bioconjugates. While established methods like HIC-HPLC, RP-HPLC, and mass spectrometry provide robust and reliable data, there is always a need for orthogonal approaches to ensure the highest level of confidence. The use of novel reporter molecules, such as this compound, offers a promising new avenue for the validation of bioconjugation reactions. By employing a multi-pronged analytical strategy, researchers can ensure the quality, consistency, and ultimately, the therapeutic success of their bioconjugates.
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Falk, K., et al. (2018). Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst, 143(24), 6046-6054. Retrieved from [Link]
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Gabrielson, J. P., et al. (2013). Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. Analytical Biochemistry, 434(1), 112-117. Retrieved from [Link]
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A Comparative Guide to (3-((3-Halopropyl)carbamoyl)phenyl)boronic Acids for Bioconjugation and Chemical Biology
Introduction
In the landscape of chemical biology and drug development, bifunctional molecules that can bridge two distinct entities are of paramount importance. Reagents combining a stable, versatile coupling handle with a selective reactive group are essential for synthesizing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted chemical probes. The (3-((3-halopropyl)carbamoyl)phenyl)boronic acid scaffold represents a class of such valuable reagents.
This guide provides an in-depth technical comparison of three key analogs within this class:
-
(3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
-
(3-((3-Bromopropyl)carbamoyl)phenyl)boronic acid
-
(3-((3-Iodopropyl)carbamoyl)phenyl)boronic acid
These molecules share a common phenylboronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the stable formation of carbon-carbon bonds to aryl or vinyl partners.[1][2] Their point of divergence lies in the halogen atom on the N-propyl side chain, which serves as a reactive handle for covalent modification of biomolecules. The choice of halogen—chlorine, bromine, or iodine—profoundly influences the reagent's reactivity, stability, and suitability for specific applications. This guide will provide researchers, scientists, and drug development professionals with the objective, data-supported insights needed to select the optimal analog for their experimental goals.
Core Chemistry: Two-Fold Reactivity
The utility of these reagents stems from their dual-functionality:
-
The Suzuki-Miyaura Coupling Moiety: The phenylboronic acid group is a robust and highly versatile partner in palladium-catalyzed cross-coupling reactions. This reaction is favored for its mild conditions, broad functional group tolerance, and the stability of the resulting biaryl linkage, making it a staple in the synthesis of complex organic molecules.[3][4]
-
The Alkylating Arm: The N-(3-halopropyl)amide side chain acts as an electrophilic handle for forming covalent bonds with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the epsilon-amino group of lysine. The reactivity of this arm is dictated by the nature of the carbon-halogen (C-X) bond.
Comparative Analysis: The Impact of the Halogen
The primary distinction between the chloro-, bromo-, and iodo- analogs is the reactivity of the alkyl halide. This reactivity is governed by two key interrelated factors: the carbon-halogen bond strength and the leaving group ability of the halide anion.
Carbon-Halogen (C-X) Bond Strength and Dissociation Energy
The strength of the C-X bond is inversely proportional to its reactivity in nucleophilic substitution reactions. A weaker bond is more easily cleaved, leading to a faster reaction. The bond dissociation energies (BDEs) for simple alkyl halides clearly illustrate this trend.[5][6]
| Halogen | Bond | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity Trend |
| Chlorine | C-Cl | ~85 | Least Reactive |
| Bromine | C-Br | ~70 | Moderately Reactive |
| Iodine | C-I | ~57 | Most Reactive |
| Table 1: Comparison of Carbon-Halogen bond dissociation energies and resulting reactivity in nucleophilic substitution. Data is for representative methyl halides.[5] |
The C-I bond is the weakest, making the iodo- analog the most reactive electrophile.[7] Conversely, the C-Cl bond is the strongest of the three, rendering the chloro- analog the most stable and least reactive.[8] The C-Br bond offers an intermediate level of reactivity.
Leaving Group Ability
For a nucleophilic substitution reaction to proceed, the leaving group must depart. A good leaving group is a species that is stable on its own. For halides, this corresponds to the anion (X⁻). The stability of the halide anion increases with its size and polarizability, which is directly related to the acidity of its conjugate acid (H-X).[9]
The order of leaving group ability is: I⁻ > Br⁻ > Cl⁻ [10]
This is because iodide (I⁻) is the largest and most polarizable of the three anions, allowing it to better stabilize the negative charge. It is the conjugate base of a very strong acid, HI. This trend directly correlates with the observed reactivity in SN2 reactions, where alkyl iodides react fastest and alkyl chlorides react slowest.[8][9]
Implications for Application and Experimental Design
The choice between the chloro-, bromo-, and iodo- analogs is a strategic decision based on the desired experimental outcome.
-
The Iodo- Analog (Highest Reactivity): This reagent is ideal for applications requiring rapid and efficient covalent bond formation, even with weaker nucleophiles or under mild conditions (e.g., lower temperatures, shorter reaction times). This is particularly advantageous in bioconjugation reactions where sensitive proteins or cells are involved. However, its high reactivity comes at the cost of lower stability. The iodo- analog is more susceptible to hydrolysis and degradation during storage and handling, and may exhibit off-target reactivity.
-
The Chloro- Analog (Highest Stability): This is the most robust of the three analogs. Its strong C-Cl bond makes it significantly more stable for long-term storage and less prone to spontaneous degradation.[8] This stability makes it an excellent choice for multi-step syntheses where the alkyl halide needs to survive several reaction conditions before its intended use. The trade-off is its sluggish reactivity, which may require more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger nucleophiles) to achieve the desired covalent modification.
-
The Bromo- Analog (The Balanced Choice): This analog offers a practical compromise between reactivity and stability. It is significantly more reactive than the chloro- analog, allowing for efficient reactions under moderately mild conditions, but is more stable and easier to handle than the highly reactive iodo- analog.[8][11] For many applications in drug discovery and chemical biology, the bromo- analog provides the optimal balance of performance and practicality.
Orthogonality in Palladium-Catalyzed Reactions
A critical consideration for researchers is whether the alkyl halide on the side chain can interfere with the Suzuki-Miyaura coupling of the arylboronic acid. The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) center.[1][12] While the primary coupling partner for the boronic acid is an aryl halide added to the reaction, there is a theoretical possibility of intramolecular or intermolecular oxidative addition at the alkyl C-X bond.
However, the oxidative addition of Pd(0) to sp³-hybridized alkyl halides is generally much slower and more challenging than with sp²-hybridized aryl halides.[13] This difference in reactivity allows for a high degree of orthogonality. Under standard Suzuki-Miyaura conditions optimized for aryl halide coupling, the N-(3-halopropyl) group is expected to remain intact, especially for the less reactive chloro- and bromo- analogs. Nonetheless, for the highly reactive iodo- analog, or under forcing reaction conditions (high temperatures, highly active catalysts), side reactions involving the alkyl iodide cannot be entirely ruled out and should be monitored by analytical techniques like LC-MS.
Experimental Protocols
The following sections provide standardized, field-proven protocols for utilizing these reagents.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling one of the (3-((3-halopropyl)carbamoyl)phenyl)boronic acid analogs with a representative aryl bromide.
Objective: To synthesize a biaryl compound while preserving the halopropyl reactive handle.
Materials:
-
(3-((3-Halopropyl)carbamoyl)phenyl)boronic acid analog (1.2 equiv)
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid analog (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Using degassed solvents, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality and Trustworthiness:
-
Why an inert atmosphere? The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Purging with an inert gas is crucial for catalytic activity.[2]
-
Why a base? The base (K₂CO₃) is essential for activating the boronic acid. It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[14][15][16]
-
Why a dioxane/water solvent system? This mixture effectively dissolves both the organic substrates and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Comparative Reactivity via Nucleophilic Substitution
This protocol provides a framework for directly comparing the alkylating reactivity of the chloro-, bromo-, and iodo- analogs using a model thiol nucleophile.
Objective: To quantify the relative reaction rates of the three analogs with a nucleophile.
Materials:
-
This compound
-
(3-((3-Bromopropyl)carbamoyl)phenyl)boronic acid
-
(3-((3-Iodopropyl)carbamoyl)phenyl)boronic acid
-
N-Acetyl-L-cysteine (model nucleophile)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of each boronic acid analog in DMSO. Prepare a 10 mM stock solution of N-Acetyl-L-cysteine in PBS.
-
Reaction Setup: In separate microcentrifuge tubes, combine 490 µL of PBS (pH 7.4) and 50 µL of the N-Acetyl-L-cysteine stock solution.
-
Initiate Reaction: To initiate the reaction, add 5 µL of one of the 10 mM boronic acid stock solutions to its respective tube (final concentration ~100 µM). Vortex briefly. Start a timer.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the reaction by adding the 50 µL aliquot to a new tube containing 100 µL of cold acetonitrile with 0.1% formic acid. This will precipitate proteins and stop the reaction.
-
Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by LC-MS to quantify the remaining starting material (the boronic acid analog) and the formation of the thioether product.
-
Data Interpretation: Plot the concentration of the starting material versus time for each analog. The rate of disappearance will correspond to the reactivity: Iodo > Bromo > Chloro.
Causality and Trustworthiness:
-
Why pH 7.4? This pH is physiologically relevant and ensures that the thiol group of N-Acetyl-L-cysteine is sufficiently deprotonated to act as an effective nucleophile.
-
Why quench with acidified acetonitrile? The cold temperature and organic solvent halt the reaction, while the acid ensures the analytes are in a consistent protonation state for reproducible LC-MS analysis.
-
Self-Validation: The inclusion of a t=0 time point serves as a baseline control, confirming the initial concentrations before any significant reaction has occurred.
Caption: Experimental workflow for comparing the alkylating reactivity.
Summary and Recommendations
The selection of this compound or its bromo- and iodo- analogs is a critical, application-dependent choice. The fundamental trade-off is between chemical reactivity and stability.
Caption: Decision guide for selecting the appropriate halopropyl analog.
-
Choose the Iodo-analog for applications demanding the highest reaction rates, such as live-cell labeling or conjugations with delicate biomolecules where mild conditions and short reaction times are essential.
-
Choose the Chloro-analog when stability is the foremost concern. It is the reagent of choice for multi-step synthetic routes or for creating kits and reagents with a long shelf-life.
-
Choose the Bromo-analog for the majority of standard applications. It provides a reliable balance of good reactivity for efficient covalent modification and sufficient stability for straightforward handling and storage.
By understanding the fundamental chemical principles that differentiate these powerful bifunctional reagents, researchers can make informed decisions to accelerate their research in chemical biology and drug discovery.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
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Martín-Matute, B., & Cárdenas, D. J. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(2), 642–643. [Link]
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Leão, R. A. C., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 86(17), 11498–11505. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Filo. Alkyl compound having largest CX bond enthalpy. Filo. [Link]
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NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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University of Wisconsin-Platteville. Alkyl Halides. UWP Chemistry. [Link]
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Chemistry LibreTexts. Reactions of alkyl halides - an overview. Chemistry LibreTexts. [Link]
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Yang, Y., & Buchwald, S. L. (2018). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 140(4), 1446–1451. [Link]
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Michigan State University Department of Chemistry. Alkyl Halide Reactivity. MSU Chemistry. [Link]
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Quora. Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?. Quora. [Link]
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Let's Talk Chemistry. Reactivity of Alkyl Halides. YouTube. [Link]
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Wang, L., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 Suppl 1, S124-126. [Link]
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Ekeeda. Nature of C-X Bond in Alkyl Halide. YouTube. [Link]
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Saveant, J. M. (1988). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (8), 1627-1634. [Link]
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AdiChemistry. physical properties | organohalogen compounds | alkyl halides | haloalkanes. AdiChemistry. [Link]
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Le, T. P., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science, 9(5), 922–930. [Link]
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Li, L., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(40), 14027–14030. [Link]
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Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773–30780. [Link]
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Sato, M., Miyaura, N., & Suzuki, A. (1989). Cross-Coupling Reaction of Alkyl- or Arylboronic Acid Esters with Organic Halides Induced by Thallium(I) Salts and Palladium-Catalyst. Chemistry Letters, 18(8), 1405–1408. [Link]
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Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2955. [Link]
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Berion, D., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3290. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Veeprho. N-(3-chloropropyl)-N-methylnitrous amide. Veeprho. [Link]
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Gök, Y., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(32), 17822–17830. [Link]
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Rodríguez-Cárdenas, C. M., et al. (2022). Photochemical Regioselective C(sp3)–H Amination of Amides Using N-Haloimides. Organic Letters, 24(1), 220–225. [Link]
-
Boehm, M. B., et al. (2020). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. Journal of Labelled Compounds and Radiopharmaceuticals, 63(13), 526–530. [Link]
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Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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A Senior Application Scientist's Guide to Boronic Acid Linkers in Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is paramount. It dictates the stability, specificity, and ultimate efficacy of the resulting bioconjugate. Among the diverse arsenal of chemical tools, boronic acid linkers have emerged as a particularly versatile and powerful class, offering unique advantages in the construction of sophisticated biomolecular architectures. Their ability to form reversible, covalent bonds under physiological conditions has opened new avenues for drug delivery, diagnostics, and the development of stimuli-responsive materials.[1][2]
This guide provides an in-depth comparative analysis of different boronic acid linkers, moving beyond a simple catalog of options to explain the causality behind experimental choices. We will delve into the mechanistic underpinnings of their reactivity, compare their kinetic and stability profiles with supporting experimental data, and provide detailed protocols to empower you to confidently select and implement the optimal boronic acid linker for your specific application.
The Fundamental Chemistry of Boronic Acid Linkers
At its core, the utility of boronic acids in bioconjugation stems from the electrophilic nature of the boron atom and its ability to reversibly form covalent bonds with nucleophiles, most notably the hydroxyl groups of diols.[1][3] This interaction leads to the formation of a cyclic boronate ester, a linkage that is stable under physiological pH but can be engineered to be responsive to specific stimuli, such as changes in pH or the presence of reactive oxygen species (ROS).[1]
The general mechanism involves the reaction of a boronic acid with a 1,2- or 1,3-diol to form a five- or six-membered cyclic boronate ester. The equilibrium of this reaction is pH-dependent, with the formation of the more stable tetrahedral boronate anion being favored at higher pH.[1]
A Comparative Look at Boronic Acid Linker Families
The field of boronic acid linkers is not monolithic. Several distinct families of these linkers exist, each with its own characteristic reactivity, stability, and ideal applications. Here, we compare the most prominent classes:
Phenylboronic Acid (PBA) and its Derivatives: The Workhorse
Phenylboronic acid is the archetypal boronic acid linker. Its derivatives are widely used for their ability to bind to cis-diols present in saccharides and glycoproteins.
Mechanism of Action: PBA reacts with diols to form boronate esters. The stability of these esters is influenced by the structure of the diol and the electronic properties of the phenyl ring. Electron-withdrawing groups on the phenyl ring generally increase the Lewis acidity of the boron atom, leading to stronger binding.
Key Features & Comparison:
-
Reversibility: A key feature of PBA-diol interactions is their reversibility, which can be tuned by pH.[1]
-
Kinetics: The kinetics of boronate ester formation are typically fast, allowing for rapid bioconjugation.
-
Stability: The stability of the resulting boronate ester is moderate and highly dependent on the diol structure and pH. For instance, the binding constant (Kd) of phenylboronic acid with salicylhydroxamic acid is 5.6 x 10⁻⁵ M at pH 7.4, but this stability dramatically decreases under acidic conditions (Kd = 0.25 M at pH 4.5).[3]
Benzoboroxoles: Enhanced Stability at Physiological pH
Benzoboroxoles are a class of boronic acid derivatives that exhibit significantly enhanced affinity and stability for diols at neutral pH compared to simple phenylboronic acids. This is attributed to their lower pKa (around 7.3), which allows for more efficient binding at physiological pH.[4]
Mechanism of Action: Similar to PBAs, benzoboroxoles react with diols to form boronate esters. The intramolecular coordination of the ortho-hydroxymethyl group to the boron atom pre-organizes the linker for diol binding, contributing to its higher affinity.
Key Features & Comparison:
-
Enhanced Stability: Benzoboroxoles form more stable complexes with diols at physiological pH compared to PBAs.[4] This makes them ideal for applications requiring long-term stability in biological media.
-
Favorable Kinetics: The pre-organized structure of benzoboroxoles can also lead to faster association rates with diols.
-
pH Sensitivity: While more stable at neutral pH, the boronate ester linkage can still be cleaved under acidic conditions, offering a pH-responsive release mechanism.
Iminoboronates: A Versatile and Tunable Linkage
Iminoboronate linkages are formed through the reaction of an ortho-formylphenylboronic acid (2-FPBA) or ortho-acetylphenylboronic acid (2-APBA) with an amine-containing biomolecule. The resulting iminoboronate is stabilized by an intramolecular B-N coordination bond.
Mechanism of Action: The reaction proceeds via the formation of an imine, which is then trapped by the adjacent boronic acid to form a stable cyclic iminoboronate. This intramolecular coordination significantly increases the thermodynamic stability of the imine linkage, which is otherwise prone to hydrolysis.
Key Features & Comparison:
-
Rapid Kinetics: The formation of iminoboronates is exceptionally fast, with second-order rate constants in the range of 10³ M⁻¹s⁻¹.[2]
-
Tunable Stability: The stability of the iminoboronate linkage can be tuned by modifying the structure of the carbonyl compound and the amine. For example, the reaction of 2-APBA with a tris(hydroxymethyl)aminomethane (Tris) derivative can form a highly stable conjugate with a half-life of 115 hours.[3]
-
Reversibility: Despite their enhanced stability, iminoboronate linkages can be cleaved by transimination with other amines or under specific pH conditions, offering a controlled release mechanism.[2]
Boronic Acid-Salicylhydroxamic Acid (SHA) Complexes: High Stability and pH-Triggered Release
The interaction between boronic acids and salicylhydroxamic acid (SHA) results in the formation of a highly stable complex at neutral and alkaline pH. This linkage is particularly interesting for applications requiring robust bioconjugates that can be cleaved under acidic conditions.
Mechanism of Action: The boronic acid reacts with the hydroxamic acid and the phenolic hydroxyl group of SHA to form a stable six-membered ring structure.
Key Features & Comparison:
-
Exceptional Stability: The boronic acid-SHA complex is remarkably stable at physiological pH.[3]
-
pH-Dependent Cleavage: The complex readily dissociates under acidic conditions (pH < 5), providing a sharp and predictable release trigger.[3] This makes it an excellent choice for drug delivery systems targeting the acidic microenvironment of tumors or endosomes.
Quantitative Comparison of Boronic Acid Linkers
To facilitate a direct comparison of the performance of these linkers, the following table summarizes their key kinetic and stability parameters. It is crucial to note that these values can be influenced by the specific reactants and experimental conditions.
| Linker Type | Reactants | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (M) | Half-life (t₁/₂) | Key Features | References |
| Boronate Ester | 2-methyl PBA + Nopoldiol | 7.7 ± 0.5 | 6.4 x 10⁻⁵ | ~5.3 x 10⁻⁶ | Several hours | Fast ligation, high thermodynamic stability. | [3] |
| Boronate Ester | Phenylboronic Acid + Fructose | - | - | 10⁻² - 10⁻³ | Rapidly reversible | Lower affinity, highly reversible. | [3] |
| Iminoboronate | 2-APBA + Phenylhydrazine | 1.7 x 10³ ± 80 | 1.2 x 10⁻⁴ | 7.0 x 10⁻⁸ | ~96 min | Very fast kinetics, favorable thermodynamics. | |
| Iminoboronate | 2-APBA + Tris derivative | - | - | - | 115 hours | High stability. | [3] |
| Boronated Thiazolidine | 2-FPBA + N-terminal Cysteine | 10² - 10³ | 3.0 x 10⁻³ | 4.9 x 10⁻⁶ | ~4 min | Remarkably fast, modest kinetic stability. | [3] |
| Boronic Acid-SHA | Phenylboronic Acid + Salicylhydroxamic Acid | - | - | 5.6 x 10⁻⁵ (pH 7.4) | Stable at neutral pH | High stability at neutral pH, acid-labile. | [3] |
Experimental Protocols
To translate theory into practice, this section provides detailed, step-by-step methodologies for key bioconjugation experiments.
Protocol 1: Antibody Conjugation with 2-Formylphenylboronic Acid (2-FPBA)
This protocol describes the conjugation of a 2-FPBA derivative to an antibody via its lysine residues, followed by characterization.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4
-
2-FPBA-NHS ester (or other amine-reactive derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
LC-MS system for characterization
Workflow Diagram:
Caption: Workflow for peptide labeling with a boronic acid linker.
Procedure:
-
Reaction Setup:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 1.5- to 5-fold molar excess of the amine-reactive boronic acid linker (dissolved in a minimal amount of organic solvent like DMSO if necessary).
-
-
Labeling Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the labeled peptide using RP-HPLC. Elute with a gradient of mobile phase B. [5] * Monitor the elution profile at 214 nm or 280 nm and collect the fractions corresponding to the labeled peptide.
-
-
Analysis:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Case Study: Boronic Acid Linkers in Antibody-Drug Conjugates (ADCs)
The unique properties of boronic acid linkers have made them attractive for the development of next-generation ADCs. Their ability to create stimuli-responsive linkages allows for controlled drug release in the tumor microenvironment.
A notable example involves the use of a boronic acid-based linker that is stable in circulation but is cleaved in the presence of high levels of reactive oxygen species (ROS) found within cancer cells. [6]This approach enhances the therapeutic window by minimizing off-target toxicity.
Experimental Data Snapshot:
-
In Vitro Stability: A model boronic acid linker demonstrated high stability in human and mouse plasma over 10 days, a critical requirement for in vivo applications. [6]* ROS-Mediated Cleavage: The linker showed efficient cleavage and release of a payload in the presence of hydrogen peroxide, mimicking the intracellular environment of cancer cells. [6]* In Vivo Efficacy: An ADC constructed with this linker could potentially exhibit enhanced tumor growth inhibition in preclinical models due to targeted drug release.
This case study highlights the potential of boronic acid linkers to address some of the key challenges in ADC development, namely the stability of the linker in circulation and the selective release of the payload at the tumor site.
Conclusion and Future Perspectives
Boronic acid linkers represent a dynamic and rapidly evolving area of bioconjugation chemistry. Their versatility in forming reversible, covalent bonds with a range of biomolecules, coupled with their responsiveness to various stimuli, makes them invaluable tools for the creation of sophisticated bioconjugates. From the well-established phenylboronic acids to the more advanced benzoboroxoles and iminoboronates, each class of linker offers a unique set of properties that can be tailored to specific applications in drug delivery, diagnostics, and materials science.
As our understanding of the intricate interplay between linker chemistry and biological systems deepens, we can expect to see the emergence of even more innovative boronic acid-based strategies. The continued development of novel boronic acid linkers with enhanced stability, faster kinetics, and multi-stimuli responsiveness will undoubtedly pave the way for the next generation of precision therapeutics and advanced biomaterials.
References
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Zheng, M., Kong, L., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
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António, J. P. M., Russo, R., & Gois, P. M. P. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3538. [Link]
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Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(2), 549-563. [Link]
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Dowlut, M., & Hall, D. G. (2006). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of the American Chemical Society, 128(13), 4226-4227. [Link]
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Waters Corporation. (n.d.). Routine LC-MS Analysis of Intact Antibodies. [Link]
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Wright, M. H., et al. (2016). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications, 52(41), 6841-6844. [Link]
-
Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. [Link]
-
O'Sullivan, C., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]
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Agilent Technologies. (n.d.). Identification of Conjugation Sites in an Antibody Drug Conjugate. [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
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National Institutes of Health. (n.d.). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. [Link]
-
PubMed. (n.d.). In vivo testing of drug-linker stability. [Link]
-
ResearchGate. (n.d.). In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. [Link]
-
ResearchGate. (n.d.). LC-MS Method for the Quantitation of Two Monoclonal Antibodies by Multiple Signature Peptides in Monkey Serum. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3343. [Link]
-
National Institutes of Health. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. [Link]
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ResearchGate. (n.d.). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. [Link]
-
ResearchGate. (n.d.). Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. [Link]
-
protocols.io. (2016). HPLC Purification of Peptides. [Link]
-
ARVO Journals. (n.d.). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. [Link]
-
ChemRxiv. (n.d.). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. [Link]
-
National Institutes of Health. (n.d.). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. [Link]
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- 3. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Coupling Hindered Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the synthesis of sterically congested molecules, such as multi-ortho-substituted biaryls, often presents a significant challenge due to the steric hindrance of the coupling partners, particularly hindered boronic acids. This guide offers an in-depth comparison of palladium catalyst systems designed to overcome these steric challenges, providing experimental data, mechanistic insights, and practical protocols to inform your catalyst selection.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance around the reaction centers of the boronic acid and the aryl halide can impede one or more of these steps. Bulky substituents can slow down the oxidative addition of the palladium(0) complex to the aryl halide and hinder the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[2] Consequently, traditional palladium catalysts like Pd(PPh₃)₄ often require harsh reaction conditions and may still deliver low yields when faced with sterically demanding substrates.[1] To address this, highly active catalyst systems, typically featuring bulky and electron-rich ligands, have been developed to facilitate the coupling of hindered substrates.
Comparative Performance of Leading Palladium Catalyst Systems
The choice of ligand is paramount in tailoring the reactivity of the palladium catalyst. Two major classes of ligands have proven exceptionally effective for the coupling of hindered boronic acids: bulky phosphines and N-heterocyclic carbenes (NHCs).
The Buchwald group has pioneered the development of a suite of bulky, electron-rich biaryl phosphine ligands that have revolutionized cross-coupling chemistry. Ligands such as SPhos and XPhos are particularly effective for Suzuki-Miyaura reactions involving hindered substrates.[3][4] The steric bulk of these ligands promotes the formation of highly reactive monoligated palladium(0) species, while their electron-rich nature facilitates the oxidative addition and reductive elimination steps.[5]
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They form highly stable and reactive palladium complexes. A significant advancement in this area is the development of PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts.[6][7][8] These air- and moisture-stable Pd(II)-NHC complexes are readily activated under reaction conditions to generate the active Pd(0) species and have shown remarkable efficiency in coupling sterically hindered substrates.[6][9][10] The modular nature of NHC ligands allows for fine-tuning of steric and electronic properties, leading to the development of increasingly effective catalysts for challenging couplings.[7][9]
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of hindered boronic acids, with data extracted from the literature.
| Catalyst/Precatalyst | Ligand | Aryl Halide | Hindered Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | Aryl Bromide | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Dioxane | 25 | 12 | 95 | [1] |
| XPhos Pd G2 | XPhos | Aryl Chloride | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [1] |
| SPhos Pd G2 | SPhos | Aryl Chloride | 4-(Diphenylamino)benzeneboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [1] |
| Pd-PEPPSI-IPr | IPr | Various Amides | Arylboronic acids | K₂CO₃ | THF | 60 | - | Very Good | [6] |
| [IPr#–PEPPSI] | IPr# | Aryl Chloride | - | - | - | - | - | 98 | [7] |
| Pd-PEPPSI-IPentAn | IPentAn | (Hetero)aryl Chlorides | (Hetero)arylboronic acids | - | - | - | - | Good to Excellent | [9] |
| Pd(OAc)₂ | WK-phos | (Hetero)aryl Chlorides | (Alkyl)arylboronic acids | - | - | - | - | >99 | [11] |
| Pd(OAc)₂/1 | Ligand 1 | Heteroaryl Chlorides | Thiophene boronic acid | - | - | - | - | 71 | [12] |
| Precatalyst 13 | XPhos | (Hetero)aryl Chlorides | Polyfluorophenylboronic acids | K₃PO₄ | THF | rt or 40 | 0.5-2 | Excellent | [13] |
Mechanistic Rationale for Catalyst Performance
The success of these advanced catalyst systems lies in their ability to address the mechanistic hurdles imposed by steric hindrance.
Bulky ligands, such as the Buchwald phosphines and NHCs, promote the formation of a monoligated L-Pd(0) species.[5] This coordinatively unsaturated complex is highly reactive towards oxidative addition. Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step by creating a sterically crowded [L-Pd(II)(Ar)(Ar')] intermediate, which readily expels the biaryl product to relieve steric strain.[7] The strong σ-donating properties of NHC ligands also enhance the electron density at the palladium center, which can accelerate both oxidative addition and reductive elimination.[14]
Experimental Protocols
Below is a general, representative protocol for a Suzuki-Miyaura coupling reaction with a hindered boronic acid using a modern palladium catalyst system. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates.
Sources
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- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]
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- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
A Senior Application Scientist's Guide to Quantitative Analysis of Coupling Products by HPLC-MS
Welcome to a comprehensive guide on the quantitative analysis of coupling products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This document is designed for researchers, scientists, and drug development professionals who require robust and reliable methods to quantify the efficiency and outcome of chemical coupling reactions. In fields like peptide synthesis, bioconjugation (e.g., Antibody-Drug Conjugates), and small molecule drug development, precise quantification is not merely an analytical exercise—it is a critical determinant of process efficiency, product purity, and ultimately, therapeutic efficacy and safety.
This guide moves beyond simple protocols. It delves into the causality behind methodological choices, provides frameworks for ensuring data integrity, and compares the key technologies you will encounter. We will explore how to build a quantitative method from the ground up, validate it according to industry standards, and correctly interpret the data to accelerate your research and development.
Section 1: The Foundational Choice—Selecting Your Mass Analyzer
The heart of any HPLC-MS system is the mass analyzer. For quantitative analysis, the choice primarily narrows down to two workhorses: the Triple Quadrupole (QqQ) Mass Spectrometer and the High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF). The selection is dictated by the specific analytical question you are asking.
The Triple Quadrupole (QqQ): The Gold Standard for Targeted Quantification
A QqQ instrument is the preferred tool for high-sensitivity, targeted quantification.[1][2] It operates most powerfully in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[2]
-
Why it excels: The QqQ provides exceptional selectivity and sensitivity by performing two stages of mass filtering. The first quadrupole (Q1) selects the specific mass-to-charge ratio (m/z) of your target analyte (the precursor ion). This ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) selects a specific, characteristic fragment ion (the product ion) to reach the detector. This precursor-to-product ion transition is a highly specific signature of your molecule, effectively filtering out chemical noise from complex matrices.[2] This makes it ideal for quantifying a known compound with high precision and accuracy.
High-Resolution Mass Spectrometry (HRMS): The Power of Mass Accuracy
HRMS instruments like Q-TOF offer high mass resolution and accuracy, allowing for the confident identification of unknown compounds and the quantification of analytes in complex samples.[3] Instead of monitoring a specific fragment, quantification is typically performed by creating an extracted ion chromatogram (XIC) from a high-resolution full-scan mass spectrum, using a very narrow mass range around the accurate m/z of the analyte.[1]
-
Why it's powerful: The primary advantage of HRMS is its ability to separate ions with very small mass differences, reducing interferences.[4] While traditionally viewed as less sensitive than QqQ for pure quantification, modern HRMS instruments are closing the gap.[1][4] They offer a significant advantage when you need to quantify your target product while simultaneously screening for unknown side products or impurities without prior method optimization for each one.[1][3]
Comparative Guide: QqQ vs. HRMS (Q-TOF) for Quantification
| Performance Characteristic | Triple Quadrupole (QqQ) in MRM Mode | High-Resolution MS (Q-TOF) in Full Scan/XIC Mode | Rationale & Causality |
| Sensitivity | Excellent | Good to Very Good | MRM is an inherently more sensitive technique because the detector's duty cycle is focused solely on specific, pre-defined ions, maximizing signal-to-noise.[1] |
| Selectivity | Excellent | Very Good | The two-stage mass filtering (precursor + product ion) of MRM provides superior selectivity against complex matrix background.[2] HRMS achieves selectivity through high mass accuracy, resolving the analyte from isobaric interferences.[4] |
| Linear Dynamic Range | Excellent (often 4-5 orders of magnitude) | Good (often 3-4 orders of magnitude) | The focused nature of MRM and optimized detector settings for specific ions often yield a wider linear range. |
| Application Sweet Spot | Targeted Quantification: Absolute quantification of known coupling products, reaction kinetics, in-process controls.[2] | Hybrid Quan/Qual: Quantification of targets while simultaneously identifying unknown impurities and byproducts. Ideal for reaction mixture profiling.[3] | Choose QqQ when you know exactly what you need to measure and require the lowest possible detection limits. Choose HRMS when discovery and quantification must happen in the same run. |
| Method Development | Requires compound-specific optimization (infusion to find precursor/product ions and optimal collision energy). | More generic approach possible; requires only the accurate mass of the target.[1] | QqQ methods are more labor-intensive to set up initially but are extremely robust for routine analysis. HRMS methods are faster to develop for new compounds.[5] |
Section 2: Building a Trustworthy Quantitative Method
A quantitative method is only as reliable as its foundation. This section outlines the critical steps and the reasoning behind them to ensure your results are accurate, precise, and reproducible.
Workflow for Quantitative HPLC-MS Method Development
Caption: A systematic workflow for developing a robust quantitative HPLC-MS method.
Experimental Protocol: Calibration and Quantification
This protocol ensures the trustworthiness of your quantitative results by establishing a valid relationship between instrument response and analyte concentration.
Objective: To generate a calibration curve and determine the concentration of a coupling product in an unknown sample.
Pillars of Trustworthiness:
-
Internal Standardization: An Internal Standard (IS) is a compound structurally similar to the analyte, added at a constant, known concentration to all samples (calibrators, QCs, and unknowns).[6] The IS co-elutes and co-ionizes with the analyte, correcting for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[7][8] A stable isotope-labeled (SIL) version of the analyte is the ideal IS.[7]
-
Matrix-Matching: Whenever possible, calibration standards should be prepared in the same matrix (e.g., blank reaction buffer, plasma) as the unknown samples.[7][9] This mimics the analytical conditions and accounts for matrix effects that could otherwise bias the results.[9]
Step-by-Step Methodology:
-
Prepare a Primary Stock Solution: Accurately weigh a reference standard of your purified coupling product and dissolve it in a suitable solvent to create a high-concentration stock (e.g., 1 mg/mL).
-
Prepare an Internal Standard (IS) Stock: Prepare a separate stock solution of the IS (e.g., a stable isotope-labeled version of your product) at a known concentration.
-
Create Calibration Standards:
-
Prepare Samples for Analysis:
-
To a fixed volume of each calibration standard, quality control (QC) sample, and unknown sample, add a constant, precise volume of the IS stock solution.
-
If necessary, perform a final dilution with the mobile phase or matrix to bring the concentrations within the calibration range.
-
-
Construct the Calibration Curve:
-
Analyze the prepared samples by HPLC-MS using the optimized method.
-
For each point, calculate the ratio of the analyte peak area to the IS peak area.
-
Plot the Peak Area Ratio (Analyte/IS) on the y-axis against the known concentration of the analyte on the x-axis.
-
Perform a linear regression analysis. For most applications, a weighting factor (e.g., 1/x or 1/x²) should be used to ensure accuracy at the lower end of the curve.[7]
-
-
Assess Curve Acceptance:
-
Quantify Unknown Samples:
-
Determine the Peak Area Ratio (Analyte/IS) for your unknown sample.
-
Use the regression equation from the accepted calibration curve to calculate the concentration of the coupling product in the sample.
-
Section 3: Case Study—Quantification of an Antibody-Drug Conjugate (ADC)
A critical quality attribute (CQA) of an Antibody-Drug Conjugate (ADC) is its drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[10][11] HPLC-MS is a powerful tool for determining the DAR distribution.[12][13]
Objective: Determine the average DAR of a cysteine-linked ADC.
Methodology Rationale:
-
Chromatography: Reversed-phase HPLC (RP-HPLC) using a column like a C4 is often used. The increasing hydrophobicity of the ADC as more drug molecules are attached allows for the separation of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[14]
-
Mass Spectrometry: High-resolution MS (like Q-TOF) is essential here. The ADC species are large and produce a complex envelope of charge states. The HRMS data must be deconvoluted to determine the neutral mass of each DAR species.[13][14]
Experimental Workflow: DAR Analysis
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) of an ADC.
Data Interpretation:
-
The RP-HPLC separates the ADC into peaks corresponding to different drug loads (e.g., DAR0, DAR2, DAR4, etc.).[14]
-
The HRMS spectrum for each chromatographic peak is deconvoluted to yield the zero-charge, intact mass.
-
The relative abundance of each DAR species is determined from its chromatographic peak area.
-
The average DAR is calculated as a weighted average:
-
Average DAR = Σ(%Abundance_i * DAR_i) / Σ(%Abundance_i)
-
Where i represents each DAR species (DAR0, DAR2, etc.).[10]
-
Example Data Summary Table:
| DAR Species | Retention Time (min) | Deconvoluted Mass (Da) | Relative Peak Area (%) |
| DAR0 | 5.4 | 148,050 | 10 |
| DAR2 | 6.1 | 149,990 | 35 |
| DAR4 | 6.7 | 151,930 | 45 |
| DAR6 | 7.2 | 153,870 | 10 |
| Average DAR | 3.5 |
Section 4: Method Validation—Ensuring Regulatory Compliance and Data Integrity
For work supporting regulatory filings, quantitative methods must be validated to prove they are fit for their intended purpose.[15] The guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework.[15][16]
Key Validation Parameters:
| Parameter | Definition | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Mean concentration of QC samples should be within ±15% of the nominal value.[7] |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for QC samples.[7] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples.[17] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | r² ≥ 0.99. The range is defined by the LLOQ and ULOQ.[7][8] |
| Limit of Quantitation (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Analyte response should be at least 5-10 times the response of a blank sample. Accuracy within ±20%, Precision ≤20% CV.[7] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration in stability samples should be within ±15% of the nominal concentration. |
References
- Ngounou, A., & Wrona, M. (n.d.). Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS.
-
Xu, K., et al. (2021). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. [Link]
-
Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.). LC-MS/MS Quantitative Assays. University of Florida. [Link]
-
Dillen, L., et al. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547. [Link]
-
Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. [Link]
-
Waters Corporation. (n.d.). Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR) Analysis in Serum Using IA-LC-HRMS. [Link]
-
Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. [Link]
-
Shimadzu. (n.d.). Types of MS/MS systems and their key characteristics. [Link]
-
Chromatography Forum. (2012). LC QToF Vs Triple Quad. [Link]
-
Adhikari, B., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(10), 1265-1274. [Link]
-
ResearchGate. (2016). What are the steps to follow to develop and validate an HPLC-MS/MS method?[Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). YouTube. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. hpst.cz [hpst.cz]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to One-Pot vs. Sequential Reaction Strategies in Modern Synthesis
For Immediate Publication
As a Senior Application Scientist, the choice between a one-pot synthesis and a traditional sequential approach is a critical decision point in the design of any synthetic route. This guide provides an in-depth comparison of these two fundamental strategies, offering insights into their respective advantages, limitations, and practical applications, particularly within the realms of pharmaceutical and fine chemical development. We will explore the underlying principles of each methodology, supported by experimental considerations and data, to empower researchers in making informed decisions that enhance efficiency, sustainability, and innovation.
The Core Philosophies: Convergence vs. Linearity
At its heart, the distinction between one-pot and sequential reactions lies in the handling of intermediates. A traditional sequential (or stepwise) synthesis follows a linear path: each reaction is performed in isolation, followed by workup, purification, and characterization of the intermediate before proceeding to the next step. This approach offers meticulous control and certainty at each stage.
Conversely, a one-pot synthesis is a strategy where a reactant is subjected to successive chemical reactions in a single reactor.[1] This approach avoids the lengthy separation and purification of intermediates, which can save time and resources while increasing chemical yield.[1] This category includes several nuanced variations:
-
Tandem, Domino, or Cascade Reactions: These terms describe processes where subsequent reactions occur spontaneously under the same conditions after the initial transformation.[2] The formation of a new chemical functionality in one step triggers the next reaction.[3]
-
Sequential Addition Protocols (or Telescoping): This more flexible form of one-pot synthesis involves the stepwise addition of reagents or catalysts to the same vessel.[1][2] While conditions like temperature may be altered, it crucially bypasses intermediate workup and purification.[2][4]
The choice between these strategies is not merely a matter of convenience; it has profound implications for yield, purity, cost, and environmental impact.
Head-to-Head Comparison: Key Performance Metrics
To provide a clear framework for decision-making, the following table summarizes the critical differences between one-pot and sequential reaction strategies.
| Metric | One-Pot Synthesis | Sequential Synthesis | Rationale & Causality |
| Overall Yield | Potentially higher | Often lower due to handling losses | One-pot methods avoid material loss that inevitably occurs during intermediate isolation, purification, and transfer steps.[5] A multi-step linear synthesis with an 80% yield at each of three steps results in a final yield of only 51%.[2] |
| Time Efficiency | Significantly faster | Time-consuming | By eliminating the need for multiple workups, purifications (e.g., chromatography, distillation), and solvent removals, one-pot synthesis can dramatically shorten timelines from days to hours.[6][7] |
| Resource & Cost Efficiency | High | Lower | Reduced consumption of solvents for reactions and purifications, as well as less use of consumables like chromatography silica gel, leads to substantial cost savings.[2][5] |
| Environmental Impact (Green Chemistry) | Favorable | Less favorable | Aligns with Green Chemistry principles by reducing solvent usage and waste generation, leading to a better E-Factor (Environmental Factor) and Process Mass Intensity (PMI).[2][6] |
| Process Control & Optimization | More complex | Simpler and more direct | In sequential synthesis, each step can be individually optimized and monitored. One-pot reactions require careful design to ensure compatibility of all reagents, catalysts, and intermediates in a single pot, which can be challenging.[5][8] |
| Impurity Profile | Can be complex | Cleaner, well-defined | Byproducts from earlier steps remain in a one-pot reaction, potentially leading to side reactions and a more complex final purification.[9] Sequential purifications remove impurities at each stage. |
| Applicability | Ideal for compatible, high-yielding steps | Necessary for incompatible reaction conditions or sensitive intermediates | The primary limitation of one-pot synthesis is the need for all reaction steps to be compatible with one another.[5] If a reagent from step two quenches the catalyst from step one, a sequential approach is required. |
Visualizing the Workflow: A Tale of Two Syntheses
To illustrate the fundamental difference in workflow, consider a hypothetical three-step synthesis (A → B → C → D).
Sequential Reaction Workflow
Caption: Linear progression of a sequential synthesis.
One-Pot (Telescoped) Reaction Workflow
Caption: Convergent workflow of a one-pot synthesis.
Experimental Protocols: Synthesis of an N-Substituted Pyrrolidone
To provide a practical context, let's consider the synthesis of N-benzyl-5-methylpyrrolidin-2-one from levulinic acid, benzaldehyde, ammonia, and molecular hydrogen, catalyzed by a Nickel-Montmorillonite (Ni-MMT) nanocomposite. This example, adapted from recent studies, highlights how the same transformation can be approached with both strategies.[10]
Protocol 1: Sequential One-Pot Pathway
This approach involves two distinct operational steps within the same reactor, without isolation of the intermediate.
Step 1: Reductive Amination of Benzaldehyde
-
To a high-pressure reactor, add benzaldehyde (10 mmol), Ni-MMT catalyst (5 mol% Ni), and methanol (20 mL) as the solvent.
-
Seal the reactor and purge with ammonia gas, then pressurize to 10 bar with ammonia.
-
Pressurize the reactor with hydrogen gas to 30 bar.
-
Stir the reaction mixture at 120°C for 4 hours.
-
Cool the reactor to room temperature and carefully vent the excess gas.
Step 2: Cyclization with Levulinic Acid
-
To the same reactor containing the crude benzylamine mixture, add levulinic acid (12 mmol).
-
Reseal the reactor, purge with nitrogen, and then pressurize with hydrogen to 40 bar.
-
Stir the reaction mixture at 160°C for 12 hours.
-
Cool the reactor, vent, and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the N-benzyl-5-methylpyrrolidin-2-one.
-
Rationale: This sequential one-pot (or telescoped) approach is preferred because it allows for optimal conditions for each distinct transformation—the initial reductive amination and the subsequent cyclization.[10] It was found to provide significantly higher yields compared to a single-step cascade approach.[10]
Protocol 2: Traditional Sequential (Multi-Pot) Pathway
Step 1: Synthesis and Isolation of Benzylamine
-
Follow steps 1-4 from Protocol 1 for the reductive amination of benzaldehyde.
-
After cooling and venting, filter the reaction mixture to remove the Ni-MMT catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform a liquid-liquid extraction with ethyl acetate and a dilute aqueous acid, followed by basification and re-extraction into an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude benzylamine, for instance, by vacuum distillation.
Step 2: Synthesis of N-benzyl-5-methylpyrrolidin-2-one
-
In a separate high-pressure reactor, combine the purified benzylamine (10 mmol), levulinic acid (12 mmol), and the Ni-MMT catalyst (5 mol% Ni) in methanol (20 mL).
-
Follow steps 2-5 from Protocol 1, Step 2 for the cyclization reaction and final purification.
-
Rationale: While more time and resource-intensive, this method guarantees the purity of the benzylamine intermediate. This can be critical if the intermediate is unstable or if impurities from the first step are known to interfere with the second cyclization step, for example, by poisoning the catalyst.
Conclusion: A Strategic Choice for Modern Chemistry
The decision to employ a one-pot versus a sequential reaction strategy is a nuanced one, guided by the specific demands of the chemical transformation and the overarching goals of the project.
One-pot synthesis represents a paradigm of process intensification —a drive to make chemical processes smaller, safer, and more efficient.[11][12] It is the preferred method for developing sustainable, cost-effective, and rapid routes to target molecules, especially in drug discovery where the quick generation of compound libraries is essential.[6][13] Its alignment with the principles of green chemistry makes it an increasingly vital tool for the modern chemist.[2]
However, the sequential strategy retains its indispensable role. Its methodical, step-by-step nature provides unparalleled control and is often the only viable option when dealing with incompatible reagents, sensitive intermediates, or when the optimization of each individual step is paramount to achieving the desired product purity and yield.[8]
Ultimately, a deep understanding of the causality behind each experimental choice—from reaction compatibility and catalyst tolerance to impurity profiles and process economics—is what enables the Senior Application Scientist to judiciously select the most effective path forward, balancing the elegance and efficiency of one-pot synthesis with the robust control of a sequential approach.
References
-
Catalytic Radical Domino Reactions in Organic Synthesis. Accounts of Chemical Research, 2014.
-
Cascade reaction. Wikipedia.
-
DOMINO REACTIONS – A VERSATILE SYNTHETIC METHODOLOGY IN ORGANIC CHEMISTRY. PART I. SCIENTIA, 2004.
-
What is the Principle of one pot synthesis? & advantages and disadvantages? Quora, 2016.
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Domino Reactions in Organic Synthesis. Chemical Reviews, 1996.
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A Senior Application Scientist's Guide to Evaluating Linker Impact on Final Compound Activity
In the landscape of modern therapeutics, particularly with modular drugs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is often the unsung hero. It is far more than a passive tether; it is an active and critical determinant of the compound's stability, specificity, potency, and ultimately, its therapeutic index.[1][][] An exquisitely designed targeting moiety or a highly potent payload can be rendered ineffective or unacceptably toxic by a suboptimal linker.[4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for the systematic evaluation of linkers. Moving beyond mere protocols, we will delve into the causality behind experimental choices, ensuring that each step provides a clear, actionable insight into how a linker's chemistry translates to biological function. Our objective is to empower you to select and optimize linkers that transform promising molecules into effective medicines.
Chapter 1: The Linker's Central Role in Compound Bioactivity
The fundamental role of a linker is to connect two or more functionally distinct modules. However, its design dictates the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of the entire construct.[6][7][8] A change in linker length, flexibility, or cleavage mechanism can profoundly alter a compound's performance.[6][9]
Key Linker Archetypes and Their Mechanisms
The choice of linker chemistry is the first critical decision point and is dictated by the compound's mechanism of action.
-
Cleavable Linkers: These are designed to release the payload under specific physiological conditions, often those enriched in the target microenvironment.[]
-
Enzyme-Sensitive: Leveraging overexpressed enzymes in tumor cells, such as cathepsins or legumain, is a common strategy.[11][12] The valine-citrulline (Val-Cit) dipeptide is a classic example, readily cleaved by lysosomal cathepsin B to release the payload intracellularly following ADC internalization.[13][14]
-
pH-Sensitive: These linkers, like hydrazones, exploit the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) to trigger hydrolysis and drug release, a stark contrast to the physiological pH of blood (~7.4).[15][16]
-
Redox-Sensitive: Disulfide linkers are designed to be cleaved in the presence of high intracellular concentrations of reducing agents like glutathione, which is significantly more abundant inside cells than in the bloodstream.[16]
-
-
Non-Cleavable Linkers: These linkers, such as a thioether formed via a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) reagent, offer superior plasma stability.[17] The payload is only released after the complete proteolytic degradation of the antibody backbone within the lysosome.[][17] This strategy results in the release of the payload still attached to the conjugating amino acid, which must be validated to retain activity. This approach minimizes off-target toxicity but entirely depends on target-mediated internalization and degradation.[17]
-
PROTAC Linkers: In PROTACs, the linker's role is arguably the most complex. It must correctly orient a target protein and an E3 ubiquitin ligase to facilitate the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[18][][20] Its length, composition (e.g., flexible polyethylene glycol (PEG) vs. rigid alkyl chains), and attachment points are critical parameters that must be empirically optimized to achieve positive cooperativity in ternary complex formation.[18][21][22]
Chapter 2: A Strategic Framework for Linker Evaluation
A robust evaluation of a linker requires a multi-parametric, phased approach. This strategy allows for early, data-driven decisions, conserving resources by ensuring only the most promising candidates advance to more complex and costly in vivo studies. The causality is clear: what begins as a chemical property (e.g., linker stability) cascades into a biological outcome (e.g., therapeutic window).
Chapter 3: Foundational In Vitro Evaluation: The First Filter
In vitro assays are the bedrock of linker evaluation. They are designed to test the two most fundamental and opposing requirements of a linker: stability in circulation and efficient cleavage/processing at the target site.
Protocol 1: Plasma Stability Assay
Causality: The primary goal is to quantify the linker's stability in plasma. Premature release of a potent payload leads to systemic toxicity and a reduced therapeutic window, as the drug is no longer targeted.[5][6][23] This assay directly measures the compound's fitness for systemic circulation.
Detailed Methodology:
-
Preparation: Thaw human and mouse plasma (citrate-anticoagulated) at 37°C. Fortify with the test compound (e.g., ADC or PROTAC) to a final concentration of 10 µg/mL. Prepare a control sample in PBS.
-
Incubation: Incubate samples in triplicate at 37°C.
-
Time Points: Collect aliquots at t=0, 1, 4, 8, 24, 48, and 72 hours. Immediately quench the reaction by adding 4 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge samples at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For ADCs, monitor the intact conjugate, free payload, and total antibody levels.
-
For PROTACs, monitor the concentration of the intact PROTAC.
-
-
Data Interpretation: Calculate the half-life (T½) of the intact compound. A longer half-life indicates greater stability.
Protocol 2: Intracellular Processing & Potency Assays (ADC Focus)
Causality: Once an ADC is internalized into a target cell's lysosome, its linker must be efficiently processed to release the active payload.[24][25] This protocol validates that the linker's cleavage mechanism is functional in the intended biological compartment, leading to target cell death.
Detailed Methodology (Lysosomal Cleavage):
-
Preparation: Obtain commercially available lysosomal extract or prepare it from cultured cells.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (5 µg), lysosomal extract (20 µg total protein), and lysosomal assay buffer to a final volume of 50 µL. Ensure the buffer maintains an acidic pH (~4.8-5.5).
-
Incubation: Incubate at 37°C for various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Stop the reaction and analyze samples via LC-MS to quantify the amount of released payload.
-
Data Interpretation: An effective cleavable linker will show time-dependent release of the free payload. A non-cleavable linker should show minimal to no release in this assay.
Detailed Methodology (Cellular Potency):
-
Cell Plating: Seed target-positive (e.g., HER2-positive SK-BR-3) and target-negative (e.g., HER2-negative MCF-7) cells in 96-well plates and allow them to adhere overnight.
-
Dosing: Treat cells with a serial dilution of the ADC (e.g., from 1 pM to 1 µM).
-
Incubation: Incubate for 72-120 hours.
-
Viability Assessment: Measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.[26]
-
Data Interpretation: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50). A potent ADC will have a low IC50 in target-positive cells and a significantly higher IC50 in target-negative cells, demonstrating target-specific killing.
Protocol 3: Ternary Complex Formation Assay (PROTAC Focus)
Causality: A PROTAC's efficacy is directly linked to its ability to form a stable ternary complex.[18][20] The linker is the critical component that governs the geometry and stability of this complex.[] This assay provides a direct, quantitative measure of the linker's primary function.
Detailed Methodology (NanoBRET™ Assay):
-
Cell Engineering: Co-transfect HEK293 cells with plasmids expressing the target protein fused to a NanoLuc® luciferase (the donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (the acceptor).
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will fluorescently label the E3 ligase.
-
Dosing: Add the test PROTAC at various concentrations to the cells in a 96-well plate.
-
Signal Detection: Add the Nano-Glo® substrate and measure both the donor (luminescence at 460 nm) and acceptor (fluorescence at 618 nm) signals.
-
Data Interpretation: Calculate the NanoBRET™ ratio (Acceptor/Donor). A successful PROTAC will induce a dose-dependent increase in the BRET signal, indicating the formation of the ternary complex in a live-cell environment.[28][29]
Comparative Data Summary: In Vitro Evaluation
| Linker Candidate | Conjugation Chemistry | Cleavage Mechanism | Plasma T½ (human, hrs) | % Payload Release (Lysate, 24h) | IC50 (Target Cells, nM) | Ternary Complex Signal (PROTACs) |
| Linker-A | Thiol-Maleimide | Val-Cit (Enzymatic) | 48 | 92% | 0.5 | N/A |
| Linker-B | Thiol-Maleimide (Hydrolyzable) | Val-Cit (Enzymatic) | 95 | 88% | 0.8 | N/A |
| Linker-C | SMCC | Non-Cleavable | >150 | <5% | 5.2 | N/A |
| Linker-D | PEG-based | N/A (PROTAC) | 24 | N/A | 15.0 (DC50) | High BRET Signal |
| Linker-E | Alkyl-based | N/A (PROTAC) | 18 | N/A | 45.0 (DC50) | Low BRET Signal |
Chapter 4: Bridging to Clinical Relevance: In Vivo Assessment
In vivo studies provide the ultimate test of a linker's performance, revealing how the integrated properties of the compound behave within a complex biological system.
Protocol 4: Murine Pharmacokinetic (PK) Profiling
Causality: PK studies reveal the compound's exposure over time (concentration vs. time curve). An ideal linker contributes to a long half-life for the intact compound and minimal premature release of the payload, maximizing the amount of drug that reaches the tumor.[6][8][30]
Detailed Methodology:
-
Animal Model: Use healthy BALB/c mice (n=3 per time point).
-
Administration: Administer a single intravenous (IV) dose of the compound (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples via tail vein or terminal cardiac puncture at predefined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h).
-
Bioanalysis: Process plasma and analyze using a validated LC-MS method to quantify the concentration of the intact compound and key metabolites, including free payload.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters: Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (T½).
Protocol 5: Xenograft Efficacy Study
Causality: This is the definitive test of the compound's anti-tumor activity. The linker must remain stable during transit to the tumor, allow for efficient payload release upon arrival, and ultimately contribute to tumor growth inhibition or regression.[30][31]
Detailed Methodology:
-
Model Development: Implant human tumor cells (e.g., NCI-N87 gastric cancer xenograft) subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
Group Formation: Once tumors reach an average volume of 150-200 mm³, randomize animals into treatment groups (e.g., Vehicle, ADC with Linker-A, ADC with Linker-C).
-
Treatment: Administer the compounds at a specified dose and schedule (e.g., 3 mg/kg, once weekly for 3 weeks).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general measure of toxicity.
-
Endpoint: Conclude the study when tumors in the vehicle group reach a predetermined size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control.
Comparative Data Summary: In Vivo Evaluation
| Linker Candidate | Cmax (µg/mL) | AUC (µg*h/mL) | TGI (%) @ 3 mg/kg | Tolerability (Body Weight Loss) |
| Linker-A (Val-Cit) | 85 | 5500 | 98% (Complete Regression) | < 10% |
| Linker-B (Stable Val-Cit) | 110 | 9800 | 95% (Complete Regression) | < 5% |
| Linker-C (Non-Cleavable) | 120 | 11500 | 75% | < 5% |
Chapter 5: Case Study - A Tale of Two Linkers
Let's synthesize our findings in a head-to-head comparison for an anti-HER2 ADC, comparing a classic Val-Cit (Linker-A) with a highly stable SMCC non-cleavable (Linker-C) .
-
In Vitro Findings: Linker-A (Val-Cit) shows potent, sub-nanomolar IC50 due to efficient lysosomal cleavage and the release of a membrane-permeable payload, which can induce "bystander killing" of adjacent tumor cells.[16] Linker-C (SMCC) is less potent in vitro because the released payload (lysine-SMCC-DM1) is charged and less able to exit the cell, thus lacking a bystander effect.[17] However, Linker-A shows moderate plasma stability, while Linker-C is exceptionally stable.
-
In Vivo Translation: In the xenograft model, Linker-A's high potency translates to complete tumor regression. Its moderate stability is sufficient to deliver a therapeutic dose. Linker-C, despite its lower in vitro potency, demonstrates a higher AUC due to its superior stability.[17] This results in significant, though not complete, tumor growth inhibition. Critically, Linker-C is better tolerated, suggesting a wider therapeutic window.
Conclusion of the Case: The choice is not straightforward and depends on the therapeutic goal.
-
For a highly aggressive, heterogeneous tumor, the bystander effect of Linker-A (Val-Cit) might be essential for a curative response, even if it carries a slightly higher risk of off-target toxicity.
-
For a target where safety is paramount or in combination therapies, the superior stability and tolerability of Linker-C (SMCC) might be the winning strategy, providing a more predictable and manageable safety profile.[23][32]
This case illustrates the central thesis: the optimal linker is not an absolute but is defined by the balance of properties required for a specific therapeutic context. Systematic, comparative evaluation as outlined in this guide is the only way to elucidate that balance.
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Su, D., & Zhang, D. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 716865. [Link]
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Lu, J., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 12(11), 2066-2079. [Link]
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Lee, J. S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(2), 153. [Link]
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Hamblett, K. J., et al. (2023). Improving the therapeutic index of antibody-drug conjugates. Molecular Therapy, 31(7), 1856-1873. [Link]
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Tuley, A., & Fast, W. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1634-1647. [Link]
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Miller, M. L., et al. (2021). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. ResearchGate. [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid
This guide provides essential safety and logistical information for the handling and disposal of (3-((3-Chloropropyl)carbamoyl)phenyl)boronic acid. As a Senior Application Scientist, this document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely, grounded in established safety protocols and scientific principles.
Hazard Assessment and Toxidological Profile
Key Hazards:
-
Acute Toxicity: Similar boronic acid compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.
-
Mutagenicity: Some boronic acids have been found to be mutagenic in bacterial assays, suggesting caution should be exercised to minimize exposure.[4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[7]
Boronic acids are generally considered to have low inherent toxicity and are widely used in pharmaceutical development.[8] However, their ability to form reversible covalent bonds with biomolecules warrants a cautious approach to handling.[9]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial to minimize the risk of exposure when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of after handling the compound.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles.[1][10] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[11] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2][12] |
Safe Handling and Engineering Controls
Proper laboratory practices are the foundation of safety when working with any chemical.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust and vapors.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][10] Avoid eating, drinking, or smoking in areas where chemicals are handled.[2]
-
Weighing and Transfer: When weighing the solid, do so in a fume hood or a balance enclosure to contain any dust. Use appropriate tools (spatulas, etc.) to handle the material and avoid creating dust.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Spill and Waste Disposal Procedures
Adherence to proper disposal protocols is essential to ensure the safety of all laboratory personnel and to protect the environment.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[1] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound should be collected in a designated, labeled hazardous waste container.
-
Dispose of the waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain or in the regular trash.[1]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
